molecular formula C4H6N2O2 B12396232 Dihydrouracil-d4

Dihydrouracil-d4

カタログ番号: B12396232
分子量: 118.13 g/mol
InChIキー: OIVLITBTBDPEFK-LNLMKGTHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Dihydrouracil-d4 is a useful research compound. Its molecular formula is C4H6N2O2 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C4H6N2O2

分子量

118.13 g/mol

IUPAC名

5,5,6,6-tetradeuterio-1,3-diazinane-2,4-dione

InChI

InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)/i1D2,2D2

InChIキー

OIVLITBTBDPEFK-LNLMKGTHSA-N

異性体SMILES

[2H]C1(C(=O)NC(=O)NC1([2H])[2H])[2H]

正規SMILES

C1CNC(=O)NC1=O

製品の起源

United States

Foundational & Exploratory

Dihydrouracil-d4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouracil-d4 is the deuterated form of dihydrouracil (B119008), a key intermediate in the catabolism of uracil (B121893).[1] As a stable isotope-labeled compound, it serves as an invaluable tool in various research and analytical applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its primary application lies in the accurate quantification of its non-deuterated counterpart, dihydrouracil, which is a critical biomarker for assessing the activity of dihydropyrimidine (B8664642) dehydrogenase (DPD). DPD is the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (B62378) (5-FU), a widely used chemotherapeutic agent. Therefore, monitoring dihydrouracil levels is crucial for identifying patients with DPD deficiency who are at a high risk of severe toxicity from 5-FU treatment.

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its use in quantitative analytical methods.

Chemical Structure and Properties

This compound is structurally identical to dihydrouracil, with the exception of four deuterium (B1214612) atoms replacing the four hydrogen atoms on the C5 and C6 positions of the pyrimidine (B1678525) ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its non-deuterated analog is presented below.

PropertyThis compoundDihydrouracil
CAS Number 334473-41-5[2]504-07-4[2]
Molecular Formula C₄H₂D₄N₂O₂C₄H₆N₂O₂
Molecular Weight 118.13 g/mol [2]114.10 g/mol [3]
Appearance Solid (form varies)Beige powder[3]
Melting Point Not available279-281 °C[3]
Solubility Not availableSoluble in water and DMSO[2][4]
Purity (typical) ≥99 atom % D[2]≥98%
Spectral Data

Due to the presence of deuterium atoms, the spectral data for this compound will differ significantly from that of Dihydrouracil, particularly in the 1H NMR and mass spectra. While specific spectra for this compound are not publicly available, representative data for the non-deuterated compound are provided for reference.

1H NMR (400 MHz, DMSO-d6) of Dihydrouracil:

  • δ 9.94 (s, 1H, NH)

  • δ 7.48 (s, 1H, NH)

  • δ 3.21 (t, 2H, CH2)

  • δ 2.45 (t, 2H, CH2) [5]

13C NMR (15.08 MHz, DMSO-d6) of Dihydrouracil:

  • δ 170.97

  • δ 153.90

  • δ 35.27

  • δ 30.34 [5]

Mass Spectrometry of Dihydrouracil: The mass spectrum of dihydrouracil typically shows a molecular ion peak [M]+ at m/z 114. The fragmentation pattern is characterized by the loss of small neutral molecules.

Biological Role and Significance

Dihydrouracil is a product of uracil catabolism, a metabolic pathway essential for the clearance of pyrimidine bases. This process is initiated by the enzyme dihydropyrimidine dehydrogenase (DPD).

UracilCatabolism Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil DPD N_Carbamoyl_beta_alanine N-Carbamoyl-β-alanine Dihydrouracil->N_Carbamoyl_beta_alanine Dihydropyrimidinase Beta_alanine β-Alanine N_Carbamoyl_beta_alanine->Beta_alanine β-Ureidopropionase

Caption: Uracil Catabolism Pathway.

A deficiency in DPD can lead to a buildup of its substrates, including the widely used anticancer drug 5-fluorouracil (5-FU). This accumulation can cause severe and life-threatening toxicity. The ratio of dihydrouracil to uracil in plasma is a reliable indicator of DPD activity and is used to identify patients at risk.[4]

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods to determine the concentration of endogenous dihydrouracil. Below is a general protocol for the analysis of dihydrouracil in plasma using LC-MS/MS with this compound as an internal standard.

Protocol: Quantification of Dihydrouracil in Plasma by LC-MS/MS

This protocol is a composite of methodologies described in the literature and should be optimized for specific instrumentation and laboratory conditions.

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Dihydrouracil (Analytical Standard)

  • Human Plasma (blank)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Standard and Internal Standard Solutions:

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Working Internal Standard Solution: Dilute the stock solution with 50% methanol/water to a final concentration of 100 ng/mL.

  • Calibration Standards: Prepare a series of dihydrouracil standards in blank human plasma at concentrations ranging from 1 to 1000 ng/mL.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the working internal standard solution (this compound).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3) is commonly used.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, and then re-equilibrating to the initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Dihydrouracil: The specific precursor and product ions should be determined by direct infusion of a standard solution.

      • This compound: The precursor ion will be shifted by +4 m/z units compared to the non-deuterated compound. The product ion may or may not be shifted depending on the fragmentation pattern.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of dihydrouracil to this compound against the concentration of the dihydrouracil standards.

  • Determine the concentration of dihydrouracil in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (ACN) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: LC-MS/MS Workflow for Dihydrouracil Quantification.

Conclusion

This compound is an essential analytical tool for researchers and clinicians involved in the study of pyrimidine metabolism and the therapeutic monitoring of fluoropyrimidine drugs. Its use as an internal standard allows for the accurate and precise quantification of endogenous dihydrouracil, providing critical information for identifying patients with DPD deficiency and mitigating the risk of severe drug-related toxicity. The methodologies outlined in this guide provide a framework for the successful application of this compound in a research or clinical laboratory setting.

References

Dihydrouracil-d4: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouracil-d4 (5,6-Dihydrouracil-d4) is the deuterated analog of dihydrouracil (B119008), a key metabolite in the catabolic pathway of uracil (B121893).[1][2][3][4] Its structural similarity to the endogenous analyte, coupled with its distinct mass, makes it an ideal internal standard for quantitative bioanalysis by mass spectrometry.[1][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in the uracil degradation pathway, and its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) workflows.

Core Properties of Dihydrouracil and its Deuterated Analog

The physicochemical properties of Dihydrouracil and its deuterated form, this compound, are crucial for their application in analytical methodologies. A summary of these key characteristics is presented below.

PropertyDihydrouracilThis compound
Synonyms 5,6-Dihydrouracil5,6-Dihydrouracil-d4
Chemical Formula C4H6N2O2C4H2D4N2O2
Molecular Weight 114.10 g/mol 118.13 g/mol
CAS Number 504-07-4334473-41-5

Uracil Catabolism Signaling Pathway

Dihydrouracil is the first product in the reductive catabolism of uracil. This pathway is essential for the degradation of pyrimidines. The initial and rate-limiting step is the reduction of uracil to dihydrouracil, a reaction catalyzed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). Dihydrouracil is then hydrolyzed by dihydropyrimidinase to N-carbamoyl-β-alanine, which is subsequently converted to β-alanine, ammonia, and carbon dioxide by β-ureidopropionase.

Uracil_Catabolism cluster_enzymes Enzymes Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil NADPH -> NADP+ DPD Dihydropyrimidine Dehydrogenase (DPD) N_carbamoyl_beta_alanine N-Carbamoyl-β-alanine Dihydrouracil->N_carbamoyl_beta_alanine H2O Dihydropyrimidinase Dihydropyrimidinase Beta_alanine β-Alanine + NH3 + CO2 N_carbamoyl_beta_alanine->Beta_alanine H2O beta_ureidopropionase β-Ureidopropionase

Uracil Catabolism Pathway

Experimental Protocols

Application of this compound as an Internal Standard in LC-MS/MS Analysis

The primary application of this compound is as an internal standard for the accurate quantification of dihydrouracil in biological matrices such as plasma and saliva.[5] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variability in sample preparation, chromatographic separation, and mass spectrometric detection.[6]

A typical experimental workflow for the quantification of dihydrouracil using this compound as an internal standard is outlined below.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into UPLC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

LC-MS/MS Workflow with Internal Standard
Detailed Methodologies

The following provides a representative, detailed methodology for the quantification of dihydrouracil in human plasma, adapted from published research.[7][8][9]

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Chromatographic System: Ultra-High Performance Liquid Chromatography (UPLC) system.

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3).[7]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate dihydrouracil from other matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode for dihydrouracil and this compound.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor to product ion transitions for both the analyte and the internal standard.

3. Data Analysis:

  • Peak areas for both dihydrouracil and this compound are integrated.

  • The ratio of the dihydrouracil peak area to the this compound peak area is calculated.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of dihydrouracil standards.

  • The concentration of dihydrouracil in the unknown samples is determined from the calibration curve.

Logical Relationships in Quantitative Analysis

The use of an internal standard is predicated on a key logical relationship: the internal standard should behave identically to the analyte throughout the analytical process. This allows for the correction of any variations that may occur.

Logical_Relationship cluster_premise Premise cluster_assumption Core Assumption cluster_conclusion Conclusion Analyte Analyte (Dihydrouracil) Process Analytical Process (Extraction, Injection, Ionization) Analyte->Process IS Internal Standard (this compound) IS->Process Assumption Analyte and IS experience the same proportional loss and ionization variability. Process->Assumption Conclusion Ratio of Analyte Signal to IS Signal is directly proportional to the initial Analyte Concentration. Assumption->Conclusion

Logic of Internal Standard Use

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical diagnostics, particularly in studies involving fluoropyrimidine-based chemotherapy where dihydropyrimidine dehydrogenase (DPD) activity is assessed. Its use as an internal standard in LC-MS/MS assays ensures the generation of accurate, precise, and reliable quantitative data, which is paramount for both fundamental research and clinical decision-making. The methodologies and principles outlined in this guide provide a solid foundation for the effective implementation of this compound in the laboratory.

References

Dihydrouracil-d4: A Comprehensive Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the Certificate of Analysis (CoA) for Dihydrouracil-d4, a deuterated analog of Dihydrouracil. This document is essential for researchers and professionals in drug development and metabolism studies, serving as a critical tool for ensuring the quality, identity, and purity of this stable isotope-labeled internal standard. This compound is primarily utilized in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in the determination of Dihydrouracil concentrations in biological matrices.

Product Identification and Specifications

A Certificate of Analysis for this compound will typically begin with fundamental identification details and physical properties. This information is crucial for confirming the identity of the material and for its proper handling and storage.

Parameter Specification
Compound Name This compound
Synonyms 5,6-Dihydrouracil-d4; 5,6-Dihydropyrimidine-2,4(1H,3H)-dione-d4
CAS Number 334473-41-5
Molecular Formula C₄H₂D₄N₂O₂
Molecular Weight 118.13 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and Methanol (B129727)
Storage Store at -20°C for long-term stability

Analytical Data: Ensuring Quality and Purity

The core of the CoA lies in the detailed analytical data, which provides quantitative evidence of the compound's purity and isotopic enrichment. These tests are performed using a variety of analytical techniques to provide a comprehensive quality profile.

Analytical Test Method Typical Specification
Chemical Purity HPLC-UV≥ 98%
Isotopic Enrichment Mass Spectrometry≥ 98 atom % D
Identity Confirmation ¹H-NMR, Mass SpectrometryConforms to structure
Residual Solvents GC-MSMeets USP <467> requirements
Elemental Analysis Combustion AnalysisWithin ±0.4% of theoretical values

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results presented in the CoA. The following sections outline the typical experimental protocols used for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is employed to determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Quantification: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation

Mass spectrometry is a critical technique for confirming the molecular weight and determining the isotopic enrichment of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

  • Mass Analyzer: Operated in full scan mode to observe the mass-to-charge ratio (m/z) of the molecular ion.

  • Data Analysis: The isotopic distribution is analyzed to determine the percentage of the d4 species relative to d0, d1, d2, and d3 species. The measured mass of the molecular ion is compared to the theoretical mass to confirm identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure the absence of significant protonated impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated methanol (CD₃OD).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Acquisition: A standard proton experiment is performed.

  • Interpretation: The absence of signals in the regions corresponding to the protons at the deuterated positions confirms the isotopic labeling. The remaining proton signals should be consistent with the Dihydrouracil structure.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. The following sections provide Graphviz diagrams for key experimental workflows.

HPLC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh this compound s2 Dissolve in Diluent s1->s2 s3 Filter Solution s2->s3 a1 Inject Sample into HPLC s3->a1 Prepared Sample a2 Separation on C18 Column a1->a2 a3 UV Detection at 210 nm a2->a3 d1 Integrate Chromatogram Peaks a3->d1 Chromatogram d2 Calculate Area % of Main Peak d1->d2 d3 Report Purity d2->d3

Caption: Workflow for determining the chemical purity of this compound using HPLC.

MS_Isotopic_Enrichment_Workflow start Prepare Dilute Solution of this compound infusion Direct Infusion or LC Inlet start->infusion ms High-Resolution Mass Spectrometer infusion->ms ionization Electrospray Ionization (ESI) ms->ionization analysis Full Scan Mass Analysis ionization->analysis data Acquire Mass Spectrum analysis->data interpretation Analyze Isotopic Distribution (d0 to d4) data->interpretation result Calculate Isotopic Enrichment (%) interpretation->result

Caption: Workflow for the determination of isotopic enrichment by mass spectrometry.

Dihydrouracil_Metabolic_Pathway Uracil Uracil DPD Dihydropyrimidine Dehydrogenase (DPD) Uracil->DPD Dihydrouracil Dihydrouracil DPYS Dihydropyrimidinase Dihydrouracil->DPYS Beta_Ureidopropionate β-Ureidopropionate UPB1 β-Ureidopropionase Beta_Ureidopropionate->UPB1 Beta_Alanine β-Alanine DPD->Dihydrouracil DPYS->Beta_Ureidopropionate UPB1->Beta_Alanine

Caption: The catabolic pathway of Uracil to β-Alanine.

This technical guide serves as a comprehensive resource for understanding the critical information presented in a Certificate of Analysis for this compound. By providing detailed insights into the analytical methodologies and clear visualizations of experimental workflows, it aims to empower researchers and drug development professionals to confidently assess the quality and suitability of this essential internal standard for their applications. For lot-specific data, always refer to the Certificate of Analysis provided by the supplier.

Dihydrouracil-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Dihydrouracil-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is the deuterated form of dihydrouracil (B119008), a critical intermediate in the catabolism of uracil (B121893). Its primary application in research and clinical settings is as an internal standard for the quantitative analysis of uracil and dihydrouracil by mass spectrometry. This is particularly important for the assessment of dihydropyrimidine (B8664642) dehydrogenase (DPD) enzyme activity, a key factor in the metabolism of fluoropyrimidine-based chemotherapies. This guide provides comprehensive technical information on this compound, including its chemical properties, the metabolic pathway it traces, and detailed experimental protocols for its use.

Core Chemical and Physical Data

The fundamental properties of this compound are essential for its accurate use in experimental settings.

PropertyValueCitations
CAS Number 334473-41-5[1][2]
Molecular Weight 118.13 g/mol [1][2]
Chemical Formula C₄H₂D₄N₂O₂[2]
Synonyms 5,6-Dihydrouracil-d4[2]
Appearance White to off-white solid[2]

Metabolic Pathway of Uracil Catabolism

Dihydrouracil is a key metabolite in the reductive degradation of uracil. This pathway is crucial for pyrimidine (B1678525) homeostasis and the metabolism of fluoropyrimidine drugs. The enzyme dihydropyrimidine dehydrogenase (DPD) is the rate-limiting step in this process.[3] Deficiency in DPD can lead to severe toxicity in patients treated with drugs like 5-fluorouracil (B62378) (5-FU).[4]

The catabolic pathway proceeds as follows:

  • Uracil is reduced to 5,6-Dihydrouracil by dihydropyrimidine dehydrogenase (DPD).[3][5]

  • 5,6-Dihydrouracil is hydrolyzed to N-Carbamyl-β-alanine by the enzyme dihydropyrimidinase.[5]

  • N-Carbamyl-β-alanine is then converted to β-alanine , ammonia, and carbon dioxide by β-ureidopropionase.[3][5]

Uracil_Catabolism Uracil Uracil Dihydrouracil 5,6-Dihydrouracil Uracil->Dihydrouracil Dihydropyrimidine Dehydrogenase (DPD) N_Carbamyl_beta_alanine N-Carbamyl-β-alanine Dihydrouracil->N_Carbamyl_beta_alanine Dihydropyrimidinase Beta_alanine β-alanine + NH₃ + CO₂ N_Carbamyl_beta_alanine->Beta_alanine β-ureidopropionase

Uracil Catabolism Pathway

Experimental Protocols: Phenotyping DPD Deficiency

The quantification of endogenous uracil (U) and dihydrouracil (UH2) in plasma is a method for phenotyping DPD activity.[6] A high U concentration or an altered UH2/U ratio can indicate DPD deficiency, flagging patients at risk for severe fluoropyrimidine-induced toxicity.[1][7] this compound is used as an internal standard in these assays to ensure accuracy.

Objective

To develop and validate a sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of uracil and dihydrouracil in human plasma.[6]

Materials and Reagents
  • Analytes: Uracil, Dihydrouracil

  • Internal Standards: this compound (for UH2), stable isotope-labeled Uracil (e.g., Uracil-d2) (for U)[6][8]

  • Solvents: Acetonitrile (B52724), Methanol (B129727), Water (ULC/MS grade)

  • Additives: Formic acid

  • Equipment: UPLC system coupled with a tandem mass spectrometer with an electrospray ionization (ESI) source, analytical column (e.g., Acquity UPLC HSS T3), programmable liquid handler.[6][7]

Sample Preparation (Protein Precipitation)
  • Thaw human plasma samples at room temperature.

  • To a 300 µL aliquot of plasma, add the internal standard solution containing this compound and Uracil-d2.[6]

  • Add 900 µL of a chilled precipitation solvent, such as a 50:50 (v/v) mixture of methanol and acetonitrile, while vortexing to precipitate plasma proteins.[6]

  • Vortex the mixture thoroughly.

  • Centrifuge the samples at high speed (e.g., 6000 rpm for 5 minutes) to pellet the precipitated proteins.[9]

  • Transfer the supernatant to a clean tube for analysis.

UPLC-MS/MS Analysis
  • Chromatographic Separation:

    • Inject the prepared sample onto the UPLC system.

    • Employ a gradient elution on a suitable column (e.g., C18) to separate uracil and dihydrouracil. A typical mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile (B).[6]

    • The total run time is typically short, around 5 minutes.[6]

  • Mass Spectrometry Detection:

    • Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Set the ionization source to positive mode for dihydrouracil and its d4-labeled internal standard, and negative mode for uracil and its deuterated standard.[6]

    • Monitor specific precursor-to-product ion transitions for each analyte and internal standard.

Data Analysis and Quantification
  • Construct calibration curves by plotting the peak area ratio of the analyte to its corresponding internal standard against the analyte concentration.

  • The concentration of uracil and dihydrouracil in the plasma samples is then determined from these calibration curves. The limits of quantification are typically in the range of 1-100 ng/mL for uracil and 10-1000 ng/mL for dihydrouracil.[6]

Logical Workflow for DPD Deficiency Screening

The process of screening patients for DPD deficiency before administering fluoropyrimidine-based chemotherapy involves several key steps, from patient identification to dose adjustment.

DPD_Screening_Workflow cluster_screening DPD Deficiency Screening cluster_decision Clinical Decision Patient Patient prescribed Fluoropyrimidine Therapy Blood_Sample Collect Blood Sample Patient->Blood_Sample Phenotyping Phenotyping: Measure U and UH2 (LC-MS/MS with D4-Standard) Blood_Sample->Phenotyping Genotyping Genotyping: Test for DPYD variants Blood_Sample->Genotyping Assessment Assess DPD Status (Normal, Partial, or Complete Deficiency) Phenotyping->Assessment Genotyping->Assessment Normal_Dose Administer Standard Dose Assessment->Normal_Dose Normal Activity Reduced_Dose Administer Reduced Dose or Alternative Therapy Assessment->Reduced_Dose Deficient

DPD Deficiency Screening Workflow

Conclusion

This compound is an indispensable tool for the accurate quantification of dihydrouracil in biological matrices. Its use as an internal standard in LC-MS/MS assays enables reliable phenotyping of DPD enzyme activity. This is of paramount importance in clinical oncology for personalizing fluoropyrimidine chemotherapy, thereby minimizing the risk of severe, life-threatening toxicities in patients with DPD deficiency. The protocols and pathways detailed in this guide provide a framework for researchers and clinicians working in this critical area of drug metabolism and patient safety.

References

An In-Depth Technical Guide to Dihydrouracil Metabolism and Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dihydrouracil (B119008) metabolism pathway, a critical route in pyrimidine (B1678525) catabolism. A thorough understanding of this pathway, its constituent enzymes, and regulatory mechanisms is paramount for researchers in metabolic diseases, scientists studying nucleotide homeostasis, and professionals involved in the development of fluoropyrimidine-based chemotherapeutics. This document details the core components of the pathway, presents quantitative enzymatic data, outlines experimental protocols for its study, and provides visual representations of the key processes.

Core Pathway Overview

The catabolism of uracil (B121893) and thymine, pyrimidine bases, proceeds through a three-step enzymatic pathway, often referred to as the reductive pyrimidine degradation pathway. This process ultimately converts these bases into β-alanine and β-aminoisobutyrate, respectively, along with ammonia (B1221849) and carbon dioxide. The central focus of this guide, the metabolism of dihydrouracil, constitutes the second and third steps of uracil degradation.

The key enzymes involved in this pathway are:

  • Dihydropyrimidine (B8664642) Dehydrogenase (DPD): The initial and rate-limiting enzyme that catalyzes the reduction of uracil to 5,6-dihydrouracil.[1] This enzyme is encoded by the DPYD gene.

  • Dihydropyrimidinase (DHP): This enzyme is responsible for the hydrolytic ring opening of dihydrouracil to N-carbamyl-β-alanine.[2] The corresponding gene is DPYS.

  • β-Ureidopropionase (βUP): The final enzyme in the pathway, which hydrolyzes N-carbamyl-β-alanine to β-alanine, ammonia, and carbon dioxide.[3] This enzyme is encoded by the UPB1 gene.

The clinical significance of this pathway is profound, particularly concerning the metabolism of fluoropyrimidine drugs like 5-fluorouracil (B62378) (5-FU), a common chemotherapeutic agent. Dihydropyrimidine dehydrogenase is responsible for the breakdown of more than 80% of administered 5-FU.[4] A deficiency in DPD activity can lead to severe, and sometimes lethal, toxicity from 5-FU treatment.

Quantitative Data on Pathway Enzymes

The following tables summarize the available quantitative kinetic data for the key enzymes in the dihydrouracil metabolism pathway. Understanding these parameters is crucial for modeling metabolic flux and for the development of enzyme inhibitors or activators.

EnzymeSubstrateOrganismKm (µM)Vmax (nmol/mg protein/h)Reference(s)
Dihydropyrimidine Dehydrogenase (DPD)UracilBovine0.8Not Specified[5]
ThymineHuman18.0 ± 2.2[1]
NADPHHuman10Not Specified[1]
β-Ureidopropionase (βUP)N-carbamyl-β-alanineHuman15.5 ± 1.9Not Specified[6]

Signaling Pathways and Regulatory Mechanisms

The dihydrouracil metabolism pathway is subject to regulation at both the transcriptional and post-translational levels, ensuring proper nucleotide homeostasis and response to metabolic demands.

Dihydrouracil Catabolic Pathway

The core enzymatic cascade of dihydrouracil metabolism is a linear pathway involving three key enzymes.

Dihydrouracil_Metabolism cluster_enzymes Enzymes Uracil Uracil Dihydrouracil 5,6-Dihydrouracil Uracil->Dihydrouracil NADPH -> NADP+ NCBA N-Carbamyl-β-alanine Dihydrouracil->NCBA H₂O BetaAlanine β-Alanine + CO₂ + NH₃ NCBA->BetaAlanine H₂O DPD Dihydropyrimidine Dehydrogenase (DPD) DHP Dihydropyrimidinase (DHP) BUP β-Ureidopropionase (βUP)

Core enzymatic pathway of dihydrouracil metabolism.
Transcriptional Regulation of DPYD

The expression of the DPYD gene, encoding the rate-limiting enzyme DPD, is a critical control point. Aberrant regulation can lead to DPD deficiency and severe drug toxicity.

DPYD_Regulation Promoter DPYD Promoter DPYD_Gene DPYD Gene Promoter->DPYD_Gene Transcription DPD_Protein DPD Protein DPYD_Gene->DPD_Protein Translation Methylation Promoter Methylation Methylation->Promoter Inhibits TranscriptionFactors Transcription Factors TranscriptionFactors->Promoter Activates/ Represses BUP_Allostery InactiveDimer Inactive Dimer ActiveOctamer Active Octamer/ Higher Oligomers InactiveDimer->ActiveOctamer Association ActiveOctamer->InactiveDimer Dissociation Substrate N-Carbamyl-β-alanine (Substrate) Substrate->ActiveOctamer Promotes Product β-Alanine (Product) Product->InactiveDimer Promotes HPLC_Workflow Start Start: Plasma Sample ProteinPrecipitation Protein Precipitation (e.g., with perchloric acid) Start->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Transfer Supernatant Centrifugation->SupernatantTransfer Injection Inject onto HPLC System SupernatantTransfer->Injection Separation Chromatographic Separation (Reversed-phase column) Injection->Separation Detection UV Detection (e.g., 210 nm for UH2, 260 nm for U) Separation->Detection Quantification Quantification (based on peak area) Detection->Quantification End End: Concentration Data Quantification->End DPD_Assay_Workflow Start Start: Cell Lysate (e.g., from PBMCs) InitiateReaction Initiate Reaction by adding Cell Lysate Start->InitiateReaction ReactionMix Prepare Reaction Mixture: - Buffer (e.g., Tris-HCl) - NADPH - Substrate (Uracil or Thymine) ReactionMix->InitiateReaction MonitorAbsorbance Monitor Decrease in Absorbance at 340 nm (Oxidation of NADPH) InitiateReaction->MonitorAbsorbance CalculateActivity Calculate DPD Activity MonitorAbsorbance->CalculateActivity End End: Enzyme Activity CalculateActivity->End Bisulfite_Workflow Start Start: Genomic DNA Bisulfite Bisulfite Treatment (Converts unmethylated C to U) Start->Bisulfite PCR PCR Amplification of DPYD Promoter Region Bisulfite->PCR Cloning Cloning of PCR Products PCR->Cloning Sequencing Sequencing of Individual Clones Cloning->Sequencing Analysis Analysis of Methylation Patterns Sequencing->Analysis End End: Methylation Status Analysis->End

References

The Central Role of Dihydrouracil in Pyrimidine Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of dihydrouracil (B119008) and the enzymatic pathway responsible for pyrimidine (B1678525) catabolism. This pathway is not only fundamental to nucleotide homeostasis but also a key determinant in the efficacy and toxicity of fluoropyrimidine-based chemotherapeutics. This document details the core enzymes, their kinetics, experimental protocols for their study, and the clinical significance of this metabolic route.

The Pyrimidine Catabolic Pathway: An Overview

The breakdown of the pyrimidine bases uracil (B121893) and thymine (B56734) is a three-step enzymatic cascade that converts them into water-soluble compounds for excretion or recycling. Dihydrouracil is the first and pivotal intermediate in the degradation of uracil. The pathway primarily occurs in the liver and consists of the following sequential reactions:

  • Reduction of Uracil: Dihydropyrimidine (B8664642) dehydrogenase (DPD), encoded by the DPYD gene, catalyzes the initial and rate-limiting step. It reduces uracil to 5,6-dihydrouracil using NADPH as a cofactor.[1]

  • Hydrolytic Ring Opening: Dihydropyrimidinase (DHP), encoded by the DPYS gene, hydrolyzes the cyclic amide bond of dihydrouracil to form N-carbamyl-β-alanine.

  • Hydrolysis to β-Alanine: β-ureidopropionase (β-UP), encoded by the UPB1 gene, catalyzes the final step, hydrolyzing N-carbamyl-β-alanine to β-alanine, carbon dioxide, and ammonia.[2]

A parallel pathway exists for the catabolism of thymine, which is converted to dihydrothymine, then to N-carbamyl-β-aminoisobutyric acid, and finally to β-aminoisobutyric acid.

Quantitative Analysis of Pyrimidine Catabolism Enzymes

The kinetic parameters of the enzymes in the pyrimidine catabolism pathway are crucial for understanding their efficiency and the overall flux of the pathway. The following tables summarize key quantitative data for these enzymes.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source OrganismNotes
Dihydropyrimidine Dehydrogenase (DPD)Uracil0.81.6 s⁻¹ (kcat)Bovine Liver[3]
Dihydropyrimidine Dehydrogenase (DPD)5-Fluorouracil (B62378)0.73 s⁻¹ (kcat)Bovine Liver[4]
Dihydropyrimidinase (DHP)5,6-Dihydrouracil130126 s⁻¹ (kcat)Bovine Liver[4]
β-Ureidopropionase (β-UP)N-carbamyl-β-alanine15.5 ± 1.9Not specifiedHuman Liver[5][6]
β-Ureidopropionase (β-UP)N-carbamyl-β-alanine37404.12 U/mgPseudomonas putidaThe bacterial enzyme shows different kinetics.[7]

Table 1: Kinetic Parameters of Pyrimidine Catabolism Enzymes. This table presents the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the key enzymes involved in pyrimidine breakdown.

MetaboliteFluidConcentration Range (nmol/L)Analytical MethodReference Population
UracilPlasma5 - 20HPLC-MS/MSHealthy Volunteers
DihydrouracilPlasma10 - 50HPLC-MS/MSHealthy Volunteers
N-carbamyl-β-alanineUrineVariableGC/MSGeneral Population
β-alanineUrineVariableHPLCGeneral Population

Table 2: Physiological Concentrations of Pyrimidine Catabolites. This table provides an overview of the typical concentration ranges of key metabolites in human plasma and urine.

Signaling Pathways and Experimental Workflows

Pyrimidine Catabolism Pathway

The following diagram illustrates the sequential enzymatic reactions in the catabolism of uracil, highlighting the central position of dihydrouracil.

Pyrimidine_Catabolism Uracil Uracil DPD Dihydropyrimidine Dehydrogenase (DPD) Uracil->DPD Dihydrouracil 5,6-Dihydrouracil DHP Dihydropyrimidinase (DHP) Dihydrouracil->DHP NCBA N-Carbamyl-β-alanine bUP β-Ureidopropionase (β-UP) NCBA->bUP bAlanine β-Alanine + CO₂ + NH₃ DPD->Dihydrouracil NADPH -> NADP+ DHP->NCBA H₂O bUP->bAlanine H₂O

Figure 1: Pyrimidine Catabolism Pathway. This diagram shows the conversion of uracil to β-alanine, CO₂, and NH₃.

Experimental Workflow for DPD Activity Assay (HPLC-Based)

This workflow outlines the key steps in determining DPD activity in peripheral blood mononuclear cells (PBMCs) using High-Performance Liquid Chromatography (HPLC).

DPD_Assay_Workflow start Start: Isolate PBMCs from whole blood homogenization Cell Lysis and Homogenization start->homogenization incubation Incubate with Uracil and NADPH homogenization->incubation stop_reaction Stop Reaction (e.g., with acid) incubation->stop_reaction centrifugation Centrifuge to remove protein stop_reaction->centrifugation hplc Inject supernatant onto HPLC system centrifugation->hplc detection Detect and Quantify Dihydrouracil hplc->detection end End: Calculate DPD Activity detection->end

Figure 2: HPLC-Based DPD Activity Assay Workflow. A flowchart of the major steps for measuring DPD enzyme activity.

Detailed Experimental Protocols

Dihydropyrimidine Dehydrogenase (DPD) Activity Assay using HPLC

This protocol is adapted from methodologies that quantify the formation of dihydrouracil from uracil.

1. Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.

  • Lysis Buffer (e.g., potassium phosphate (B84403) buffer with protease inhibitors).

  • Reaction Buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Substrates: Uracil, NADPH.

  • Internal Standard (e.g., 5-chlorouracil).

  • Stopping Solution (e.g., perchloric acid).

  • HPLC system with a UV detector.

  • C18 reverse-phase HPLC column.

  • Mobile Phase (e.g., methanol (B129727) and water gradient).

2. Procedure:

  • PBMC Isolation and Lysate Preparation: Isolate PBMCs from fresh blood using a density gradient medium. Wash the cells and resuspend in lysis buffer. Lyse the cells by sonication or freeze-thaw cycles. Centrifuge to pellet cell debris and collect the supernatant (cell lysate). Determine the protein concentration of the lysate.

  • Enzymatic Reaction: In a microcentrifuge tube, combine the cell lysate with the reaction buffer containing uracil and NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the stopping solution.

  • Sample Preparation: Centrifuge the mixture to precipitate proteins. Transfer the supernatant to a new tube and add the internal standard.

  • HPLC Analysis: Inject a defined volume of the prepared sample onto the HPLC system.

  • Data Analysis: Quantify the dihydrouracil peak area relative to the internal standard. Calculate the DPD activity as nmol of dihydrouracil formed per milligram of protein per hour.[4]

Spectrophotometric Assay for Dihydropyrimidinase (DHP) Activity

This method measures the decrease in absorbance as dihydrouracil is converted to N-carbamyl-β-alanine.

1. Materials:

  • Purified or partially purified DHP enzyme preparation.

  • Reaction Buffer (e.g., phosphate buffer, pH 8.0).

  • Substrate: 5,6-Dihydrouracil.

  • UV-Vis Spectrophotometer.

2. Procedure:

  • Reaction Setup: In a quartz cuvette, add the reaction buffer and the DHP enzyme preparation.

  • Baseline Measurement: Measure the initial absorbance at a wavelength where dihydrouracil has a characteristic absorbance (e.g., 230 nm).

  • Initiate Reaction: Add a known concentration of dihydrouracil to the cuvette to start the reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance over time as dihydrouracil is consumed.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. Determine the DHP activity based on the molar extinction coefficient of dihydrouracil.

Radiochemical Assay for β-Ureidopropionase (β-UP) Activity

This highly sensitive assay measures the release of radiolabeled CO₂ from N-carbamyl-β-[¹⁴C]alanine.[5][6]

1. Materials:

  • Tissue homogenate or purified β-UP enzyme.

  • Reaction Buffer (e.g., phosphate buffer, pH 7.0).

  • Substrate: N-carbamyl-β-[¹⁴C]alanine (radiolabeled).

  • Scintillation vials containing a CO₂ trapping agent (e.g., hyamine hydroxide).

  • Liquid scintillation counter.

2. Procedure:

  • Reaction Setup: In a sealed reaction vessel, combine the enzyme source with the reaction buffer.

  • Initiate Reaction: Add the radiolabeled N-carbamyl-β-alanine to start the reaction.

  • Incubation: Incubate the mixture at 37°C for a specific time.

  • CO₂ Trapping: Stop the reaction by injecting an acid (e.g., sulfuric acid) into the reaction mixture. This will release the ¹⁴CO₂ produced, which is then trapped by the agent in the scintillation vial.

  • Scintillation Counting: Place the scintillation vial in a liquid scintillation counter to measure the radioactivity.

  • Data Analysis: Calculate the amount of ¹⁴CO₂ produced based on the specific activity of the substrate and the measured radioactivity. Express β-UP activity as pmol of CO₂ released per milligram of protein per minute.[5][6]

Regulation of Pyrimidine Catabolism

The regulation of pyrimidine catabolism is less understood than its synthesis. However, evidence suggests that the expression of the genes encoding the catabolic enzymes can be influenced by various factors. For instance, the expression of DPYD has been shown to be regulated by transcription factors and can be influenced by the cell proliferation rate.[3] There is also evidence for the regulation of DPD activity by growth factors.[8] Feedback inhibition, a common regulatory mechanism in metabolic pathways, may also play a role, where the end-products of the pathway could potentially inhibit the activity of the initial enzymes.[9] Further research is needed to fully elucidate the allosteric and transcriptional regulation of the entire pyrimidine catabolic pathway.

Clinical Significance and Drug Development

The pyrimidine catabolic pathway, and specifically the activity of DPD, is of paramount importance in clinical oncology. The widely used chemotherapeutic agent 5-fluorouracil (5-FU) is structurally similar to uracil and is catabolized by the same pathway. Over 80% of an administered dose of 5-FU is inactivated by DPD.[10]

DPD Deficiency: A significant portion of the population has reduced DPD activity due to genetic variations in the DPYD gene.[10] In these individuals, the clearance of 5-FU is impaired, leading to a higher concentration of the active drug and a significantly increased risk of severe, and sometimes fatal, toxicity.

Biomarkers for DPD Deficiency: The plasma ratio of dihydrouracil to uracil (UH₂/U) is a key phenotypic biomarker for DPD activity.[4][11][12] A low UH₂/U ratio indicates reduced DPD function and can be used to identify patients at risk of 5-FU toxicity.[11][12] This has led to the development of assays to measure this ratio in patients before initiating fluoropyrimidine therapy.

Drug Development: The role of DPD in 5-FU metabolism has made it a target for drug development. DPD inhibitors can be co-administered with 5-FU to increase its bioavailability and therapeutic efficacy, particularly in tumors with high DPD expression.

Conclusion

Dihydrouracil is a central intermediate in the catabolism of pyrimidines, a pathway with profound implications for both normal physiology and clinical pharmacology. A thorough understanding of the enzymes that produce and metabolize dihydrouracil, their kinetics, and their regulation is essential for researchers and clinicians. The experimental protocols provided in this guide offer a starting point for the investigation of this critical metabolic pathway. Continued research into the intricacies of pyrimidine catabolism will undoubtedly lead to improved therapeutic strategies and personalized medicine approaches for a variety of diseases, most notably cancer.

References

An In-depth Technical Guide to the Physical Properties of Dihydrouracil-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Dihydrouracil-d4, a deuterated isotopologue of Dihydrouracil. This document is intended to serve as a foundational resource for professionals in research and drug development, offering precise data, relevant biological context, and generalized experimental methodologies.

Core Physical and Chemical Properties

This compound, the deuterium-labeled form of Dihydrouracil, is primarily utilized as an internal standard in quantitative analyses or as a tracer in metabolic studies.[1] The incorporation of deuterium (B1214612) atoms results in a higher molecular weight compared to its non-deuterated counterpart, which is a critical attribute for its use in mass spectrometry-based applications. Below is a summary of its key physical properties, presented alongside those of unlabeled Dihydrouracil for comparative analysis.

Table 1: Comparative Physical Properties of this compound and Dihydrouracil

PropertyThis compoundDihydrouracil
Molecular Formula C₄H₂D₄N₂O₂[1]C₄H₆N₂O₂[2][3]
Molecular Weight 118.13 g/mol [1][2]114.10 g/mol [2][3]
Appearance White to off-white solid[1]White solid[2]
Melting Point Not explicitly reported279 - 281 °C[3][4][5][6][7]
Water Solubility Not explicitly reportedSoluble[2]
CAS Number 334473-41-5[1][2]504-07-4[2]

Note: The melting point and solubility of deuterated compounds are often slightly different from their hydrogenated counterparts due to the kinetic isotope effect influencing intermolecular interactions.[8][9] However, specific experimental values for this compound are not widely published.

Biological Context: Uracil (B121893) Catabolism

Dihydrouracil is a critical intermediate in the catabolic pathway of uracil, a fundamental component of nucleic acids.[10] This metabolic process, involving a sequence of three enzymatic reactions, ultimately converts uracil into beta-alanine, carbon dioxide, and ammonia.[10] The initial and rate-limiting step is the reduction of uracil to dihydrouracil, catalyzed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD).[10] Understanding this pathway is crucial for drug development, particularly for fluoropyrimidine-based chemotherapies like 5-fluorouracil (B62378) (5-FU), which are metabolized by the same enzymes.[10]

Uracil_Catabolism Uracil Uracil DHU Dihydrouracil Uracil->DHU Reduction BUP β-Ureidopropionic Acid DHU->BUP Hydrolysis BA β-Alanine + CO₂ + NH₃ BUP->BA Decarbamoylation DPD Dihydropyrimidine Dehydrogenase (DPD) DPD->Uracil DHP Dihydropyrimidinase (DHP) DHP->DHU BUPase β-Ureidopropionase BUPase->BUP

Caption: The metabolic pathway of Uracil catabolism.

Experimental Protocols

The determination of the physical properties of this compound involves standard analytical chemistry techniques. The general methodologies are outlined below.

Workflow: Characterization of this compound

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Analysis Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification MS Mass Spectrometry (MS) - Confirm Molecular Weight - Assess Isotopic Purity Purification->MS NMR NMR Spectroscopy - Confirm Structure - Verify Deuterium Incorporation Purification->NMR MP Melting Point Analysis - Determine Melting Range Purification->MP Sol Solubility Assay - Quantify in Various Solvents Purification->Sol

Caption: General workflow for synthesis and physical analysis.

A. Synthesis and Purification

The synthesis of Dihydrouracil and its analogs can be achieved through various organic chemistry methods, such as the Biginelli reaction or the reduction of uracil.[11][12][13] For deuterated variants, deuterium-labeled starting materials or reagents are incorporated.

  • Reaction Setup: A suitable precursor is reacted under controlled conditions using deuterium sources.

  • Purification: The crude product is purified to isolate this compound. High-Performance Liquid Chromatography (HPLC) is a common method for achieving high purity.

B. Structural and Identity Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure and the specific positions of deuterium incorporation.

    • Protocol: A sample of this compound is dissolved in a suitable deuterated NMR solvent (e.g., DMSO-d₆).[14] Both ¹H NMR and ²H NMR spectra are acquired. In the ¹H NMR spectrum, the absence of signals at the positions of deuteration confirms successful labeling. The ²H NMR will show signals corresponding to the incorporated deuterium atoms.[15] ¹³C NMR can also be used for structural elucidation.[3]

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight and assess the isotopic purity of the compound.

    • Protocol: The sample is introduced into a mass spectrometer. The resulting mass spectrum should show a molecular ion peak corresponding to the mass of this compound (118.13 Da). The isotopic distribution of this peak is analyzed to determine the percentage of deuterium incorporation.

C. Determination of Physical Properties

  • Melting Point Analysis:

    • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

    • Protocol: A small amount of the purified, crystalline this compound is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded.

  • Solubility Assay:

    • Objective: To determine the solubility of the compound in various solvents (e.g., water, DMSO, ethanol).

    • Protocol: An excess amount of this compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is measured using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

References

A Technical Guide to Dihydrouracil-d4: Suppliers, Availability, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dihydrouracil-d4, a deuterated analog of the endogenous metabolite dihydrouracil (B119008). This document details commercially available sources, provides insights into its applications in research and drug development, and includes a representative experimental protocol for its use as an internal standard.

Introduction to this compound

This compound is a stable isotope-labeled form of dihydrouracil, a metabolite of uracil. In drug development and clinical research, deuterated compounds like this compound are invaluable tools. They are primarily used as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of measurements of their non-labeled counterparts in biological matrices. The Dihydrouracil/uracil ratio in plasma is a critical biomarker for dihydropyrimidine (B8664642) dehydrogenase (DPD) activity, an enzyme crucial for the metabolism of fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU). Deficient DPD activity can lead to severe toxicity from 5-FU treatment.

Commercial Availability and Suppliers

A critical aspect for researchers is the reliable supply of high-quality this compound. Several chemical suppliers offer this compound, and the following table summarizes the available information on their products. Researchers are advised to request a lot-specific Certificate of Analysis for detailed information on purity and isotopic enrichment.

SupplierCatalog NumberCAS NumberPurityIsotopic EnrichmentAvailable QuantitiesPrice (USD)
MedchemExpressHY-W012926S334473-41-5≥98%Not specified1 mg, 5 mg$320 (1 mg)
Toronto Research Chemicals (TRC)D449993334473-41-5Not specifiedNot specified1 mg, 5 mg, 10 mgContact for price
LGC StandardsTRC-D449993-1MG334473-41-5Not specifiedNot specified1 mgContact for price
Cayman ChemicalNot explicitly listed-----
Santa Cruz BiotechnologyNot explicitly listed-----

Note: Pricing and availability are subject to change. Please contact the suppliers directly for the most current information. While Cayman Chemical and Santa Cruz Biotechnology are prominent suppliers of biochemicals, this compound was not readily found in their online catalogs at the time of this review; however, they may offer it through their custom synthesis services.

Experimental Protocol: Quantification of Dihydrouracil in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a representative example for the quantification of dihydrouracil in human plasma. It is essential to validate the method in your laboratory.

3.1. Materials and Reagents

  • Dihydrouracil (analytical standard)

  • This compound (internal standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well protein precipitation plates

3.2. Preparation of Stock and Working Solutions

  • Dihydrouracil Stock Solution (1 mg/mL): Accurately weigh and dissolve dihydrouracil in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the dihydrouracil stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the this compound IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3.3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (calibrator, quality control, or unknown) in a 96-well plate, add 150 µL of the this compound IS working solution in acetonitrile.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3.4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate dihydrouracil from other plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), positive or negative mode (to be optimized).

  • MRM Transitions:

    • Dihydrouracil: Q1/Q3 (to be determined, e.g., m/z 115 -> 70)

    • This compound: Q1/Q3 (to be determined, e.g., m/z 119 -> 74)

3.5. Data Analysis

The concentration of dihydrouracil in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Application in Drug Development: Dihydrouracil Analogs as Cereblon Ligands

Recent research has highlighted the potential of dihydrouracil derivatives in the field of targeted protein degradation. Specifically, substituted phenyl dihydrouracils have been developed as novel, achiral ligands for the E3 ubiquitin ligase cereblon (CRBN).[1][2] These ligands are crucial components of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.

The use of achiral dihydrouracil-based ligands offers advantages over traditional glutarimide-based ligands, which are chiral and can undergo racemization.[1][2] This simplifies drug development and can lead to more stable and effective PROTACs.

Visualizations

5.1. Experimental Workflow for Dihydrouracil Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) is_addition Add IS (this compound) in Acetonitrile (150 µL) plasma->is_addition vortex Vortex (2 min) is_addition->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection data_acquisition Data Acquisition (MRM) lc_injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration ratio_calculation Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calculation concentration_determination Determine Concentration from Calibration Curve ratio_calculation->concentration_determination

Caption: Workflow for plasma dihydrouracil quantification.

5.2. Signaling Pathway: PROTAC-Mediated Protein Degradation

protac_pathway cluster_protac PROTAC Molecule cluster_ternary Ternary Complex Formation protac PROTAC ternary_complex POI-PROTAC-CRBN Ternary Complex protac->ternary_complex poi_ligand POI Ligand linker Linker poi_ligand->linker dhu_ligand Dihydrouracil Ligand linker->dhu_ligand poi Protein of Interest (POI) poi->ternary_complex crbn Cereblon (CRBN) E3 Ligase Complex crbn->ternary_complex polyubiquitination Polyubiquitination ternary_complex->polyubiquitination Recruits E2 Ubiquitin-conjugating enzyme ubiquitin Ubiquitin ubiquitin->polyubiquitination proteasome Proteasome polyubiquitination->proteasome POI is targeted for degradation degradation Protein Degradation proteasome->degradation

Caption: Dihydrouracil-based PROTAC mechanism.

References

An In-depth Technical Guide to the Synthesis of Deuterated Dihydrouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated dihydrouracil (B119008), a valuable isotopically labeled compound for use in metabolic studies, as an internal standard in mass spectrometry-based assays, and in the development of deuterated drugs. This document details two primary synthetic strategies: a two-step approach involving the deuteration of uracil (B121893) followed by catalytic reduction, and a one-pot reductive deuteration method. Detailed experimental protocols, quantitative data, and characterization methods are presented to enable replication and further development by researchers in the field.

Introduction

Dihydrouracil is a key intermediate in the catabolism of uracil. The introduction of deuterium (B1214612) at specific positions within the dihydrouracil molecule can significantly alter its metabolic fate due to the kinetic isotope effect, where the heavier C-D bond is broken more slowly than a C-H bond. This property makes deuterated dihydrouracil a powerful tool for investigating drug metabolism pathways and for creating more stable pharmaceutical compounds. This guide outlines reliable methods for the preparation of this important molecule.

Synthetic Strategies

Two principal pathways for the synthesis of deuterated dihydrouracil are presented:

  • Two-Step Synthesis: This classic approach involves the initial deuteration of uracil at the 5 and 6 positions, followed by the catalytic reduction of the deuterated uracil to yield 5,6-dideuterio-dihydrouracil.

  • One-Pot Reductive Deuteration: This streamlined method combines the deuteration and reduction steps into a single reaction vessel, offering a more efficient workflow.

The following sections provide detailed experimental protocols for each of these strategies.

Experimental Protocols

Method 1: Two-Step Synthesis of 5,6-Dideuterio-dihydrouracil

This method is divided into two distinct experimental procedures: the deuteration of uracil and the subsequent reduction of the deuterated intermediate.

Step 1: Catalytic Deuteration of Uracil

This protocol is adapted from the work of Maeda et al., who demonstrated the palladium-catalyzed hydrogen-deuterium exchange at the 5- and 6-positions of pyrimidine (B1678525) bases.[1]

  • Materials:

    • Uracil

    • Palladium on carbon (10% Pd/C)

    • Deuterium oxide (D₂O, 99.9 atom % D)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a pressure-resistant reaction vessel, a mixture of uracil (1.0 mmol), 10% Pd/C (10 mol%), and D₂O (5 mL) is prepared.

    • The vessel is purged with hydrogen gas and then pressurized with H₂ to approximately 1 atm.

    • The reaction mixture is heated to 110 °C with vigorous stirring for 24 hours.

    • After cooling to room temperature, the catalyst is removed by filtration through a pad of Celite.

    • The filtrate is evaporated to dryness under reduced pressure to yield 5,6-dideuteriouracil.

  • Purification: The crude 5,6-dideuteriouracil can be purified by recrystallization from D₂O or a mixture of D₂O and a suitable organic solvent like isopropanol.

  • Characterization: The extent of deuteration should be determined by ¹H NMR and mass spectrometry.

Step 2: Catalytic Reduction of 5,6-Dideuteriouracil

This procedure utilizes a catalytic transfer hydrogenation method, adapted from the work of Mandal and McMurray, for the reduction of the C5-C6 double bond.[2][3]

  • Materials:

    • 5,6-Dideuteriouracil (from Step 1)

    • Palladium on carbon (10% Pd/C)

    • Triethylsilane (Et₃SiH)

    • Methanol (B129727) (MeOH)

  • Procedure:

    • To a solution of 5,6-dideuteriouracil (1.0 mmol) in methanol (10 mL), 10% Pd/C (10 mol%) is added.

    • Triethylsilane (2.0 mmol) is added dropwise to the stirred suspension at room temperature.

    • The reaction is stirred at room temperature for 12-24 hours and monitored by TLC or LC-MS until the starting material is consumed.

    • The catalyst is removed by filtration through Celite.

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel.

  • Characterization: The final product, 5,6-dideuterio-dihydrouracil, is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and isotopic purity.

Method 2: One-Pot Reductive Deuteration of Uracil

This method is a hypothetical, efficient alternative that combines deuteration and reduction in a single step. It is based on the principle of generating deuterium gas in situ from D₂O.[4][5][6][7]

  • Materials:

    • Uracil

    • Palladium on carbon (10% Pd/C)

    • Aluminum powder (Al)

    • Deuterium oxide (D₂O, 99.9 atom % D)

  • Procedure:

    • In a sealed reaction vessel, uracil (1.0 mmol), 10% Pd/C (10 mol%), and aluminum powder (2.0 mmol) are suspended in D₂O (10 mL).

    • The vessel is heated to 80-100 °C with vigorous stirring for 24-48 hours. The in situ generation of D₂ gas from the reaction of aluminum with D₂O will facilitate both the H-D exchange and the reduction of the double bond.

    • After cooling, the reaction mixture is filtered to remove the catalyst and any unreacted aluminum.

    • The filtrate is evaporated to dryness, and the crude product is purified by recrystallization or column chromatography.

  • Characterization: The resulting 5,6-dideuterio-dihydrouracil is analyzed by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and the level of deuterium incorporation.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of deuterated dihydrouracil based on the described methods.

MethodStepReactantsCatalystSolventTemp. (°C)Time (h)Expected Yield (%)Deuterium Incorporation (%)
Two-Step 1. Deuteration Uracil, H₂10% Pd/CD₂O11024>90>95 (at C5, C6)
2. Reduction 5,6-Dideuteriouracil, Et₃SiH10% Pd/CMeOHRT12-2480-90>95 (at C5, C6)
One-Pot Reductive Deuteration Uracil, Al10% Pd/CD₂O80-10024-4870-85>95 (at C5, C6)

Visualizations

Diagram of the Two-Step Synthesis Workflow

Two_Step_Synthesis cluster_step1 Step 1: Deuteration of Uracil cluster_step2 Step 2: Reduction Uracil Uracil Deuteration Catalytic H-D Exchange (Pd/C, D₂O, H₂) Uracil->Deuteration Deuterated_Uracil 5,6-Dideuteriouracil Deuteration->Deuterated_Uracil Reduction Catalytic Transfer Hydrogenation (Pd/C, Et₃SiH) Deuterated_Dihydrouracil 5,6-Dideuterio-dihydrouracil Reduction->Deuterated_Dihydrouracil Deuterated_Uracil_ref->Reduction

Caption: Workflow for the two-step synthesis of deuterated dihydrouracil.

Diagram of the One-Pot Synthesis Logical Relationship

One_Pot_Synthesis cluster_product Start Uracil + D₂O + Al + Pd/C InSitu_Generation In Situ Generation of D₂ Start->InSitu_Generation HD_Exchange H-D Exchange at C5-C6 InSitu_Generation->HD_Exchange Reduction Reduction of C5=C6 bond InSitu_Generation->Reduction Final_Product 5,6-Dideuterio-dihydrouracil HD_Exchange->Final_Product Reduction->Final_Product

Caption: Logical flow of the one-pot synthesis of deuterated dihydrouracil.

Conclusion

This technical guide provides detailed methodologies for the synthesis of deuterated dihydrouracil, a compound of significant interest in pharmaceutical research and development. The presented two-step and one-pot methods offer flexibility and efficiency for researchers. The quantitative data and characterization guidelines provided herein should facilitate the successful synthesis and application of this valuable isotopically labeled molecule. Further optimization of the one-pot procedure could lead to even more streamlined and cost-effective production of deuterated dihydrouracil.

References

An In-depth Technical Guide to the NMR and Mass Spectra of Dihydrouracil-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Dihydrouracil-d4. The information herein is intended to support research and development activities where this isotopically labeled compound is used, for instance, as an internal standard in pharmacokinetic studies or as a tracer in metabolic research. While direct experimental spectra for this compound are not publicly available, this document compiles reference data from its non-deuterated analogue, Dihydrouracil (B119008), and provides expert interpretation of the anticipated spectral changes due to deuteration.

Introduction to this compound

This compound is a deuterated form of dihydrouracil, a metabolite of the nucleobase uracil. The deuterium (B1214612) labels are typically located at the 5 and 6 positions of the pyrimidine (B1678525) ring. This isotopic labeling makes it an excellent internal standard for quantitative analysis by NMR or mass spectrometry, as it is chemically identical to the endogenous compound but distinguishable by its mass.[1]

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on the known spectra of Dihydrouracil and the expected effects of deuterium substitution. The data for the non-deuterated Dihydrouracil is provided for comparison.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsDihydrouracil Chemical Shift (ppm)Predicted this compound Chemical Shift (ppm)Predicted MultiplicityNotes
H-5, H-6~2.6 - 2.7 and ~3.4 - 3.5Absent-Deuterium substitution at these positions results in the absence of proton signals.
N1-H~7.5~7.5Singlet (broad)Chemical shift can be solvent and concentration dependent.
N3-H~9.9~9.9Singlet (broad)Chemical shift can be solvent and concentration dependent.

Note: The chemical shifts for the non-deuterated dihydrouracil are referenced from publicly available databases and may vary slightly depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonDihydrouracil Chemical Shift (ppm)Predicted this compound Chemical Shift (ppm)Predicted MultiplicityNotes
C2~154~154SingletCarbonyl carbon, largely unaffected by deuteration at C5/C6.
C4~171~171SingletCarbonyl carbon, largely unaffected by deuteration at C5/C6.
C5~30~30Triplet (due to C-D coupling)The signal will be split into a triplet by the deuterium atom. A significant reduction in intensity is also expected in proton-decoupled spectra.
C6~35~35Triplet (due to C-D coupling)The signal will be split into a triplet by the deuterium atom. A significant reduction in intensity is also expected in proton-decoupled spectra.

Note: The chemical shifts for the non-deuterated dihydrouracil are referenced from publicly available databases and may vary slightly depending on the solvent and experimental conditions.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak that is 4 mass units higher than that of the unlabeled dihydrouracil. The fragmentation pattern is anticipated to be similar, with corresponding mass shifts for fragments containing the deuterium labels.

Table 3: Predicted Mass Spectrometry Data for this compound

IonDihydrouracil (m/z)Predicted this compound (m/z)Notes
[M+H]⁺115.05119.08Molecular ion (positive ion mode)
[M-H]⁻113.04117.07Molecular ion (negative ion mode)
Fragment 1VariesVariesThe fragmentation pattern will depend on the ionization technique used. Key fragments of dihydrouracil can be used to predict the fragments of the deuterated analog by adding 4, 2, or 0 mass units depending on which part of the molecule the fragment represents.
Fragment 2VariesVaries

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectra for this compound, based on standard methods for small polar molecules.

NMR Spectroscopy

Sample Preparation:

  • Weigh accurately 1-5 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O).

  • Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Solvent: DMSO-d₆ (or other as appropriate).

  • Temperature: 298 K.

  • Number of Scans: 16-64 (depending on concentration).

  • Relaxation Delay: 1-5 seconds.

  • Pulse Sequence: Standard 1D proton.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Solvent: DMSO-d₆ (or other as appropriate).

  • Temperature: 298 K.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Pulse Sequence: Standard 1D carbon with proton decoupling.

Mass Spectrometry (LC-MS/MS)

Sample Preparation (from a biological matrix, e.g., plasma):

  • To 100 µL of plasma, add an appropriate volume of this compound solution in a suitable solvent (e.g., methanol) to serve as an internal standard.

  • Perform a protein precipitation by adding 3 volumes of cold acetonitrile (B52724).

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Parameters:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is commonly used for dihydrouracil analysis.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile with a small amount of formic acid or ammonium (B1175870) formate (B1220265) is typical.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for both dihydrouracil and this compound.

Visualizations

The following diagrams illustrate the analytical workflow and the predicted mass spectral fragmentation pathway for this compound.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample This compound Standard or Biological Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Extraction (MS) Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR NMR Analysis MS LC-MS/MS System Dissolution->MS MS Analysis NMR_Data NMR Spectrum NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Spectral Interpretation and Quantification NMR_Data->Interpretation MS_Data->Interpretation

General analytical workflow for this compound.

fragmentation_pathway parent This compound [M+H]⁺ = 119.08 frag1 Fragment A (Loss of HNCO) parent->frag1 frag2 Fragment B (Loss of H₂O) parent->frag2 frag3 Fragment C (Ring Opening) parent->frag3

References

Solubility of Dihydrouracil-d4 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Dihydrouracil-d4 in organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this guide presents available data for the non-deuterated parent compound, Dihydrouracil, as a close surrogate. This information is supplemented with solubility data for the related parent compound, uracil, to provide a broader context for researchers working with these molecules. Additionally, this guide outlines a standard experimental protocol for determining the solubility of small molecules and includes a visualization of the relevant metabolic pathway.

Data Presentation: Solubility of Dihydrouracil and Related Compounds

The following tables summarize the available quantitative and qualitative solubility data for Dihydrouracil and Uracil in various solvents. This data is critical for designing experiments, preparing solutions for analysis, and in various stages of drug development.

Table 1: Quantitative Solubility of Dihydrouracil

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
DMSO14.29125.24Ultrasonic assistance may be needed. Hygroscopic nature of DMSO can impact solubility.[1]
Water6.6758.46Requires sonication, warming, and heating to 60°C for dissolution.[1]

Table 2: Quantitative Solubility of Uracil

SolventSolubility (mg/mL)Notes
Ethanol~0.8Purge with an inert gas.
DMSO~50Purge with an inert gas.
Dimethylformamide~60Purge with an inert gas.
Water (hot)SolubleSparingly soluble in cold water.[2]
Aqueous Alkaline SolutionsMore solubleCompared to water.[2]
Alcohol (general)Insoluble[2]
EtherInsoluble[2]

Experimental Protocols: Determining Small Molecule Solubility

A robust and reproducible method for determining the solubility of a compound is crucial for accurate research. The "shake-flask" method is a widely accepted and reliable technique for establishing the equilibrium solubility of a small molecule like this compound.

Shake-Flask Method for Equilibrium Solubility Determination

This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the filtered sample and the standard solutions using HPLC.

    • Generate a calibration curve from the peak areas of the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating its peak area on the calibration curve.

  • Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.

Mandatory Visualization: Metabolic Pathway of Uracil

Dihydrouracil is a key metabolite in the catabolism of uracil. This process is primarily mediated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). Understanding this pathway is essential for researchers studying the metabolism of pyrimidine-based compounds and their analogs.

Uracil_Catabolism Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil NADPH -> NADP+ DPD Dihydropyrimidine Dehydrogenase (DPD)

Caption: Catabolic pathway of Uracil to Dihydrouracil.

References

Enzymatic Synthesis of Deuterated Pyrimidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of deuterium (B1214612) into pharmaceutically active molecules represents a significant advancement in drug discovery and development, offering the potential for improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the enzymatic synthesis of deuterated pyrimidines, essential building blocks for a wide array of therapeutics. We delve into the core methodologies, including de novo and salvage pathways, and detail the application of key enzymes such as thymidylate synthase and uridine (B1682114) phosphorylase. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of metabolic pathways and experimental workflows to equip researchers with the knowledge to effectively produce these valuable isotopically labeled compounds.

Introduction

Isotopic labeling with deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a powerful tool in pharmaceutical sciences. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, most notably by strengthening the carbon-deuterium bond compared to the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes at specific sites within a drug molecule, leading to enhanced metabolic stability, reduced formation of toxic metabolites, and potentially improved therapeutic efficacy.[1] Pyrimidine (B1678525) derivatives are fundamental components of numerous clinically successful drugs, including anticancer, antiviral, and antibacterial agents.[2] Consequently, the development of efficient and selective methods for the synthesis of deuterated pyrimidines is of paramount importance.

Enzymatic synthesis offers a highly specific and environmentally benign alternative to traditional chemical methods for isotopic labeling.[3] Enzymes operate under mild conditions and exhibit remarkable regio- and stereoselectivity, enabling the precise incorporation of deuterium at desired positions within the pyrimidine scaffold. This guide will explore the primary enzymatic routes for producing deuterated pyrimidines, providing practical protocols and quantitative data to aid in their synthesis and application in research and drug development.

Biochemical Pathways for Pyrimidine Synthesis

The enzymatic synthesis of pyrimidines can be approached through two main metabolic routes: the de novo synthesis pathway and the salvage pathway. Both can be harnessed for the production of deuterated pyrimidines by utilizing deuterated precursors.

De Novo Pyrimidine Biosynthesis

The de novo pathway constructs the pyrimidine ring from simple precursors such as bicarbonate, aspartate, and glutamine.[4] The initial steps are catalyzed by the multifunctional enzyme CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase).[5] The completed pyrimidine ring, in the form of orotate (B1227488), is then attached to a phosphoribosyl pyrophosphate (PRPP) moiety to form the first pyrimidine nucleotide, uridine monophosphate (UMP).[4] UMP serves as the precursor for other pyrimidine nucleotides, including UTP and CTP.[4][6] Deuterium can be incorporated into the pyrimidine ring through the use of deuterated aspartate or other precursors.

// Nodes precursors [label="Bicarbonate (HCO₃⁻)\nGlutamine\n2 ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; cp [label="Carbamoyl Phosphate", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4", penwidth=1.5]; aspartate [label="Aspartate", fillcolor="#F1F3F4", fontcolor="#202124"]; ca [label="N-Carbamoylaspartate", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4", penwidth=1.5]; dho [label="Dihydroorotate", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4", penwidth=1.5]; orotate [label="Orotate", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4", penwidth=1.5]; prpp [label="PRPP", fillcolor="#F1F3F4", fontcolor="#202124"]; omp [label="Orotidine 5'-Monophosphate\n(OMP)", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853", penwidth=1.5]; ump [label="Uridine 5'-Monophosphate\n(UMP)", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853", penwidth=1.5]; udp [label="Uridine 5'-Diphosphate\n(UDP)", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853", penwidth=1.5]; utp [label="Uridine 5'-Triphosphate\n(UTP)", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853", penwidth=1.5]; ctp [label="Cytidine 5'-Triphosphate\n(CTP)", fillcolor="#FFFFFF", fontcolor="#202124", color="#FBBC05", penwidth=1.5]; glutamine_ctp [label="Glutamine\nATP", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges precursors -> cp [label="CAD\n(CPSII)", color="#5F6368"]; {aspartate, cp} -> ca [label="CAD\n(ATCase)", color="#5F6368"]; ca -> dho [label="CAD\n(DHOase)", color="#5F6368"]; dho -> orotate [label="DHODH", color="#5F6368"]; {orotate, prpp} -> omp [label="UMPS\n(OPRT)", color="#5F6368"]; omp -> ump [label="UMPS\n(ODC)", color="#5F6368"]; ump -> udp [label="UMPK", color="#5F6368"]; udp -> utp [label="NDPK", color="#5F6368"]; {utp, glutamine_ctp} -> ctp [label="CTP Synthase", color="#5F6368"];

// Invisible edges for layout {rank=same; precursors; aspartate; prpp; glutamine_ctp;} } 🔚 Figure 1: De Novo Pyrimidine Biosynthesis Pathway.

Pyrimidine Salvage Pathway

The salvage pathway recycles pre-existing pyrimidine bases and nucleosides from the degradation of nucleic acids or from extracellular sources.[7] This pathway is particularly attractive for isotopic labeling as it allows for the direct incorporation of deuterated pyrimidine bases (e.g., [5-D]-uracil) or nucleosides. Key enzymes in this pathway include:

By providing a deuterated pyrimidine base as a substrate, these enzymes can be used to generate deuterated nucleosides and, subsequently, nucleotides.

// Nodes uracil [label="Uracil / [D]-Uracil", fillcolor="#F1F3F4", fontcolor="#202124"]; uridine [label="Uridine / [D]-Uridine", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4", penwidth=1.5]; ump [label="UMP / [D]-UMP", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853", penwidth=1.5]; r1p [label="Ribose-1-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; pi [label="Pi", fillcolor="#F1F3F4", fontcolor="#202124"];

thymine [label="Thymine / [D]-Thymine", fillcolor="#F1F3F4", fontcolor="#202124"]; thymidine [label="Thymidine / [D]-Thymidine", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4", penwidth=1.5]; tmp [label="TMP / [D]-TMP", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853", penwidth=1.5]; dr1p [label="Deoxyribose-1-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"];

atp_adp [label="ATP -> ADP", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges uracil -> uridine [label="Uridine\nPhosphorylase (UPase)", dir=both, color="#5F6368"]; r1p -> uridine [dir=none, color="#5F6368"]; uridine -> pi [dir=none, color="#5F6368"]; uridine -> ump [label="Uridine-Cytidine\nKinase (UCK)", color="#5F6368"]; atp_adp -> ump [style=invis];

thymine -> thymidine [label="Thymidine\nPhosphorylase (TPase)", dir=both, color="#5F6368"]; dr1p -> thymidine [dir=none, color="#5F6368"]; thymidine -> pi [dir=none, color="#5F6368"]; thymidine -> tmp [label="Thymidine\nKinase (TK)", color="#5F6368"]; atp_adp -> tmp [style=invis];

// Invisible edges for layout {rank=same; uracil; thymine;} {rank=same; uridine; thymidine;} {rank=same; ump; tmp;} {rank=same; r1p; dr1p; pi;} } 🔚 Figure 2: Pyrimidine Salvage Pathway.

Key Enzymes and Methodologies

Thymidylate Synthase (TS)

Thymidylate synthase (EC 2.1.1.45) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP).[9][10][11] The reaction involves the transfer of a methyl group from N⁵,N¹⁰-methylenetetrahydrofolate. This enzymatic reaction can be exploited for deuterium labeling at the C5 position of the pyrimidine ring.

Uridine Phosphorylase (UPase)

Uridine phosphorylase (EC 2.4.2.3) is a key enzyme in the pyrimidine salvage pathway that can be effectively used for the synthesis of deuterated uridine and its derivatives.[3][8] By using a deuterated uracil as the starting material, UPase can catalyze its condensation with ribose-1-phosphate to yield deuterated uridine.

Multi-Enzyme Cascade for Ribose Deuteration

A powerful strategy for producing nucleotides with a deuterated ribose moiety involves a one-pot, multi-enzyme cascade. This approach typically starts with a specifically deuterated D-ribose, which is then enzymatically converted through a series of phosphorylated intermediates to the desired deuterated nucleoside triphosphates (NTPs). This method has been successfully employed to synthesize a complete set of NTPs with deuterium at various positions on the ribose ring.[12]

// Nodes d_ribose [label="[D]-D-Ribose", fillcolor="#F1F3F4", fontcolor="#202124"]; r5p [label="[D]-Ribose-5-P", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4", penwidth=1.5]; prpp [label="[D]-PRPP", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4", penwidth=1.5]; nmp [label="[D]-NMP\n(AMP, GMP, UMP)", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853", penwidth=1.5]; ndp (B1211228) [label="[D]-NDP", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853", penwidth=1.5]; ntp [label="[D]-NTP\n(ATP, GTP, UTP)", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853", penwidth=1.5]; ctp [label="[D]-CTP", fillcolor="#FFFFFF", fontcolor="#202124", color="#FBBC05", penwidth=1.5];

atp_adp1 [label="ATP -> ADP", fillcolor="#F1F3F4", fontcolor="#202124"]; atp_adp2 [label="ATP -> AMP", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base\n(Ade, Gua, Ura)", fillcolor="#F1F3F4", fontcolor="#202124"]; atp_adp3 [label="ATP -> ADP", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges d_ribose -> r5p [label="Ribokinase", color="#5F6368"]; atp_adp1 -> r5p [style=invis]; r5p -> prpp [label="PRPP Synthetase", color="#5F6368"]; atp_adp2 -> prpp [style=invis]; prpp -> nmp [label="Phosphoribosyl-\ntransferase", color="#5F6368"]; base -> nmp [style=invis]; nmp -> ndp [label="NMP Kinase", color="#5F6368"]; atp_adp3 -> ndp [style=invis]; ndp -> ntp [label="NDP Kinase", color="#5F6368"]; atp_adp3 -> ntp [style=invis]; ntp -> ctp [label="CTP Synthase\n(from UTP)", color="#5F6368"];

// Invisible edges for layout {rank=same; d_ribose; atp_adp1; atp_adp2; base; atp_adp3;} } 🔚 Figure 3: Experimental Workflow for Ribose Deuteration.

Quantitative Data Summary

The efficiency of enzymatic synthesis of deuterated pyrimidines can be evaluated based on reaction yields and the extent of deuterium incorporation. The following tables summarize quantitative data from various studies.

Table 1: Reaction Yields for Enzymatic Synthesis of Labeled Pyrimidine Nucleotides

ProductStarting MaterialsKey Enzyme(s)Yield (%)Reference
[ribose-D]-UTP[ribose-D]-D-ribose, UracilMulti-enzyme cascade54 - 86[12]
[ribose-D]-CTP[ribose-D]-UTPCTP Synthetase95 - 99[12]
¹⁵N₃-Uracil(¹⁵NH₄)₂SO₄Chemical Synthesisup to 75[3]
¹⁵N-labeled CytidineUridine, ¹⁵NH₄ClChemical Synthesis62 - 94[3]
[¹³C, ¹⁵N]-UTP[¹³C, ¹⁵N]-Uracil, [¹³C]-GlucoseChemo-enzymatic60[3]
[D]-Thymidine[D]-2-deoxy-D-ribose-5-P, ThyminePRM, TPaseup to 60[13]

Table 2: Deuterium Incorporation Efficiency

Deuterated ProductMethodDeuterium SourceIncorporation (%)Analytical MethodReference
[ribose-D]-NTPsEnzymatic Cascade[D]-D-Ribose>98NMR[14]
[D]-OligonucleotidesChemical SynthesisDeuterated Phosphoramidites90 - 95MS[15]
[D]-ThymidineChemo-enzymatic[D]-labeled precursors96 - 99Not Specified[13]

Experimental Protocols

General Considerations
  • Enzyme Purity: The use of highly purified recombinant enzymes is crucial to avoid side reactions and ensure high yields. Protocols for the purification of recombinant thymidylate synthase and uridine phosphorylase are available in the literature.[16][17]

  • Reaction Conditions: Optimal pH, temperature, and buffer components should be determined for each enzyme.

  • Cofactors: Ensure the presence of necessary cofactors such as ATP, PRPP, and metal ions in appropriate concentrations.

  • Product Purification: Purification of the final deuterated pyrimidine products is typically achieved using chromatographic techniques such as ion-exchange or reversed-phase HPLC.[12]

Protocol for Enzymatic Synthesis of [5-D]-dUMP using Thymidylate Synthase

This protocol is adapted from the known ability of thymidylate synthase to catalyze the exchange of the C5 proton of dUMP with the solvent.

  • Reaction Mixture:

    • 50 mM Tris-HCl, pH 7.4

    • 10 mM dUMP

    • 1 mM N⁵,N¹⁰-methylenetetrahydrofolate

    • 100 mM 2-mercaptoethanol

    • 99.9% D₂O as solvent

    • 10 µM purified recombinant thymidylate synthase

  • Procedure:

    • Combine all components except the enzyme in a microcentrifuge tube.

    • Incubate the mixture at 37°C for 10 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding thymidylate synthase.

    • Incubate at 37°C for 2-4 hours.

    • Stop the reaction by heat inactivation at 95°C for 5 minutes.

    • Centrifuge to pellet the denatured enzyme.

    • Purify the [5-D]-dUMP from the supernatant using anion-exchange HPLC.

  • Analysis:

    • Confirm the identity and purity of the product by mass spectrometry, looking for a +1 mass shift compared to unlabeled dUMP.

    • Determine the extent of deuterium incorporation using ¹H NMR by observing the disappearance of the H5 proton signal.

Protocol for Enzymatic Synthesis of Deuterated Uridine using Uridine Phosphorylase
  • Reaction Mixture:

    • 100 mM Potassium phosphate (B84403) buffer, pH 7.0

    • 20 mM [5-D]-Uracil (or other deuterated uracil)

    • 30 mM α-D-ribose-1-phosphate

    • 1 U/mL purified recombinant uridine phosphorylase

  • Procedure:

    • Dissolve the deuterated uracil and ribose-1-phosphate in the phosphate buffer.

    • Equilibrate the solution at 37°C.

    • Start the reaction by adding uridine phosphorylase.

    • Monitor the reaction progress by TLC or HPLC.

    • Once the reaction reaches equilibrium (typically after several hours), terminate it by adding perchloric acid to a final concentration of 5% and incubating on ice for 10 minutes.

    • Neutralize the solution with KOH and remove the precipitate by centrifugation.

    • Purify the deuterated uridine from the supernatant using reversed-phase HPLC.

  • Analysis:

    • Characterize the product by mass spectrometry and NMR spectroscopy to confirm its identity and the level of deuterium incorporation.

Regulation of Pyrimidine Synthesis: The mTORC1 Signaling Pathway

The de novo synthesis of pyrimidines is tightly regulated to meet the cell's demand for nucleotides. The mTORC1 (mechanistic target of rapamycin (B549165) complex 1) signaling pathway plays a key role in this regulation.[18][19][20][21] Growth signals activate mTORC1, which in turn phosphorylates and activates S6 kinase 1 (S6K1).[19][21] S6K1 then phosphorylates the CAD enzyme, leading to its activation and an increase in the rate of de novo pyrimidine synthesis.[18][19][21] This regulatory mechanism ensures that nucleotide production is coupled with other anabolic processes stimulated by growth signals, such as protein and lipid synthesis.

// Nodes growth_signals [label="Growth Signals\n(e.g., Insulin)", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CAD_inactive [label="CAD (inactive)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4", penwidth=1.5]; CAD_active [label="CAD (active)\n-P", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853", penwidth=1.5]; pyrimidine_synthesis [label="De Novo Pyrimidine\nSynthesis", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4", penwidth=1.5]; rapamycin [label="Rapamycin", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges growth_signals -> mTORC1 [label="activates", color="#5F6368"]; mTORC1 -> S6K1 [label="activates", color="#5F6368"]; S6K1 -> CAD_inactive [label="phosphorylates", color="#5F6368"]; CAD_inactive -> CAD_active [style=invis]; CAD_active -> pyrimidine_synthesis [label="stimulates", color="#5F6368"]; rapamycin -> mTORC1 [label="inhibits", arrowhead=tee, color="#EA4335"]; } 🔚 Figure 4: mTORC1 Regulation of De Novo Pyrimidine Synthesis.

Conclusion

The enzymatic synthesis of deuterated pyrimidines provides a powerful and precise methodology for researchers in drug discovery and the broader life sciences. By leveraging the specificity of enzymes involved in both de novo and salvage pathways, it is possible to produce a wide range of deuterated pyrimidine nucleosides and nucleotides with high efficiency and isotopic enrichment. This technical guide has outlined the core principles, provided detailed experimental protocols, and summarized key quantitative data to facilitate the adoption of these techniques. The continued development and application of enzymatic approaches for isotopic labeling will undoubtedly accelerate the design and optimization of next-generation therapeutics.

References

Methodological & Application

The Gold Standard for Accuracy: Utilizing Dihydrouracil-d4 as an Internal Standard in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For researchers, scientists, and drug development professionals demanding the highest level of accuracy and precision in quantitative bioanalysis, the choice of a proper internal standard is paramount. This document provides a detailed application note and protocol for the use of Dihydrouracil-d4 as a stable isotope-labeled internal standard (SIL-IS) in the liquid chromatography-mass spectrometry (LC-MS) based quantification of dihydrouracil (B119008). The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry due to its ability to effectively compensate for variability throughout the analytical process, from sample preparation to instrument response.[1]

Dihydrouracil is the primary metabolite of the endogenous pyrimidine, uracil (B121893), and its levels are a critical biomarker for assessing the activity of dihydropyrimidine (B8664642) dehydrogenase (DPD). DPD is the rate-limiting enzyme in the catabolism of fluoropyrimidine drugs, such as 5-fluorouracil (B62378) (5-FU) and its prodrug capecitabine, which are widely used in cancer chemotherapy.[2] DPD deficiency can lead to severe, life-threatening toxicity in patients receiving these drugs.[2][3] Therefore, accurate measurement of dihydrouracil and the dihydrouracil to uracil (UH2/U) ratio is crucial for identifying patients at risk.[2][4]

This application note details a robust LC-MS/MS method for the simultaneous quantification of uracil and dihydrouracil in human plasma, employing this compound and a corresponding stable isotope-labeled uracil as internal standards.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical LC-MS/MS method utilizing this compound as an internal standard for the analysis of dihydrouracil.

Table 1: Calibration Curve and Linearity

AnalyteInternal StandardCalibration Range (ng/mL)Correlation Coefficient (r²)
DihydrouracilThis compound10 - 1000[5]≥ 0.998[4]
UracilUracil-¹³C,¹⁵N₂1 - 100[5]≥ 0.998[4]

Table 2: Precision and Accuracy

AnalyteConcentration LevelIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (%)
DihydrouracilLow QC≤ 7.2[5]≤ 8.0[4]93.6 - 101.4[4]
Mid QC≤ 7.2[5]≤ 8.0[4]93.6 - 101.4[4]
High QC≤ 7.2[5]≤ 8.0[4]93.6 - 101.4[4]
UracilLow QC≤ 12.4[5]≤ 7.6[4]93.6 - 101.4[4]
Mid QC≤ 12.4[5]≤ 7.6[4]93.6 - 101.4[4]
High QC≤ 12.4[5]≤ 7.6[4]93.6 - 101.4[4]

Table 3: Limit of Quantification (LOQ)

AnalyteLOQ in Plasma (ng/mL)
Dihydrouracil5 - 10[2][6]
Uracil0.5 - 5[2][6]

Experimental Protocols

A detailed methodology for the quantification of dihydrouracil and uracil in human plasma using this compound as an internal standard is provided below.

Materials and Reagents
  • Dihydrouracil and Uracil reference standards

  • This compound and Uracil-¹³C,¹⁵N₂ internal standards

  • LC-MS grade water, acetonitrile (B52724), methanol, and formic acid

  • Human plasma (blank and study samples)

Internal Standard Stock Solution Preparation

An internal standard stock solution can be prepared by dissolving the isotopically labeled compounds in ULC/MS grade water with 0.1% (v/v) formic acid.[4] For instance, a stock solution could contain 20,000 ng/mL of this compound and 2,000 ng/mL of labeled uracil.[4]

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting dihydrouracil and uracil from plasma samples.[5][7]

  • Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard stock solution.

  • Precipitation: Add 400 µL of chilled acetonitrile containing 1% formic acid to the plasma sample.[3]

  • Vortexing: Vortex the mixture for 2 minutes at high speed to ensure complete protein precipitation.[3]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 6000 rpm) for 5 minutes to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 45°C.[7]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.[7]

  • Injection: Inject an appropriate volume (e.g., 20 µL) into the LC-MS/MS system for analysis.[8]

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: A reversed-phase column suitable for polar compounds, such as an Acquity UPLC® HSS T3 column, is recommended.[5]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A gradient elution is typically employed to achieve optimal separation of the analytes from matrix components. The specific gradient will depend on the column and system used.

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

  • Total Run Time: A short run time of around 5 minutes is achievable.[5]

Mass Spectrometry:

  • Ionization Source: Electrospray ionization (ESI) is commonly used.[5]

  • Polarity: Dihydrouracil is often analyzed in positive ion mode, while uracil is analyzed in negative ion mode for optimal sensitivity.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6]

  • MRM Transitions:

    • Dihydrouracil: m/z 115.1 → 71.1 (example transition, should be optimized)

    • This compound (IS): m/z 119.1 → 75.1 (example transition, should be optimized)

    • Uracil: m/z 111.0 → 41.9[8]

    • Uracil-¹³C,¹⁵N₂ (IS): m/z 114.0 → 43.0 (example transition, should be optimized)

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for Dihydrouracil Quantification cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC_Separation LC Separation Inject->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantification of Dihydrouracil Calibration_Curve->Quantification

Caption: Figure 1: Experimental Workflow for Dihydrouracil Quantification.

Signaling Pathway Context

G Figure 2: Role of DPD in Fluoropyrimidine Metabolism cluster_pathway Metabolic Pathway Uracil Uracil DPD Dihydropyrimidine Dehydrogenase (DPD) Uracil->DPD FU 5-Fluorouracil (5-FU) FU->DPD >85% catabolized Toxicity Toxicity FU->Toxicity DPD Deficiency Therapeutic_Effect Therapeutic Effect FU->Therapeutic_Effect DHU Dihydrouracil (DHU) DPD->DHU DHFU Dihydrofluorouracil (DHFU) DPD->DHFU

Caption: Figure 2: Role of DPD in Fluoropyrimidine Metabolism.

References

Application Note: Quantitative Analysis of Uracil in Human Plasma using Dihydrouracil-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of uracil (B121893) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs dihydrouracil-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. This method is particularly relevant for monitoring endogenous uracil levels, which can be an indicator of dihydropyrimidine (B8664642) dehydrogenase (DPD) activity and a potential biomarker for predicting toxicity in patients undergoing fluoropyrimidine-based chemotherapy.[1][2][3] The described sample preparation, chromatographic separation, and mass spectrometric conditions provide a reliable workflow for clinical and research applications.

Introduction

Uracil is a naturally occurring nucleobase that is catabolized by the enzyme dihydropyrimidine dehydrogenase (DPD).[3] DPD is also the rate-limiting enzyme in the catabolism of fluoropyrimidine drugs like 5-fluorouracil (B62378) (5-FU) and capecitabine, which are widely used in cancer treatment.[3] A deficiency in DPD activity can lead to severe and sometimes lethal toxicity from these drugs.[3] The measurement of endogenous uracil and its metabolite, dihydrouracil (B119008) (DHU), in plasma can serve as a phenotypic marker for DPD activity.[1][4] A high uracil concentration or an elevated uracil to dihydrouracil ratio may indicate DPD deficiency.[3]

Accurate and precise quantification of uracil is therefore crucial for identifying patients at risk. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity and specificity.[5][6] The use of a stable isotope-labeled internal standard is essential to correct for matrix effects and variations in sample processing and instrument response. While isotopically labeled uracil is a common choice, this application note explores the use of this compound as a suitable internal standard for the quantitative analysis of uracil.

Experimental Workflow

The following diagram outlines the major steps in the quantitative analysis of uracil from plasma samples.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) IS_add Add Internal Standard (this compound) Sample->IS_add Precipitation Protein Precipitation (Acetonitrile/Methanol) IS_add->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilution Dilute Supernatant Supernatant->Dilution Injection Inject Sample (25 µL) Dilution->Injection LC LC Separation (C18 Column) Injection->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Peak Area Ratios) Integration->Calibration Quantification Quantify Uracil Concentration Calibration->Quantification

Caption: Experimental workflow for uracil quantification.

Detailed Protocols

Materials and Reagents
  • Uracil analytical standard

  • This compound (Internal Standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Sample Preparation

This protocol is based on a simple protein precipitation method.[6]

  • Thaw plasma samples on ice to prevent degradation of analytes.

  • To 100 µL of plasma, add the internal standard solution (this compound).

  • Add a solution of acetonitrile and methanol for protein precipitation.

  • Vortex the mixture thoroughly.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or 96-well plate.

  • Dilute the supernatant with water containing formic acid.

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography
  • LC System: UPLC System

  • Column: Phenomenex Kinetex PS C18 (2.6 µm, 4.6 x 100 mm) or equivalent[6]

  • Mobile Phase A: 0.1% Formic acid in water[6]

  • Mobile Phase B: 0.1% Formic acid in methanol[6]

  • Flow Rate: 0.45 mL/min[6]

  • Gradient: Isocratic elution with 97% mobile phase A has been shown to be effective.[6] A gradient can also be used if co-eluting interferences are present.

  • Injection Volume: 25 µL[6]

  • Column Temperature: 40 °C

  • Total Run Time: Approximately 5 minutes[6]

Mass Spectrometry
  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Uracil: Precursor ion > Product ion (specific m/z values to be optimized for the instrument used)

    • This compound (IS): Precursor ion > Product ion (specific m/z values to be optimized for the instrument used)

  • Instrument Parameters: Capillary voltage, cone voltage, desolvation temperature, and gas flows should be optimized for maximum signal intensity.

Quantitative Data Summary

The following tables summarize typical performance characteristics of methods for uracil quantification in plasma.

Table 1: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Uracil0.5 - 2000.5>0.999
Uracil2.5 - 802.41>0.998
Uracil5 - 2005Not Specified

Data adapted from multiple sources demonstrating typical assay performance.[4][6][7]

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
UracilLow< 15%< 15%85 - 115%
UracilMedium< 15%< 15%85 - 115%
UracilHigh< 15%< 15%85 - 115%

General acceptance criteria for bioanalytical method validation are presented.[3]

Signaling Pathway and Logical Relationships

The following diagram illustrates the metabolic relationship between uracil, dihydrouracil, and the influence of DPD, which is central to the application of this analytical method.

pathway cluster_implication Clinical Implication Uracil Uracil DHU Dihydrouracil (DHU) Uracil->DHU Catabolism DPD Dihydropyrimidine Dehydrogenase (DPD) DPD->Uracil Acts on Low_DPD Low DPD Activity High_Uracil High Uracil Levels Low_DPD->High_Uracil Toxicity_Risk Increased Risk of Fluoropyrimidine Toxicity High_Uracil->Toxicity_Risk

Caption: Metabolic pathway of uracil and its clinical relevance.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative analysis of uracil in human plasma using this compound as an internal standard. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput clinical and research applications. Accurate measurement of uracil levels is a valuable tool for assessing DPD activity and may aid in personalizing fluoropyrimidine chemotherapy to mitigate the risk of severe toxicity.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Simultaneous Quantification of Dihydrouracil and Uracil in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of dihydrouracil (B119008) (UH2) and uracil (B121893) (U) in human plasma. The accurate measurement of these analytes is crucial for assessing dihydropyrimidine (B8664642) dehydrogenase (DPD) enzyme activity, which is a key factor in predicting toxicity associated with fluoropyrimidine-based chemotherapies like 5-fluorouracil (B62378) (5-FU).[1][2][3] This method utilizes a simple and efficient sample preparation procedure, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described protocol offers excellent linearity, accuracy, and precision, making it suitable for clinical research and supporting studies involving fluoropyrimidine drugs.

Introduction

Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of uracil and thymine. It is also responsible for the breakdown of fluoropyrimidine drugs, such as 5-fluorouracil (5-FU), which are widely used in the treatment of various cancers.[3] A deficiency in DPD activity can lead to severe or even lethal toxicity in patients receiving these drugs, as the reduced clearance results in prolonged exposure to the active cytotoxic agent.[1]

The determination of endogenous plasma concentrations of uracil and its metabolite, dihydrouracil, can serve as a phenotypic measurement of DPD activity.[1][2] An elevated uracil to dihydrouracil ratio can be indicative of impaired DPD function. Consequently, a reliable and accurate analytical method for the simultaneous quantification of these two compounds is essential for identifying patients at risk of fluoropyrimidine-induced toxicity.[2] This application note provides a detailed protocol for an LC-MS/MS method that is robust, sensitive, and suitable for high-throughput analysis in a research setting.

Experimental

Sample Preparation

A simple protein precipitation method is employed for the extraction of dihydrouracil and uracil from human plasma.

Materials:

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Internal Standards (IS): Stable isotope-labeled uracil (e.g., uracil-d2) and dihydrouracil (e.g., 5,6-dihydrouracil-13C,15N2)

  • Microcentrifuge tubes

  • Microcentrifuge

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of a chilled 50:50 (v/v) mixture of methanol and acetonitrile containing the internal standards.[4]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

LC Conditions:

ParameterValue
Column Acquity UPLC HSS T3 (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient Elution A linear gradient is typically used, starting with a high aqueous phase and ramping up the organic phase to elute the analytes. A representative gradient is detailed in the table below.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
3.05050
3.1298
4.0298
4.1982
5.0982
Mass Spectrometry

The analytes are detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Uracil is typically detected in negative ionization mode, while dihydrouracil is detected in positive ionization mode.[2]

MS/MS Parameters:

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)
UracilESI-111.069.0
DihydrouracilESI+115.198.1
Uracil-ISESI-113.071.0
Dihydrouracil-ISESI+117.1100.1

Note: The specific m/z transitions may vary slightly depending on the instrument and the specific stable isotope-labeled internal standards used.

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for dihydrouracil and uracil analysis, compiled from various reported methods.

Table 1: Calibration Ranges and Limits of Quantification

AnalyteCalibration Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Uracil1 - 100[2]0.5 - 5[5][6]
Dihydrouracil10 - 1000[2]5 - 10[5][6]

Table 2: Precision and Accuracy

AnalyteIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (% Bias)
Uracil≤ 12.4[2]≤ 12.4[2]± 2.8[2]
Dihydrouracil≤ 7.2[2]≤ 7.2[2]± 2.9[2]

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample Receipt prep Sample Preparation (Protein Precipitation) sample->prep analysis LC-MS/MS Analysis prep->analysis data Data Acquisition (MRM Mode) analysis->data processing Data Processing (Quantification) data->processing report Report Generation processing->report

Caption: Experimental workflow for LC-MS/MS analysis.

Uracil Metabolic Pathway

metabolic_pathway uracil Uracil dpd Dihydropyrimidine Dehydrogenase (DPD) uracil->dpd dihydrouracil Dihydrouracil dpd->dihydrouracil

Caption: Metabolic conversion of Uracil to Dihydrouracil.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the simultaneous quantification of dihydrouracil and uracil in human plasma. The simple sample preparation, rapid analysis time, and excellent analytical performance make it an ideal tool for researchers investigating DPD deficiency and its implications in fluoropyrimidine chemotherapy. The method is well-suited for supporting clinical studies aimed at personalizing drug dosage and minimizing adverse drug reactions.

References

Application Note and Protocol: Sample Preparation of Dihydrouracil-d4 in Plasma for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouracil (B119008) (DHU) is a metabolite of the endogenous pyrimidine (B1678525) base uracil (B121893). The accurate quantification of DHU in plasma is crucial for assessing the activity of dihydropyrimidine (B8664642) dehydrogenase (DPD), an enzyme responsible for the breakdown of fluoropyrimidine drugs like 5-fluorouracil (B62378) (5-FU) and its prodrug capecitabine. DPD deficiency can lead to severe toxicity in patients undergoing chemotherapy with these agents. Dihydrouracil-d4 (DHU-d4) is a stable isotope-labeled internal standard commonly used for the precise and accurate quantification of endogenous DHU in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proper sample preparation is a critical step to remove plasma proteins and other interfering substances, ensuring reliable and reproducible results.

This document provides detailed protocols for the sample preparation of plasma for the analysis of dihydrouracil, using this compound as an internal standard. The primary methods covered are Protein Precipitation (PPT), a rapid and straightforward technique, and Liquid-Liquid Extraction (LLE), a method offering cleaner extracts.

Key Experimental Protocols

Two common and effective methods for preparing plasma samples for DHU-d4 analysis are detailed below. The choice of method may depend on laboratory resources, desired sample cleanliness, and throughput requirements.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a widely used method due to its simplicity and speed. It involves the addition of a solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation.

Materials:

  • Human plasma (collected in EDTA or heparin tubes)

  • This compound (internal standard) stock solution

  • Methanol (B129727):Acetonitrile (50:50, v/v), chilled

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

  • Autosampler vials

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice to maintain sample integrity.

  • Internal Standard Spiking: To 300 µL of plasma in a microcentrifuge tube, add the appropriate volume of this compound internal standard solution.[1]

  • Protein Precipitation: Add 900 µL of chilled methanol:acetonitrile (50:50, v/v) to the plasma sample.[1]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction provides a cleaner sample extract compared to protein precipitation by partitioning the analyte of interest into an immiscible organic solvent, leaving many interfering substances behind in the aqueous phase.

Materials:

  • Human plasma

  • This compound (internal standard) stock solution

  • Ammonium (B1175870) sulfate[3][4]

  • Ethyl acetate:Isopropanol (85:15, v/v)[3][4]

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 10% methanol in water)[4]

  • Autosampler vials

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 200 µL of plasma in a glass tube, add the internal standard solution.[4]

  • Salting Out: Add 150 mg of ammonium sulfate (B86663) to the plasma sample.[4]

  • Extraction Solvent Addition: Add 5 mL of ethyl acetate:isopropanol (85:15, v/v).[4]

  • Extraction: Vortex the mixture for 1 minute, followed by shaking for 20 minutes to facilitate the extraction of DHU and DHU-d4 into the organic phase.[4]

  • Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 45°C.[4]

  • Reconstitution: Reconstitute the dried residue in 100 µL of 10% methanol in water.[4]

  • Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of dihydrouracil in human plasma using methods similar to those described above.

Table 1: Limits of Quantification (LOQ)

AnalyteMethodLOQ (ng/mL)Reference
DihydrouracilLC-MS/MS (PPT)10[5][6]
DihydrouracilLC-MS/MS (LLE)5[3][4]
DihydrouracilHPLC-UV5.0[7][8]

Table 2: Method Performance Characteristics

ParameterProtein PrecipitationLiquid-Liquid ExtractionReference
Recovery Not explicitly stated for DHU, but generally >90% for similar compounds[9]>80%[4]
Inter-assay Precision (%CV) ≤7.2%<8.0%[1][4][5]
Inter-assay Bias/Accuracy ±2.9%100.5% (average recovery)[1][4][5]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described sample preparation protocols.

PPT_Workflow Start Start: Plasma Sample Add_IS Add This compound (Internal Standard) Start->Add_IS Add_Solvent Add Chilled Methanol:Acetonitrile (50:50, v/v) Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis

Protein Precipitation Workflow

LLE_Workflow Start Start: Plasma Sample Add_IS Add this compound (IS) Start->Add_IS Add_Salt Add Ammonium Sulfate Add_IS->Add_Salt Add_Solvent Add Ethyl Acetate:Isopropanol Add_Salt->Add_Solvent Extract Vortex & Shake Add_Solvent->Extract Separate Centrifuge Extract->Separate Transfer_Organic Transfer Organic Layer Separate->Transfer_Organic Evaporate Evaporate to Dryness Transfer_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Liquid-Liquid Extraction Workflow

References

Application Note: Quantitative Analysis of Dihydrouracil in Human Urine using Dihydrouracil-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrouracil (B119008) (DHU) is a key metabolite in the catabolism of pyrimidine (B1678525) bases, including uracil (B121893) and the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). The enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) is responsible for the conversion of uracil to DHU.[1] Monitoring the levels of endogenous uracil and dihydrouracil can serve as a phenotypic marker for DPD activity.[1] Patients with deficient DPD activity are at a higher risk of severe toxicity when treated with fluoropyrimidine drugs like 5-FU.[2] Therefore, the accurate quantification of dihydrouracil in biological matrices such as urine is crucial for clinical research and personalized medicine.

This application note provides a detailed protocol for the quantitative analysis of dihydrouracil in human urine using a stable isotope-labeled internal standard, Dihydrouracil-d4, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[3]

Principle

The method employs Liquid Chromatography (LC) to separate dihydrouracil and its deuterated internal standard from other endogenous components in the urine matrix. Following chromatographic separation, the analytes are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by measuring the ratio of the peak area of the analyte (dihydrouracil) to that of the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of the analyte.

Materials and Reagents

  • Analytes and Standards:

    • Dihydrouracil (≥98.0% purity)

    • This compound (stable isotope-labeled internal standard)

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate

    • Ultrapure water (18.2 MΩ·cm)

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Calibrated pipettes

    • Autosampler vials

Experimental Protocols

Preparation of Stock and Working Solutions
  • Dihydrouracil Stock Solution (1 mg/mL): Accurately weigh 10 mg of dihydrouracil and dissolve it in 10 mL of a 50:50 methanol/water mixture.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 50:50 methanol/water mixture.

  • Dihydrouracil Working Solutions for Calibration Curve: Prepare a series of working solutions by serially diluting the Dihydrouracil stock solution with 50:50 methanol/water to create calibration standards.

  • This compound Internal Standard (IS) Working Solution (e.g., 1 µg/mL): Dilute the IS stock solution with 50:50 methanol/water to achieve the desired concentration.

Sample Preparation

A simple "dilute-and-shoot" approach is often sufficient for urine analysis due to the relatively clean nature of the matrix.[4]

  • Thaw frozen urine samples to room temperature and vortex for 15 seconds.

  • Centrifuge the urine samples at approximately 2500 x g for 5 minutes to pellet any particulate matter.[4]

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant, 50 µL of the this compound IS working solution, and 900 µL of ultrapure water.

  • Vortex the mixture for 10 seconds.

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 2% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 2% B and equilibrate for 1.5 min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimize for the specific instrument

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of dihydrouracil using this compound as an internal standard.

ParameterDihydrouracilThis compound (IS)
Precursor Ion (m/z) 115.1119.1
Product Ion (m/z) 71.175.1
Limit of Quantitation (LOQ) in Urine ~100 ng/mL[4]N/A
Calibration Range 100 - 5000 ng/mLN/A
Intra-assay Precision (%CV) < 15%N/A
Inter-assay Precision (%CV) < 15%N/A
Accuracy (% Bias) Within ±15%N/A

Note: The MRM transitions provided are typical and should be optimized for the specific mass spectrometer being used. The precursor ion for dihydrouracil is [M+H]+. The precursor for this compound assumes the addition of 4 Da.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting urine_sample Urine Sample Collection centrifuge Centrifugation (2500 x g, 5 min) urine_sample->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilution Dilution with Water & this compound (IS) supernatant->dilution vortex_final Vortex dilution->vortex_final transfer Transfer to Autosampler Vial vortex_final->transfer lc_ms Inject into LC-MS/MS System transfer->lc_ms standards Prepare Calibration Standards & QCs standards->lc_ms Inject Standards separation Chromatographic Separation (C18 Column) lc_ms->separation detection Mass Spectrometry Detection (MRM Mode) separation->detection peak_integration Peak Area Integration detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Dihydrouracil Concentration calibration_curve->quantification report Report Results quantification->report

Caption: Workflow for the quantitative analysis of dihydrouracil in urine.

References

Application of Dihydrouracil-d4 in Dihydropyrimidine Dehydrogenase (DPD) Deficiency Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyrimidine (B8664642) dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of fluoropyrimidines, a class of chemotherapeutic agents widely used in the treatment of solid tumors.[1][2][3] A significant portion of the administered fluoropyrimidine dose is metabolized by DPD.[2] Genetic variations in the DPYD gene, which encodes for DPD, can lead to reduced or absent enzyme activity.[4][5] Patients with DPD deficiency are at a high risk of severe, and sometimes fatal, toxicity when treated with standard doses of fluoropyrimidines like 5-fluorouracil (B62378) (5-FU) or its oral prodrug, capecitabine.[1][4][6]

To mitigate this risk, pre-treatment screening for DPD deficiency is increasingly recommended and, in some regions, mandatory.[7][8][9] Phenotypic testing, which assesses the functional activity of the DPD enzyme, is a common approach. This is often achieved by measuring the endogenous levels of uracil (B121893) (U) and its metabolite, dihydrouracil (B119008) (UH2), in plasma or other biological matrices.[10] An elevated U level or an altered UH2/U ratio can indicate DPD deficiency.[6][11]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of U and UH2.[12][13] In such assays, stable isotope-labeled internal standards are essential for accurate and precise quantification, correcting for matrix effects and variations during sample preparation and analysis. Dihydrouracil-d4 (UH2-d4), a deuterated form of dihydrouracil, serves as an ideal internal standard for the measurement of UH2, and often, isotopically labeled uracil is used for the quantification of uracil.

This document provides detailed application notes and protocols for the use of this compound in the LC-MS/MS-based testing for DPD deficiency.

Principle of the Method

The method involves the quantification of endogenous uracil and dihydrouracil in patient plasma. A known amount of the stable isotope-labeled internal standards, including this compound and an appropriate labeled uracil (e.g., Uracil-13C,15N2), is added to the plasma sample. Following protein precipitation, the analytes are separated by liquid chromatography and detected by tandem mass spectrometry. The ratio of the signal of the endogenous analyte to its corresponding internal standard is used to calculate the concentration of the analyte in the sample. This provides a highly accurate measurement of U and UH2 levels, which are then used to assess the patient's DPD phenotype.

Signaling Pathway

DPD_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Interpretation Blood_Collection Whole Blood Collection (e.g., EDTA tube) Centrifugation Centrifugation (within 1h at RT or 4h at 4°C) Blood_Collection->Centrifugation Plasma_Separation Plasma Separation and Storage (-80°C) Centrifugation->Plasma_Separation Thawing Thaw Plasma Sample IS_Addition Add Internal Standards (Uracil-13C,15N2 & this compound) Thawing->IS_Addition Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Addition->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Injection Inject into UPLC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (e.g., HSS T3 Column) Injection->Chromatography MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatography->MS_Detection Quantification Quantification of Uracil & Dihydrouracil MS_Detection->Quantification Ratio_Calculation Calculate UH2/U Ratio Quantification->Ratio_Calculation Phenotype_Assessment DPD Phenotype Assessment (Compare to Thresholds) Ratio_Calculation->Phenotype_Assessment

References

Application of Dihydrouracil-d4 in Pharmacokinetic Studies of 5-Fluorouracil: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of dihydrouracil-d4 as an internal standard in the pharmacokinetic analysis of the widely used chemotherapeutic agent, 5-fluorouracil (B62378) (5-FU). The accurate quantification of 5-FU and its primary catabolite, 5,6-dihydrouracil (UH2), is crucial for therapeutic drug monitoring, dose individualization, and toxicity management. The use of a stable isotope-labeled internal standard like this compound is essential for robust and reliable bioanalytical methods, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to 5-Fluorouracil Pharmacokinetics and the Role of Dihydrouracil (B119008)

5-Fluorouracil is an antimetabolite drug that, after intracellular conversion to its active metabolites, interferes with DNA and RNA synthesis, leading to cell death. The clinical efficacy and toxicity of 5-FU are highly variable among patients, largely due to interindividual differences in its metabolism. The enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) is the rate-limiting step in the catabolism of 5-FU, converting it to the inactive metabolite, 5,6-dihydrouracil (5-FUH2). Over 80% of an administered dose of 5-FU is eliminated through this pathway.

Deficiency in DPD activity can lead to severe, life-threatening toxicity from standard doses of 5-FU due to reduced drug clearance and increased exposure. Therefore, monitoring the levels of 5-FU and its metabolites is critical for patient safety and treatment optimization. The endogenous compound uracil (B121893) is also a substrate for DPD, and the ratio of its catabolite, dihydrouracil (UH2), to uracil can be used as a surrogate marker for DPD activity.

In pharmacokinetic studies, a stable isotope-labeled internal standard is the gold standard for LC-MS/MS analysis. This compound, a deuterated form of dihydrouracil, is an ideal internal standard for the quantification of endogenous dihydrouracil and, by extension, for monitoring 5-FU metabolism. Its similar chemical and physical properties to the analyte ensure that it behaves almost identically during sample preparation, chromatography, and ionization, thus correcting for any variations in these steps and leading to highly accurate and precise results.

Experimental Protocols

The following protocols are synthesized from established LC-MS/MS methods for the analysis of 5-FU and its metabolites. While specific parameters may require optimization based on the instrumentation and laboratory conditions, these provide a robust starting point.

Sample Preparation: Protein Precipitation

This is a simple and rapid method suitable for high-throughput analysis.

Materials:

Protocol:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Add 10 µL of the this compound internal standard solution.

  • Add 400 µL of chilled acetonitrile to precipitate the proteins.

  • Vortex the mixture for 2 minutes at high speed.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to protein precipitation, reducing matrix effects.

Materials:

  • Human plasma (collected in EDTA tubes)

  • This compound internal standard solution

  • Ethyl acetate:Isopropanol (10:1, v/v)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 0.1% formic acid in water)

Protocol:

  • Pipette 100 µL of human plasma into a glass tube.

  • Add 10 µL of the this compound internal standard solution.

  • Add 1 mL of the ethyl acetate:isopropanol extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for injection.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterRecommended Conditions
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry (MS/MS) Conditions:

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte
5-Fluorouracil
Dihydrouracil (UH2)
This compound (IS)
Collision Energy To be optimized for the specific instrument
Cone Voltage To be optimized for the specific instrument

Note: The MRM transitions for this compound are predicted based on a +4 Da mass shift from the unlabeled compound and may require optimization.

Data Presentation

The following tables summarize typical quantitative data from validated LC-MS/MS methods for the analysis of 5-FU and related compounds.

Table 1: Calibration Curve and Linearity Data

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
5-Fluorouracil1 - 1000> 0.99
Dihydrouracil5 - 500> 0.99

Table 2: Precision and Accuracy Data

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
5-FluorouracilLLOQ1< 15< 1585 - 115
Low3< 10< 1090 - 110
Mid100< 10< 1090 - 110
High800< 10< 1090 - 110
DihydrouracilLLOQ5< 15< 1585 - 115
Low15< 10< 1090 - 110
Mid150< 10< 1090 - 110
High400< 10< 1090 - 110

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation

Visualizations

5-Fluorouracil Metabolic Pathway

The following diagram illustrates the catabolic pathway of 5-fluorouracil, highlighting the key role of DPD.

5-FU_Metabolism 5-Fluorouracil 5-Fluorouracil 5,6-Dihydrouracil 5,6-Dihydrouracil 5-Fluorouracil->5,6-Dihydrouracil DPD (Dihydropyrimidine Dehydrogenase) α-Fluoro-β-ureidopropionic_acid α-Fluoro-β-ureidopropionic_acid 5,6-Dihydrouracil->α-Fluoro-β-ureidopropionic_acid Dihydropyrimidinase α-Fluoro-β-alanine α-Fluoro-β-alanine α-Fluoro-β-ureidopropionic_acid->α-Fluoro-β-alanine β-Ureidopropionase PK_Workflow cluster_0 Sample Collection & Preparation cluster_1 Analysis cluster_2 Data Processing & Interpretation Patient_Dosing Patient Dosing with 5-FU Blood_Sampling Serial Blood Sampling Patient_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Spiking Spike with this compound (IS) Plasma_Separation->Spiking Extraction Protein Precipitation or LLE Spiking->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Quantification Quantification of 5-FU and UH2 LC_MS_MS->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling TDM Therapeutic Drug Monitoring PK_Modeling->TDM DPD_Toxicity_Relationship DPD_Activity DPD Activity 5FU_Clearance 5-FU Clearance DPD_Activity->5FU_Clearance Directly proportional 5FU_Exposure 5-FU Exposure (AUC) 5FU_Clearance->5FU_Exposure Inversely proportional Toxicity_Risk Risk of Toxicity 5FU_Exposure->Toxicity_Risk Directly proportional

Application Notes and Protocols for the Quantification of Dihydrouracil in Tissue Homogenates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouracil (B119008) (DHU) is a key metabolite in the catabolism of uracil (B121893), a fundamental component of RNA. The enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) catalyzes the reduction of uracil to DHU. The levels of DHU in tissues can be indicative of DPD activity, which is of significant interest in pharmacology, particularly in the context of fluoropyrimidine-based chemotherapy drugs like 5-fluorouracil (B62378) (5-FU). Impaired DPD activity can lead to severe toxicity from these drugs. Therefore, the accurate quantification of DHU in various tissues is crucial for preclinical research and drug development to understand the tissue-specific metabolism of these therapeutic agents.

This document provides a detailed protocol for the quantification of dihydrouracil in tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Dihydrouracil-d4 (DHU-d4), to ensure high accuracy and precision.

Biochemical Pathway

The catabolism of uracil to β-alanine is a critical metabolic pathway. The initial and rate-limiting step is the conversion of uracil to 5,6-dihydrouracil, catalyzed by dihydropyrimidine dehydrogenase (DPD).

Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil DPD N_Carbamoyl_beta_alanine N-Carbamoyl-β-alanine Dihydrouracil->N_Carbamoyl_beta_alanine Dihydropyrimidinase Beta_Alanine β-Alanine N_Carbamoyl_beta_alanine->Beta_Alanine β-ureidopropionase cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis TissueCollection Tissue Collection Homogenization Tissue Homogenization TissueCollection->Homogenization ProteinPrecipitation Protein Precipitation (with DHU-d4 Internal Standard) Homogenization->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 SupernatantCollection Supernatant Collection Centrifugation1->SupernatantCollection LC_Separation LC Separation SupernatantCollection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration ConcentrationCalculation Concentration Calculation PeakIntegration->ConcentrationCalculation

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Dihydrouracil-d4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydrouracil (B119008), the reduced form of uracil (B121893), is a key metabolite in the pyrimidine (B1678525) degradation pathway. The accurate quantification of dihydrouracil and its parent compound, uracil, is crucial in clinical research, particularly for assessing the activity of dihydropyrimidine (B8664642) dehydrogenase (DPD), an enzyme critical for the metabolism of fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU). Deficient DPD activity can lead to severe toxicity from 5-FU treatment. Stable isotope-labeled internal standards are the gold standard for accurate quantification in mass spectrometry-based bioanalysis.[1][2][3] Dihydrouracil-d4 (D4-DHU), a deuterated analog of dihydrouracil, serves as an ideal internal standard for the quantification of endogenous dihydrouracil, as it co-elutes chromatographically with the analyte and compensates for variations in sample preparation and instrument response.[4]

This application note details a robust and sensitive method for the quantification of dihydrouracil in human plasma using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), employing this compound as an internal standard. HRMS offers significant advantages, including high specificity, reduced interference from matrix components, and the ability to perform retrospective data analysis.

Experimental Protocols

Materials and Reagents
  • Dihydrouracil and this compound standards (Cerilliant® Corporation or equivalent)

  • LC-MS grade water, acetonitrile (B52724), methanol, and formic acid (Fisher Scientific™ or equivalent)

  • Human plasma (BioIVT or equivalent)

  • Phosphate-buffered saline (PBS)

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and standards on ice.

  • Prepare a stock solution of this compound (internal standard, IS) at 1 µg/mL in 50% methanol.

  • To 100 µL of plasma, add 10 µL of the this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-HRMS analysis.[5][6]

Liquid Chromatography (LC) Conditions
  • System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system

  • Column: A reversed-phase C18 column (e.g., Kinetex® PS C18, 100 x 2.1 mm, 2.6 µm) is suitable for separating these polar compounds.[5]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-7 min: 98% B

    • 7-7.1 min: 98-2% B

    • 7.1-10 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

High-Resolution Mass Spectrometry (HRMS) Conditions
  • System: A high-resolution mass spectrometer such as a Q Exactive™ or TripleTOF® series instrument.

  • Ionization Mode: Heated Electrospray Ionization (HESI), positive ion mode.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 320°C

  • Sheath Gas Flow: 40 units

  • Auxiliary Gas Flow: 10 units

  • Full Scan Resolution: 70,000

  • Scan Range: m/z 100-500

  • Targeted SIM or PRM Resolution: 35,000

  • Collision Energy (for PRM): Optimized for Dihydrouracil and this compound (typically 10-30 eV)

Data Presentation

Table 1: High-Resolution Mass Spectrometry Parameters for Dihydrouracil and this compound

AnalyteFormulaExact Mass (m/z) [M+H]+
DihydrouracilC4H6N2O2115.0502
This compoundC4H2D4N2O2119.0754

Table 2: Quantitative Performance Characteristics of the LC-HRMS Method

ParameterDihydrouracil
Linearity Range (ng/mL)1 - 1000
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL)1
Accuracy at LLOQ (%)95 - 105
Precision at LLOQ (%RSD)< 15
Inter-assay Accuracy (%)92 - 108
Inter-assay Precision (%RSD)< 10
Recovery (%)> 85

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) is_addition Add this compound (IS) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation hrms_detection HRMS Detection (Positive ESI) lc_separation->hrms_detection peak_integration Peak Integration hrms_detection->peak_integration quantification Quantification (Analyte/IS Ratio) peak_integration->quantification

Caption: Experimental workflow for the quantification of dihydrouracil.

uracil_metabolism Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil Dihydropyrimidine Dehydrogenase (DPD) N_Carbamyl_beta_alanine N-Carbamyl-β-alanine Dihydrouracil->N_Carbamyl_beta_alanine Dihydropyrimidinase Dihydrouracil_d4 This compound (Internal Standard) Beta_Alanine β-Alanine N_Carbamyl_beta_alanine->Beta_Alanine β-Ureidopropionase

Caption: Metabolic pathway of uracil degradation.

References

Application Note: A Robust Bioanalytical Method for the Quantification of Dihydrouracil using Dihydrouracil-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouracil (B119008) (DHU) is a key metabolite in the catabolism of uracil (B121893) and the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). The enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) is responsible for this metabolic step, and its activity can significantly impact the efficacy and toxicity of 5-FU based therapies.[1][2] Monitoring the levels of uracil and dihydrouracil, often expressed as the dihydrouracil to uracil (DHU:U) ratio, is a critical tool for assessing DPD activity and personalizing patient treatment.[3][4]

This application note describes a robust and sensitive bioanalytical method for the quantification of dihydrouracil in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Dihydrouracil-d4, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing and analysis.[5][6] This approach is considered the gold standard in quantitative bioanalysis.

Principle

The method involves the extraction of dihydrouracil and the this compound internal standard from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Materials and Reagents

  • Dihydrouracil (Analyte)

  • This compound (Internal Standard)[5]

  • Human Plasma (Matrix)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Water, Ultra-pure

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalytical method.

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Chromatographic_Separation Chromatographic Separation LC_Injection->Chromatographic_Separation MS_Detection MS/MS Detection (MRM Mode) Chromatographic_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A generalized workflow for the bioanalytical quantification of Dihydrouracil.

Detailed Protocols

Protocol 1: Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Dihydrouracil and this compound into separate volumetric flasks.

    • Dissolve in a suitable solvent, such as methanol or a mixture of methanol and water, to the final volume.

  • Intermediate Stock Solutions:

    • Prepare intermediate stock solutions by diluting the primary stock solutions with the same solvent.

  • Working Standard Solutions for Calibration Curve:

    • Prepare a series of working standard solutions by serially diluting the intermediate stock solution of Dihydrouracil with a mixture of water and methanol (e.g., 50:50 v/v). These solutions will be used to spike the matrix for the calibration curve.

  • Internal Standard Working Solution:

    • Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting its intermediate stock solution with the same solvent as the analyte.

Protocol 2: Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.

  • Add 400 µL of cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A and 5% Mobile Phase B) and vortex to mix.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Dihydrouracil: To be optimized
This compound: To be optimized
Source Temperature 500°C
IonSpray Voltage 5500 V

Note: MRM transitions and other MS parameters should be optimized for the specific instrument used.

Data Presentation: Method Performance Characteristics

The following tables summarize typical performance characteristics of a validated bioanalytical method for dihydrouracil using this compound as an internal standard. The data presented is a synthesis from multiple sources.[3][7][8]

Table 1: Calibration Curve and Linearity
AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
DihydrouracilPlasma10 - 1000> 0.99
Table 2: Precision and Accuracy
AnalyteMatrixQC LevelConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
DihydrouracilPlasmaLLOQ10< 15< 1585 - 115
DihydrouracilPlasmaLow30< 15< 1585 - 115
DihydrouracilPlasmaMid300< 15< 1585 - 115
DihydrouracilPlasmaHigh800< 15< 1585 - 115
Table 3: Recovery and Matrix Effect
AnalyteMatrixQC LevelRecovery (%)Matrix Effect (%)
DihydrouracilPlasmaLow> 85< 15
DihydrouracilPlasmaHigh> 85< 15

Pyrimidine (B1678525) Catabolism Pathway

The following diagram illustrates the metabolic pathway of uracil to dihydrouracil, which is a critical pathway in both endogenous pyrimidine metabolism and the catabolism of fluoropyrimidine drugs.

Pyrimidine Catabolism Uracil Uracil DPD Dihydropyrimidine Dehydrogenase (DPD) Uracil->DPD DHU Dihydrouracil DHP Dihydropyrimidinase (DHP) DHU->DHP DPD->DHU B_Ureidopropionate β-Ureidopropionate UP β-Ureidopropionase (UP) B_Ureidopropionate->UP DHP->B_Ureidopropionate B_Alanine β-Alanine UP->B_Alanine

Caption: The metabolic pathway of Uracil catabolism.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and reliable approach for the quantification of dihydrouracil in human plasma. This method is well-suited for applications in clinical research and therapeutic drug monitoring, particularly for patients undergoing fluoropyrimidine-based chemotherapy. The use of a stable isotope-labeled internal standard is crucial for achieving the high level of accuracy and precision required in regulated bioanalysis.

References

Application Notes and Protocols: Dihydrouracil-d4 in Clinical Research Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouracil-d4, the deuterated analog of dihydrouracil (B119008), serves as a critical internal standard in clinical research assays, particularly for the assessment of dihydropyrimidine (B8664642) dehydrogenase (DPD) enzyme activity.[1] DPD is the rate-limiting enzyme in the catabolism of pyrimidines, including the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).[2] Deficiency in DPD can lead to severe, life-threatening toxicity in cancer patients undergoing treatment with fluoropyrimidines.[3][4] Consequently, accurate measurement of DPD activity is paramount for patient safety and personalized medicine.

These application notes provide a comprehensive overview of the use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the determination of endogenous uracil (B121893) (U) and dihydrouracil (UH2) levels in plasma. The ratio of UH2 to U is a reliable surrogate marker for DPD phenotype, allowing for the identification of patients at risk of toxicity.[3][5]

Principle of the Assay

The core of the assay is the use of stable isotope-labeled internal standards, including this compound and a labeled version of uracil (e.g., Uracil-¹³C,¹⁵N₂), to accurately quantify the endogenous levels of their non-labeled counterparts in a biological matrix, typically plasma.[4][6] Deuterated internal standards are ideal for mass spectrometry-based bioanalysis as they exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring similar extraction recovery and chromatographic behavior.[7][8] This co-elution helps to normalize for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[9]

The analytical workflow involves protein precipitation from the plasma sample, followed by chromatographic separation using ultra-high performance liquid chromatography (UPLC) and subsequent detection and quantification by tandem mass spectrometry (MS/MS).[6]

Signaling Pathway

The following diagram illustrates the metabolic pathway of uracil and the role of DPD.

G Uracil Uracil (U) UH2 Dihydrouracil (UH2) Uracil->UH2 DPD DPD Dihydropyrimidine Dehydrogenase (DPD)

Caption: Metabolic conversion of Uracil to Dihydrouracil by DPD.

Experimental Workflow

A typical experimental workflow for the quantification of uracil and dihydrouracil in plasma using this compound as an internal standard is depicted below.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standards (this compound, Uracil-¹³C,¹⁵N₂) Plasma->IS Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into UPLC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification Ratio Calculate UH2/U Ratio Quantification->Ratio Report Report Results Ratio->Report

Caption: Experimental workflow for UH2 and U quantification.

Detailed Experimental Protocol

This protocol is a composite based on several validated methods for the quantification of uracil and dihydrouracil in human plasma.[3][4][6]

1. Materials and Reagents

  • This compound (Internal Standard)

  • Uracil-¹³C,¹⁵N₂ (Internal Standard)

  • Uracil (Reference Standard)

  • Dihydrouracil (Reference Standard)

  • LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid or acetic acid

  • Human plasma (K₂EDTA)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of uracil, dihydrouracil, this compound, and Uracil-¹³C,¹⁵N₂ in methanol.

  • Working Standard Solutions: Serially dilute the stock solutions of uracil and dihydrouracil with a 50:50 mixture of methanol and water to prepare calibration standards.

  • Internal Standard Working Solution: Dilute the stock solutions of this compound and Uracil-¹³C,¹⁵N₂ to achieve a final concentration suitable for the assay (e.g., 100 ng/mL).

3. Sample Preparation

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A).

4. UPLC-MS/MS Conditions

ParameterTypical Conditions
UPLC System Waters Acquity UPLC or equivalent
Column Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or Hypercarb (2.1 x 150 mm)[3][10]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution A time-programmed gradient from low to high organic phase concentration.
MS System Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Shimadzu)
Ionization Mode Electrospray Ionization (ESI), Positive for Dihydrouracil and this compound, Negative for Uracil and Uracil-¹³C,¹⁵N₂
Detection Mode Multiple Reaction Monitoring (MRM)

5. MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Uracil111.068.0
Uracil-¹³C,¹⁵N₂114.070.0
Dihydrouracil115.198.1
This compound119.1102.1

Note: The exact m/z values may vary slightly depending on the instrument and adduct formation.

Assay Performance Characteristics

The following table summarizes typical performance characteristics of a validated LC-MS/MS assay for uracil and dihydrouracil.

ParameterUracilDihydrouracil
Calibration Range 1 - 100 ng/mL[6] or 5 - 320 ng/mL[3]10 - 1000 ng/mL[6] or 10 - 640 ng/mL[3]
Linearity (r²) > 0.99[3]> 0.99[3]
Intra-assay Precision (%CV) < 10%< 8%
Inter-assay Precision (%CV) ≤ 12.4%[6]≤ 7.2%[6]
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Within ± 15% (± 20% at LLOQ)
Lower Limit of Quantification (LLOQ) 1 ng/mL[6] or 1.25 ng/mL[10]10 ng/mL[6] or 0.625 ng/mL[10]

Sample Handling and Stability

Proper sample handling is crucial for accurate results, as uracil and dihydrouracil concentrations can be unstable.

  • Blood Collection: Collect blood in K₂EDTA tubes.

  • Processing: Plasma should be separated from whole blood by centrifugation within one hour of collection.[5]

  • Storage: Plasma samples should be stored at -20°C or -80°C until analysis.[5][6] Uracil and dihydrouracil are stable in plasma for at least 3 weeks at -20°C.[5]

Clinical Application: DPD Deficiency Screening

The primary clinical application of this assay is the pre-treatment screening of cancer patients scheduled to receive fluoropyrimidine-based chemotherapy. The measured plasma concentrations of uracil and dihydrouracil are used to calculate the UH2/U ratio, which is an indicator of DPD enzyme activity. Elevated uracil levels and a low UH2/U ratio are indicative of DPD deficiency.[5] This information allows oncologists to adjust the chemotherapy dosage or select an alternative treatment to prevent severe toxicity.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the simultaneous quantification of uracil and dihydrouracil in human plasma. This application is of significant clinical importance for the identification of patients with DPD deficiency, thereby enhancing the safety of fluoropyrimidine-based cancer therapies. The detailed protocol and performance characteristics provided in these notes serve as a valuable resource for researchers and clinicians in the implementation of this critical diagnostic tool.

References

Application Notes and Protocols for Solid-Phase Extraction of Dihydrouracil from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouracil (B119008) (DHU), a key metabolite in the pyrimidine (B1678525) degradation pathway, is gaining prominence as a critical biomarker. It is the product of uracil (B121893) reduction by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). Deficiencies in DPD can lead to severe toxicity in patients undergoing chemotherapy with fluoropyrimidines like 5-fluorouracil (B62378) (5-FU), as the drug's metabolic clearance is impaired. Consequently, accurate and reliable quantification of dihydrouracil in biological matrices such as plasma, serum, and urine is essential for identifying patients at risk and for guiding personalized medicine strategies.

Solid-phase extraction (SPE) is a highly effective sample preparation technique for the analysis of dihydrouracil. It offers significant advantages over other methods like liquid-liquid extraction or protein precipitation by providing cleaner extracts, reducing matrix effects, and enabling the concentration of the analyte, which is crucial for detecting low endogenous levels. This document provides detailed application notes and protocols for the solid-phase extraction of dihydrouracil from biological matrices, intended for use in research and clinical laboratory settings.

Metabolic Pathway of Uracil

The catabolism of uracil is a critical metabolic pathway, with dihydrouracil as the initial product. Understanding this pathway is fundamental to appreciating the significance of dihydrouracil as a biomarker.

UracilMetabolism Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil Dihydropyrimidine Dehydrogenase (DPD) N_Carbamyl_beta_alanine N-Carbamyl-β-alanine Dihydrouracil->N_Carbamyl_beta_alanine Dihydropyrimidinase Beta_alanine β-alanine N_Carbamyl_beta_alanine->Beta_alanine β-ureidopropionase

Caption: Catabolic pathway of uracil to β-alanine.

Experimental Protocols

The following protocols are generalized for the solid-phase extraction of dihydrouracil from human plasma/serum and urine. These are based on commonly used polymeric reversed-phase SPE sorbents, such as Waters Oasis HLB and Phenomenex Strata-X, which are effective for retaining polar analytes like dihydrouracil.

Protocol 1: SPE of Dihydrouracil from Human Plasma/Serum

This protocol is designed for the extraction of dihydrouracil from plasma or serum prior to analysis by LC-MS/MS or HPLC-UV.

Materials:

  • SPE Cartridges: Polymeric reversed-phase (e.g., Waters Oasis HLB, 30 mg, 1 mL)

  • Human plasma or serum

  • Internal Standard (IS) solution (e.g., stable isotope-labeled dihydrouracil)

  • Reagent A: 4% Phosphoric Acid in Water

  • Conditioning Solvent: Methanol (B129727)

  • Equilibration Solvent: Water

  • Wash Solvent: 5% Methanol in Water

  • Elution Solvent: 90:10 Acetonitrile:Methanol

  • SPE Vacuum Manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution Solvent (e.g., initial mobile phase of the analytical method)

Procedure:

SPE_Plasma_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample 1. 200 µL Plasma/Serum + Internal Standard Dilution 2. Add 200 µL 4% H3PO4 Vortex to mix Sample->Dilution Condition 3. Condition SPE Cartridge (1 mL Methanol) Equilibrate 4. Equilibrate SPE Cartridge (1 mL Water) Condition->Equilibrate Load 5. Load Pre-treated Sample Equilibrate->Load Wash 6. Wash Cartridge (1 mL 5% Methanol) Load->Wash Elute 7. Elute Dihydrouracil (2 x 0.5 mL 90:10 ACN:MeOH) Wash->Elute Evaporate 8. Evaporate to Dryness Reconstitute 9. Reconstitute in 100 µL of Mobile Phase Evaporate->Reconstitute Analysis 10. Inject into LC System Reconstitute->Analysis

Caption: SPE workflow for dihydrouracil from plasma/serum.

  • Sample Pre-treatment: To 200 µL of plasma or serum, add the internal standard. Dilute the sample with 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the dihydrouracil and internal standard with two aliquots of 0.5 mL of 90:10 acetonitrile:methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for the LC analysis and vortex.

  • Analysis: Inject an appropriate volume into the LC-MS/MS or HPLC system.

Protocol 2: SPE of Dihydrouracil from Human Urine

This protocol is adapted for urine samples, which typically have a different matrix composition than plasma or serum.

Materials:

  • SPE Cartridges: Polymeric reversed-phase (e.g., Waters Oasis HLB, 30 mg, 1 mL)

  • Human urine

  • Internal Standard (IS) solution (e.g., stable isotope-labeled dihydrouracil)

  • Reagent B: 2% Formic Acid in Water

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Water

  • Wash Solvent: Water

  • Elution Solvent: Methanol

  • SPE Vacuum Manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution Solvent (e.g., initial mobile phase of the analytical method)

Procedure:

  • Sample Pre-treatment: Centrifuge the urine sample to pellet any precipitates. To 100 µL of the supernatant, add the internal standard and dilute with 400 µL of 2% formic acid in water.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water.

  • Elution: Elute the dihydrouracil and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for the LC analysis and vortex.

  • Analysis: Inject an appropriate volume into the LC-MS/MS or HPLC system.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of dihydrouracil in biological matrices. These values can serve as a benchmark for method development and validation.

Table 1: Limits of Quantification (LOQ) for Dihydrouracil

Biological MatrixAnalytical MethodLower Limit of Quantification (LLOQ)Citation
Human PlasmaHPLC-UV6.75 ng/mL[1]
Human PlasmaLC-MS/MS10 ng/mL[2]
Human PlasmaLC-MS/MS12.1 µg/L (approx. 12.1 ng/mL)[3]
Human PlasmaLC-MS/MS5 ng/mL[4]
Human UrineLC-MS/MS100 ng/mL[4]

Table 2: Recovery and Precision Data for Dihydrouracil Extraction

Biological MatrixExtraction MethodRecovery (%)Intra-assay Precision (%RSD)Inter-assay Precision (%RSD)Citation
Human PlasmaSPE≥89.0% (Extraction Efficiency)<9.0%<9.0%[3]
Human PlasmaProtein Precipitation-≤7.2%≤7.2%[5]
Human PlasmaLiquid-Liquid Extraction>91%<8%<8%[6]
Human PlasmaSPE80.6%<5.94%<5.94%[1]
Human PlasmaAutomated Liquid Handling-<15%<15%[2]

Conclusion

The protocols and data presented provide a comprehensive guide for the solid-phase extraction of dihydrouracil from biological matrices. The use of polymeric reversed-phase SPE sorbents offers a robust and reliable method for obtaining clean extracts and achieving the sensitivity required for clinical and research applications. Proper validation of the chosen method within the specific laboratory setting is crucial to ensure accurate and reproducible results for dihydrouracil quantification. These application notes serve as a valuable resource for scientists and researchers in the field of drug development and personalized medicine.

References

Application Notes and Protocols: Dihydrouracil-d4 for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. Stable isotope tracing, a core component of MFA, involves introducing isotopically labeled substrates into a system and tracking their incorporation into downstream metabolites.[1][2][3] This provides a dynamic view of metabolic pathway activity, which is invaluable in understanding cellular physiology in both health and disease.[2] Dihydrouracil (B119008), a key intermediate in pyrimidine (B1678525) catabolism, and its deuterated isotopologue, dihydrouracil-d4, serve as important tools in these studies, particularly for investigating pyrimidine degradation pathways.[4][5]

The catabolism of pyrimidine bases like uracil (B121893) is a three-step enzymatic process that leads to the production of β-alanine, ammonia, and CO2.[5][6] The initial and rate-limiting step is the reduction of uracil to 5,6-dihydrouracil, catalyzed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD).[5][6] The activity of DPD is of significant clinical interest as it is the primary enzyme responsible for the catabolism of fluoropyrimidine chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU).[7][8] Deficiencies in DPD can lead to severe, life-threatening toxicity in patients receiving these drugs.[9] Therefore, assessing the flux through the pyrimidine degradation pathway is crucial for both basic research and clinical applications.

This compound can be utilized in metabolic flux analysis in two primary ways: as an internal standard for accurate quantification of endogenous dihydrouracil and other related metabolites, and as a tracer to measure the rate of pyrimidine degradation. This document provides detailed application notes and protocols for the use of this compound in metabolic flux analysis.

Principles of Metabolic Flux Analysis with this compound

Stable isotope-resolved metabolomics, or metabolic flux analysis, relies on the administration of a labeled compound (tracer) and the subsequent measurement of the isotopic enrichment in downstream metabolites.[1] When this compound is introduced to cells or an organism, it enters the pyrimidine catabolic pathway and is metabolized. By measuring the rate at which the labeled this compound is consumed and the rate at which its labeled downstream metabolites appear, researchers can calculate the flux through this pathway.

The analytical method of choice for these studies is typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the detection and quantification of isotopologues.[7][10][11]

Experimental Protocols

The following protocols are generalized and may require optimization for specific cell types, tissues, or organisms.

Protocol 1: this compound as an Internal Standard for Quantification

This protocol is for the accurate measurement of endogenous dihydrouracil and uracil concentrations, which is often used to assess DPD activity by calculating the dihydrouracil/uracil (UH2/U) ratio.[7][9]

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 20 µL of an internal standard solution containing a known concentration of this compound and other relevant deuterated standards (e.g., uracil-d2).

  • Add 400 µL of chilled acetonitrile (B52724) to precipitate proteins.[11]

  • Vortex for 2 minutes and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.[11]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of a suitable mobile phase for LC-MS/MS analysis.[11]

2. LC-MS/MS Analysis

  • Chromatography: Use a C18 reversed-phase column for separation.[10]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 5% to 95% B over several minutes.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for dihydrouracil, uracil, this compound, and uracil-d2.

Protocol 2: this compound as a Tracer for Metabolic Flux Analysis

This protocol describes a hypothetical experiment to measure the flux through the pyrimidine catabolism pathway.

1. Cell Culture and Labeling

  • Culture cells to the desired confluency in standard growth medium.

  • Replace the standard medium with a medium containing a known concentration of this compound.

  • Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 16 hours) to monitor the time-dependent labeling of intracellular metabolites.

2. Metabolite Extraction

  • Aspirate the labeling medium and wash the cells quickly with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold 80% methanol (B129727) to the cells and scrape them from the culture dish.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (containing the metabolites) to a new tube and dry it under nitrogen.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis and Data Interpretation

  • Perform LC-MS/MS analysis as described in Protocol 1, monitoring for the labeled and unlabeled forms of dihydrouracil and its downstream metabolites.

  • The fractional isotopic labeling of each metabolite is calculated as the ratio of the labeled metabolite concentration to the total concentration of that metabolite.

  • Metabolic flux rates are then calculated from the time-course of isotopic labeling using computational models.[2][12]

Data Presentation

The quantitative data from these experiments can be summarized in tables for clear comparison.

Table 1: Quantification of Endogenous Uracil and Dihydrouracil in Plasma Samples

Sample IDUracil (ng/mL)Dihydrouracil (ng/mL)UH2/U RatioDPD Activity Phenotype
Control 18.225.13.06Normal
Control 29.529.93.15Normal
Patient 125.615.30.60Partial Deficiency
Patient 2165.310.10.06Complete Deficiency

Note: The UH2/U ratio is a key indicator of DPD activity.[7][9] Threshold values for defining DPD deficiency may vary.[9]

Table 2: Fractional Isotopic Enrichment of Pyrimidine Metabolites after Labeling with this compound

Time (hours)This compound (%)β-Ureidopropionate-d4 (%)β-Alanine-d4 (%)
185.215.32.1
445.758.925.6
815.375.155.8
162.160.378.4

Note: This table shows hypothetical data representing the time-dependent incorporation of the deuterium (B1214612) label from this compound into downstream metabolites.

Visualizations

Pyrimidine Catabolism Pathway

Pyrimidine_Catabolism Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil DPD Beta_Ureidopropionic_Acid β-Ureidopropionic Acid Dihydrouracil->Beta_Ureidopropionic_Acid DHP Beta_Alanine β-Alanine Beta_Ureidopropionic_Acid->Beta_Alanine β-UP MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture Cell Culture Labeling Labeling with This compound Cell_Culture->Labeling Metabolite_Extraction Metabolite Extraction Labeling->Metabolite_Extraction LCMS LC-MS/MS Analysis Metabolite_Extraction->LCMS Data_Processing Data Processing LCMS->Data_Processing MFA Metabolic Flux Analysis Data_Processing->MFA

References

Troubleshooting & Optimization

challenges with deuterated internal standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Deuterated Internal Standards. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the challenges encountered when using deuterated internal standards in analytical experiments.

Q1: What is a deuterated internal standard and what is its primary function?

A deuterated internal standard (D-IS) is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. Its main role is to act as an internal reference to correct for variations that can occur during sample preparation and analysis. Because the D-IS is chemically almost identical to the analyte, it behaves similarly during sample extraction, chromatography, and ionization. By adding a known amount of the D-IS to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the D-IS's response is used for quantification, which leads to more accurate and precise results.

Q2: What are the ideal characteristics of a deuterated internal standard?

For dependable and precise quantification, a deuterated internal standard should have high chemical and isotopic purity. The following table summarizes the recommended characteristics.

CharacteristicRecommendationRationale
Chemical Purity >99%Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.
Isotopic Enrichment ≥98%Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.
Number of Deuterium Atoms 2 to 10A sufficient number of deuterium atoms is necessary to ensure the mass-

Technical Support Center: Dihydrouracil-d4 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their Dihydrouracil-d4 LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions for this compound in LC-MS/MS analysis?

A1: this compound, as a stable isotope-labeled internal standard, will have a precursor ion mass that is 4 Daltons (Da) higher than endogenous dihydrouracil (B119008). The product ions may be similar to or have a corresponding mass shift compared to the unlabeled compound. Typical multiple reaction monitoring (MRM) transitions should be optimized for your specific instrument and conditions.

Quantitative Data Summary: Dihydrouracil & this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Typical Collision Energy (eV)Ionization Mode
Dihydrouracil115.171.115-25Positive
97.110-20
This compound 119.1 75.1 15-25 Positive
101.1 10-20

Note: The values for this compound are inferred based on the addition of 4 deuterons. Optimal collision energies are instrument-dependent and require empirical determination.

Q2: What is the primary purpose of using this compound in my assay?

A2: this compound serves as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS bioanalysis.[1][2] Its key purpose is to compensate for variations in sample preparation, injection volume, matrix effects (ion suppression or enhancement), and instrument response, thereby improving the accuracy and precision of the quantification of endogenous dihydrouracil.[1][2]

Q3: What are the most common sample preparation techniques for dihydrouracil analysis in biological matrices?

A3: The most prevalent sample preparation methods for dihydrouracil in matrices like plasma, serum, or urine include:

  • Protein Precipitation (PPT): A simple and fast technique where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins.[3]

  • Liquid-Liquid Extraction (LLE): This method separates analytes from the sample matrix based on their relative solubilities in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A more selective technique that uses a solid sorbent to isolate the analyte of interest from the sample matrix, often resulting in a cleaner extract.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.

Chromatography Issues

Q4: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the potential causes and solutions?

A4: Poor peak shape can arise from several factors related to the column, mobile phase, or injection solvent.

Troubleshooting Poor Peak Shape

Potential CauseRecommended Solution
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. The addition of a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) can sometimes improve peak shape, but be aware of potential ion suppression in the MS.
Column Contamination/Deterioration Backflush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[4]
Injection Solvent Mismatch The sample solvent should be as similar as possible to the initial mobile phase composition to avoid peak distortion.[4]
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer.

Q5: My retention time for this compound is shifting between injections. What should I do?

A5: Retention time shifts can compromise the reliability of your analysis.

Troubleshooting Retention Time Shifts

Potential CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. This is particularly important for gradient elution.
Mobile Phase Composition Change Prepare fresh mobile phase daily and ensure it is well-mixed. Check for solvent evaporation.
Inconsistent Pump Flow Rate Check for leaks in the LC system and ensure the pump is properly primed and degassed.
Column Temperature Fluctuation Use a column oven to maintain a consistent temperature.
Column Aging As a column ages, its retention characteristics can change. If other factors are ruled out, it may be time to replace the column.

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute injection Inject Sample onto LC System reconstitute->injection separation Chromatographic Separation (e.g., C18 column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms_analysis Tandem Mass Spectrometry (MRM Mode) ionization->ms_analysis integration Peak Integration ms_analysis->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Dihydrouracil Concentration calibration->quantification

A typical experimental workflow for the LC-MS/MS analysis of dihydrouracil using this compound as an internal standard.

Mass Spectrometry Issues

Q6: I am experiencing low or no signal for this compound. What are the possible reasons?

A6: A lack of signal can be due to issues with the mass spectrometer settings or the analyte itself.

Troubleshooting Low/No Signal

Potential CauseRecommended Solution
Incorrect Mass Transitions Verify that the correct precursor and product ions for this compound are entered in the acquisition method.
Suboptimal Ionization Optimize the ion source parameters, such as capillary voltage, gas flow, and temperature. Ensure the mobile phase is compatible with efficient electrospray ionization (e.g., contains a small amount of a modifier like formic acid for positive mode).
Collision Energy Not Optimized Perform a collision energy optimization experiment to determine the value that yields the highest product ion intensity.
Analyte Degradation Ensure proper storage and handling of this compound standards and samples to prevent degradation.
Instrument Contamination Clean the ion source and mass spectrometer inlet as part of routine maintenance.

Q7: I am observing significant ion suppression or enhancement (matrix effects). How can I mitigate this?

A7: Matrix effects can severely impact the accuracy of your results. While this compound helps to compensate for this, severe matrix effects should still be addressed.[1]

Troubleshooting Matrix Effects

Potential CauseRecommended Solution
Co-eluting Matrix Components Modify the chromatographic method to improve the separation of this compound from interfering compounds. This may involve changing the gradient, mobile phase composition, or using a different column chemistry (e.g., HILIC).
Insufficient Sample Cleanup Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove a larger portion of the matrix components before analysis.[3]
Phospholipid-based Matrix Effects If working with plasma or serum, consider using a phospholipid removal plate or a specific extraction protocol designed to eliminate these interferences.
Ionization Source Saturation Dilute the sample to reduce the overall concentration of matrix components entering the mass spectrometer.

Troubleshooting Logic for this compound Analysis

troubleshooting_logic start Problem Encountered no_peak No Peak / Low Signal start->no_peak bad_peak_shape Poor Peak Shape start->bad_peak_shape rt_shift Retention Time Shift start->rt_shift high_variability High Variability in Results start->high_variability check_ms_params Check MS Parameters (Transitions, CE) no_peak->check_ms_params check_column Check Column (Age, Contamination) bad_peak_shape->check_column check_equilibration Check Column Equilibration rt_shift->check_equilibration check_is_response Check Internal Standard Response high_variability->check_is_response check_ms_params->start Incorrect check_lc_flow Check LC Flow & Leaks check_ms_params->check_lc_flow OK check_lc_flow->start Issue Found check_sample_prep Review Sample Prep & Standard Integrity check_lc_flow->check_sample_prep OK check_sample_prep->start Issue Found clean_source Clean Ion Source check_sample_prep->clean_source OK check_mobile_phase Check Mobile Phase (pH, Composition) check_column->check_mobile_phase OK replace_column Replace Column/Guard Column check_column->replace_column Deteriorated check_injection_solvent Check Injection Solvent check_mobile_phase->check_injection_solvent OK prepare_fresh_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh_mp Issue Found check_injection_solvent->start OK check_injection_solvent->start Mismatch check_equilibration->start Insufficient check_pump Check Pump Performance check_equilibration->check_pump Sufficient check_pump->start Issue Found check_temp Check Column Temperature check_pump->check_temp OK check_temp->start Inconsistent check_temp->prepare_fresh_mp OK check_is_response->start Consistent evaluate_matrix_effects Evaluate Matrix Effects check_is_response->evaluate_matrix_effects Inconsistent evaluate_matrix_effects->start Minimal improve_sample_cleanup Improve Sample Cleanup (e.g., SPE) evaluate_matrix_effects->improve_sample_cleanup Significant

A logical troubleshooting workflow for common issues in this compound LC-MS/MS analysis.

Experimental Protocol

Objective: To provide a general, detailed methodology for the quantification of dihydrouracil in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Dihydrouracil and this compound standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

2. Standard and Internal Standard Preparation

  • Prepare stock solutions of dihydrouracil and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of dihydrouracil by serial dilution of the stock solution with 50:50 methanol:water.

  • Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma samples, calibration standards, and quality control samples into microcentrifuge tubes.

  • Add 10 µL of the this compound working internal standard solution to each tube (except for blank samples) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to autosampler vials for analysis.

4. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: As specified in the table in Q1.

  • Source Parameters: Optimize gas flows, temperature, and capillary voltage according to the manufacturer's recommendations.

5. Data Analysis

  • Integrate the peak areas for dihydrouracil and this compound.

  • Calculate the peak area ratio of dihydrouracil to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of dihydrouracil in the unknown samples using the regression equation from the calibration curve.

References

Technical Support Center: Mitigating Chromatographic Shift of Dihydrouracil-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering chromatographic shifts with Dihydrouracil-d4. The following question-and-answer format directly addresses specific issues to aid in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing that our this compound internal standard is eluting slightly earlier than the non-deuterated Dihydrouracil analyte in our reversed-phase HPLC method. What is causing this?

A1: This phenomenon is a well-documented chromatographic isotope effect, specifically the deuterium (B1214612) isotope effect. In reversed-phase chromatography, deuterated compounds often exhibit slightly weaker interactions with the non-polar stationary phase compared to their non-deuterated counterparts. This results in a shorter retention time for the deuterated compound, in this case, this compound. The underlying reason for this is the subtle difference in the physicochemical properties between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability, which in turn weakens the hydrophobic interactions with the stationary phase.

Q2: Can this chromatographic shift between Dihydrouracil and this compound affect the accuracy of our quantitative analysis?

A2: Yes, a significant chromatographic shift can impact the accuracy of quantitative analysis, especially in LC-MS/MS applications. If Dihydrouracil and this compound do not co-elute, they may experience different degrees of matrix effects (ion suppression or enhancement) as they elute from the column. This can lead to variability in the analyte-to-internal standard response ratio and compromise the accuracy of the quantification.

Q3: What are the key chromatographic parameters that can be adjusted to minimize the retention time difference between Dihydrouracil and this compound?

A3: The primary parameters that can be optimized to mitigate the chromatographic shift include:

  • Mobile Phase Composition: The type and concentration of the organic modifier (e.g., acetonitrile (B52724), methanol) can significantly influence the separation.

  • Column Temperature: Temperature affects the thermodynamics of the chromatographic separation and can be adjusted to alter the selectivity between the two compounds.

  • Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can influence their retention behavior and selectivity.

Troubleshooting Guide

Issue: Significant Chromatographic Shift Observed Between Dihydrouracil and this compound

This guide provides a systematic approach to troubleshooting and mitigating the chromatographic shift.

Step 1: Evaluate and Optimize Mobile Phase Composition

The choice and proportion of the organic solvent in the mobile phase can have a substantial impact on the deuterium isotope effect.

  • Organic Modifier Type: The elution strength and selectivity differ between common organic modifiers. For instance, methanol (B129727) is a protic solvent while acetonitrile is aprotic, leading to different interactions with the analyte and stationary phase.[1][2] It is recommended to evaluate both acetonitrile and methanol to determine which provides better co-elution.

  • Organic Modifier Concentration: The percentage of the organic modifier in the mobile phase affects the retention of both compounds. A lower percentage of organic solvent generally leads to longer retention times and may increase the interaction with the stationary phase, potentially reducing the relative difference in retention.

Step 2: Adjust Column Temperature

Temperature is a critical parameter for controlling chromatographic selectivity.

  • Effect of Temperature: In reversed-phase chromatography, increasing the column temperature generally decreases retention times. The magnitude of this effect can be different for Dihydrouracil and this compound. Experimenting with a range of temperatures (e.g., 25°C to 50°C) can help identify an optimal temperature where the retention time difference is minimized.[3]

Step 3: Modify Mobile Phase pH

For ionizable compounds, pH can be a powerful tool to manipulate retention and selectivity.

  • pH Adjustment: Dihydrouracil has ionizable functional groups. Adjusting the pH of the mobile phase can alter the ionization state of the molecule, which in turn affects its hydrophobicity and interaction with the stationary phase. It is advisable to work at a pH that is at least one unit away from the pKa of the analytes to ensure a single ionic form predominates, which can lead to more stable and reproducible retention.[4][5] Experimenting with different pH values within the stable range of your column can help to achieve co-elution.

Data Presentation

The following table summarizes the expected qualitative effects of changing key chromatographic parameters on the retention time (RT) and the separation factor (α) between Dihydrouracil (DHU) and this compound (DHU-d4). A smaller α value indicates better co-elution.

Parameter ChangeExpected Effect on RT (both compounds)Expected Effect on Separation Factor (α)Rationale
Increase % Organic Modifier DecreaseMay Increase or DecreaseAlters the solvophobic interactions differently for the two isotopologues.
Decrease % Organic Modifier IncreaseMay Increase or DecreaseEnhances interaction with the stationary phase, potentially altering selectivity.
Switch from Acetonitrile to Methanol May Increase or DecreaseMay DecreaseMethanol and acetonitrile have different selectivities due to their different chemical properties (protic vs. aprotic).[1][2]
Increase Column Temperature DecreaseMay DecreaseCan alter the thermodynamics of partitioning between the mobile and stationary phases, potentially reducing the isotope effect.[3]
Decrease Column Temperature IncreaseMay IncreaseLower temperatures can sometimes enhance separation.
Adjust Mobile Phase pH VariesMay DecreaseChanges the ionization state of the analytes, which can significantly impact their retention and selectivity.[4][5]

Experimental Protocols

Protocol 1: Systematic Evaluation of Mobile Phase Composition

Objective: To determine the optimal organic modifier and its concentration to minimize the chromatographic shift between Dihydrouracil and this compound.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B (Option 1): Acetonitrile.

  • Mobile Phase B (Option 2): Methanol.

  • Gradient Program: Start with a shallow gradient (e.g., 5-20% B over 10 minutes) to clearly resolve the two compounds and determine the initial retention time difference.

  • Isocratic Elution: Based on the initial gradient run, determine an approximate isocratic mobile phase composition that elutes the compounds with a reasonable retention time (e.g., 3-7 minutes).

  • Systematic Variation:

    • Prepare a series of mobile phases with varying concentrations of acetonitrile in Mobile Phase A (e.g., 10%, 12%, 15%, 18%, 20%).

    • Repeat the process with methanol.

  • Injection: Inject a mixture of Dihydrouracil and this compound for each mobile phase composition.

  • Data Analysis: Measure the retention times of both compounds and calculate the separation factor (α = k_DHU / k_DHU-d4). Plot the separation factor against the percentage of the organic modifier to identify the optimal concentration for co-elution.

Protocol 2: Optimization of Column Temperature

Objective: To investigate the effect of column temperature on the chromatographic separation and identify a temperature that minimizes the retention time difference.

Methodology:

  • Chromatographic System: Use the optimized mobile phase composition determined in Protocol 1.

  • Temperature Range: Set the column oven to a starting temperature (e.g., 25°C).

  • Injection and Analysis: Inject the mixture of Dihydrouracil and this compound and record the retention times.

  • Temperature Increments: Increase the column temperature in increments of 5°C (e.g., 30°C, 35°C, 40°C, 45°C, 50°C).

  • Equilibration: Allow the system to equilibrate at each new temperature before injecting the sample.

  • Data Analysis: Calculate the separation factor at each temperature and plot it against the temperature to determine the optimal setting for minimal separation.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_goal Goal Problem Chromatographic Shift Observed (this compound elutes before Dihydrouracil) Step1 Step 1: Optimize Mobile Phase - Evaluate Acetonitrile vs. Methanol - Vary Organic Modifier Concentration Problem->Step1 Step2 Step 2: Adjust Column Temperature - Test a range of temperatures (e.g., 25-50°C) Step1->Step2 Step3 Step 3: Modify Mobile Phase pH - Evaluate different pH values within column stability range Step2->Step3 Goal Achieve Co-elution or Minimize Shift (α ≈ 1) Step3->Goal

Caption: A stepwise workflow for troubleshooting and mitigating the chromatographic shift of this compound.

logical_relationship cluster_parameters Controlling Parameters Cause Deuterium Isotope Effect Effect Chromatographic Shift (RT DHU-d4 < RT DHU) Cause->Effect MobilePhase Mobile Phase Composition MobilePhase->Effect Temperature Column Temperature Temperature->Effect pH Mobile Phase pH pH->Effect

Caption: The logical relationship between the cause of the chromatographic shift and the parameters that can be adjusted for mitigation.

References

preventing isotopic back-exchange of Dihydrouracil-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dihydrouracil-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic back-exchange and ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic back-exchange and why is it a concern for this compound?

A1: Isotopic back-exchange is an undesirable process where deuterium (B1214612) atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment, particularly from protic solvents like water. This is a significant concern because it reduces the isotopic enrichment of your compound, leading to inaccuracies in quantitative analyses (e.g., when used as an internal standard in mass spectrometry) and potentially compromising the interpretation of metabolic studies.

Q2: Which deuterium atoms on this compound are most susceptible to back-exchange?

A2: The deuterium atoms on this compound are located on the C5 and C6 positions of the pyrimidine (B1678525) ring. Deuterium atoms on carbons adjacent to carbonyl groups can be susceptible to exchange, particularly under certain pH conditions. While generally more stable than deuterons on heteroatoms (like -NH or -OH), the potential for back-exchange under specific experimental conditions should not be overlooked.

Q3: What are the primary factors that influence the rate of isotopic back-exchange?

A3: The rate of hydrogen-deuterium (H/D) back-exchange is primarily influenced by three main factors:

  • pH: Both acidic and basic conditions can catalyze the back-exchange process.

  • Temperature: Higher temperatures accelerate the rate of back-exchange.[1]

  • Solvent: Protic solvents (e.g., water, methanol) provide a source of protons and can facilitate back-exchange.

Q4: How can I detect if my this compound has undergone back-exchange?

A4: The most common analytical techniques to assess isotopic purity and detect back-exchange are:

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the isotopic distribution of the molecule. A shift in the molecular ion peak to a lower mass would indicate the loss of one or more deuterium atoms.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the appearance of proton signals at the positions that were supposed to be deuterated. Conversely, ²H (Deuterium) NMR can show a decrease in the deuterium signal.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of deuterium signal or appearance of M-1, M-2, etc. peaks in mass spectrometry. Isotopic back-exchange with hydrogen from solvents or reagents.- Prepare samples in high-purity, anhydrous, and aprotic solvents (e.g., acetonitrile).- Minimize exposure to protic solvents (e.g., water, methanol).- Ensure all buffers are at a neutral or slightly acidic pH (around pH 2.5-3 where exchange is often minimal).[1]
Inconsistent or poor quantitative results when using this compound as an internal standard. Degradation or isotopic exchange of the internal standard.- Prepare fresh stock and working solutions of this compound for each experiment.- Follow strict, standardized procedures for sample preparation.- Verify storage conditions (temperature, protection from light and moisture).
Variability in results between different experimental batches. Inconsistent pH, water content, or temperature during sample handling and analysis.- Standardize all sample preparation steps, paying close attention to pH adjustments and solvent composition.- Use a consistent source and grade of all solvents and reagents.- Maintain low temperatures throughout the experimental workflow where possible.[6][7][8][9]

Experimental Protocols

Protocol for Assessing the Isotopic Stability of this compound

Objective: To determine the stability of the deuterium labels on this compound under specific experimental conditions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an anhydrous, aprotic solvent (e.g., acetonitrile).

    • Spike a known concentration of the stock solution into the test medium (e.g., buffer at a specific pH, plasma).

  • Incubation:

    • Incubate the samples at the desired temperature (e.g., room temperature, 37°C).

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching and Extraction:

    • Immediately stop any potential enzymatic activity and the exchange reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

    • If necessary, perform a protein precipitation or liquid-liquid extraction to isolate the analyte.

  • Analysis:

    • Analyze the samples by high-resolution LC-MS to determine the isotopic distribution of this compound at each time point.

    • Monitor for the appearance of lower mass isotopologues (d3, d2, etc.).

Protocol for Minimizing Back-Exchange During LC-MS Analysis

Objective: To quantify this compound with minimal loss of deuterium during the analytical run.

Methodology:

  • Sample Preparation:

    • Reconstitute the final sample in a mobile phase with low protic solvent content and optimized pH.

    • Keep samples chilled in the autosampler (e.g., 4°C).

  • Chromatography:

    • Use a rapid LC gradient to minimize the time the analyte is in the aqueous mobile phase.

    • Maintain the column at a low temperature.

    • Optimize the mobile phase pH to a range where back-exchange is minimized (typically slightly acidic).

  • Mass Spectrometry:

    • Use a high-resolution mass spectrometer to accurately measure the isotopic distribution.

Visualizations

Isotopic_Back_Exchange_Pathway D4 This compound (High Isotopic Purity) Back_Exchange Isotopic Back-Exchange (H/D Exchange) D4->Back_Exchange Protic_Solvent Protic Solvent (e.g., H2O, MeOH) Protic_Solvent->Back_Exchange Catalysts Catalysts (Acid or Base) Catalysts->Back_Exchange Elevated_Temp Elevated Temperature Elevated_Temp->Back_Exchange D3 Dihydrouracil-d3 Back_Exchange->D3 D2 Dihydrouracil-d2 D3->D2 Inaccurate_Results Inaccurate Quantitative Results D3->Inaccurate_Results D_Lost Further Deuterium Loss D2->D_Lost D2->Inaccurate_Results D_Lost->Inaccurate_Results

Caption: Factors contributing to isotopic back-exchange of this compound.

Troubleshooting_Workflow Start Inconsistent Results or Loss of Deuterium Signal Check_Storage Review Storage Conditions (Temp, Moisture, Light) Start->Check_Storage Check_Solvents Evaluate Solvents (Protic vs. Aprotic, Anhydrous) Start->Check_Solvents Check_pH Verify pH of all Solutions and Buffers Start->Check_pH Check_Temp Assess Temperature During Sample Prep and Analysis Start->Check_Temp Optimize_LCMS Optimize LC-MS Method (Fast Gradient, Low Temp) Check_Storage->Optimize_LCMS Check_Solvents->Optimize_LCMS Check_pH->Optimize_LCMS Check_Temp->Optimize_LCMS Outcome Improved Isotopic Stability Optimize_LCMS->Outcome

Caption: Troubleshooting workflow for unexpected isotopic back-exchange.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Dihydrouracil-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful mass spectrometric analysis of Dihydrouracil-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in mass spectrometry?

A1: this compound is a deuterated form of Dihydrouracil (B119008), meaning specific hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium (B1214612). In mass spectrometry, it is primarily used as a stable isotope-labeled (SIL) internal standard for the quantification of Dihydrouracil. The use of a SIL internal standard is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte of interest, correcting for variations in sample preparation and potential matrix effects during analysis.

Q2: What are the expected precursor and product ions for this compound in MS/MS analysis?

A2: The exact mass of Dihydrouracil is approximately 114.10 g/mol . With the addition of four deuterium atoms, the mass of this compound increases to approximately 118.13 g/mol . In positive ion mode electrospray ionization (ESI+), the precursor ion is typically the protonated molecule, [M+H]⁺, which would be m/z 119.1. In negative ion mode ESI-), the precursor is the deprotonated molecule, [M-H]⁻, at m/z 117.1.

Product ions are generated by fragmentation of the precursor ion in the collision cell. The fragmentation pattern of this compound is expected to be similar to that of Dihydrouracil, with shifts in the mass-to-charge ratio of fragments containing deuterium atoms. Common neutral losses for Dihydrouracil include the loss of isocyanic acid (HNCO, 43 Da) and ammonia (B1221849) (NH3, 17 Da). Therefore, for this compound, one would look for corresponding product ions. Optimization is necessary to determine the most abundant and stable product ions for quantification.

Q3: Which ionization mode, positive or negative, is better for this compound analysis?

A3: Both positive and negative electrospray ionization (ESI) modes have been successfully used for the analysis of Dihydrouracil and its deuterated internal standard. Some methods have reported quantifying Dihydrouracil in positive ion mode while simultaneously measuring its precursor, Uracil (B121893), in negative ion mode within the same analytical run.[1] The optimal choice depends on factors such as the sample matrix, mobile phase composition, and instrument sensitivity. It is recommended to test both polarities during method development to determine which provides the best signal intensity, stability, and selectivity for this compound in your specific application.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Peak Detected for this compound

  • Question: I am not observing a signal, or the signal for this compound is very weak. What are the possible causes and solutions?

  • Answer:

    • Incorrect Mass Spectrometer Settings:

      • Solution: Verify that the mass spectrometer is set to monitor the correct precursor and product ion m/z values for this compound. Ensure the ionization mode (positive or negative) is appropriate.

    • Suboptimal Ion Source Parameters:

      • Solution: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, auxiliary, and sheath gas) to ensure efficient ionization and ion transmission.

    • Sample Preparation Issues:

      • Solution: Ensure the concentration of the this compound internal standard spiking solution is correct and that it has been added to the samples. Evaluate the extraction efficiency of your sample preparation method. A protein precipitation followed by solid-phase extraction (SPE) can be an effective way to clean up samples and concentrate the analyte.[2][3]

    • LC Method Problems:

      • Solution: Check for issues with the LC system, such as no flow, leaks, or a clogged column. Ensure the mobile phase composition is correct and that the analytical column is appropriate for retaining and separating Dihydrouracil. A C18 column is commonly used.[4]

Issue 2: High Background Noise or Interfering Peaks

  • Question: My chromatogram shows a high background or peaks that interfere with the this compound peak. How can I resolve this?

  • Answer:

    • Matrix Effects:

      • Solution: Matrix effects, caused by co-eluting compounds from the sample matrix, can suppress or enhance the ionization of this compound.[5][6][7][8][9] Improve sample cleanup by using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][4] Modifying the chromatographic conditions to separate this compound from the interfering components is also an effective strategy.

    • Contamination:

      • Solution: Contamination can originate from solvents, glassware, or the LC-MS system itself.[10] Run solvent blanks to identify the source of contamination. Clean the ion source and replace solvents and mobile phases with fresh, high-purity ones.

    • Formation of Adducts:

      • Solution: In ESI, this compound can form adducts with ions present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[11][12][13] This can reduce the intensity of the desired protonated or deprotonated molecule. If adduct formation is significant, consider adding a small amount of a proton source (e.g., formic acid for positive mode) or a proton scavenger (e.g., ammonium (B1175870) hydroxide (B78521) for negative mode) to the mobile phase to promote the formation of the desired precursor ion. Alternatively, you can select the most abundant and stable adduct as the precursor ion for fragmentation.

Issue 3: Inconsistent or Poor Peak Shape

  • Question: The peak for this compound is broad, split, or shows tailing. What should I do?

  • Answer:

    • Chromatographic Issues:

      • Solution: Poor peak shape is often related to the analytical column.[14] Ensure the column is not overloaded by injecting a lower concentration or volume. Check for column degradation or contamination; if necessary, wash or replace the column. The mobile phase pH should be appropriate for the analyte and column chemistry.

    • Injector Problems:

      • Solution: A partially blocked injector needle or port can lead to peak shape issues. Clean or replace the needle and ensure the injection volume is appropriate.

    • Inappropriate Mobile Phase:

      • Solution: Ensure the sample solvent is compatible with the initial mobile phase composition to avoid peak distortion. Ideally, the sample should be dissolved in the initial mobile phase.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters for this compound

This protocol outlines the steps to optimize the collision energy (CE) and declustering potential (DP) or cone voltage (CV) for this compound using direct infusion.

  • Prepare a Standard Solution: Prepare a 100-500 ng/mL solution of this compound in a solvent mixture that is compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Optimize Declustering Potential/Cone Voltage:

    • Acquire data in full scan mode to confirm the m/z of the precursor ion ([M+H]⁺ or [M-H]⁻).

    • Perform a ramping experiment for the DP/CV, monitoring the intensity of the precursor ion. Select the voltage that provides the highest and most stable signal.

  • Identify Product Ions:

    • Set the first quadrupole (Q1) to isolate the precursor ion of this compound.

    • Perform a product ion scan at a moderate collision energy (e.g., 20 eV) to identify the major fragment ions.

  • Optimize Collision Energy:

    • Select the most intense and specific product ions for Multiple Reaction Monitoring (MRM).

    • For each product ion, perform a collision energy ramping experiment. Plot the intensity of the product ion against the collision energy to determine the optimal CE that yields the maximum signal.[15]

  • Finalize MRM Transitions: Create your final MRM method using the optimized DP/CV and CE values for each precursor-product ion transition.

Workflow for Optimizing MS/MS Parameters

G cluster_prep Preparation cluster_infusion Direct Infusion cluster_optimization Parameter Optimization cluster_final Method Finalization prep_std Prepare this compound Standard Solution infuse Infuse Standard into MS prep_std->infuse full_scan Full Scan to Confirm Precursor Ion infuse->full_scan opt_dp_cv Optimize Declustering Potential or Cone Voltage full_scan->opt_dp_cv prod_ion_scan Product Ion Scan to Identify Fragments opt_dp_cv->prod_ion_scan opt_ce Optimize Collision Energy for Each Fragment prod_ion_scan->opt_ce final_mrm Finalize MRM Method with Optimized Parameters opt_ce->final_mrm

Caption: Workflow for optimizing MS/MS parameters for this compound.

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of Dihydrouracil. These values can serve as a benchmark for your method development and validation.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
DihydrouracilPlasma10 - 100010[16]
DihydrouracilPlasma10 - 50010[4]
DihydrouracilPlasma25 - 80021.5[17]

Table 2: Precision and Accuracy

AnalyteMatrixConcentration (ng/mL)Inter-assay Precision (%CV)Inter-assay Accuracy (%Bias)Reference
DihydrouracilPlasmaLLOQ, Low, Mid, High< 15%< 15%[16]
DihydrouracilPlasmaQC Low, Mid, High≤ 7.2%± 2.9%[1]
DihydrouracilPlasmaQC Low, Mid, High2.5 - 8.0%93.6 - 101.4%[17]

Logical Relationship for Troubleshooting Poor Signal

G start Poor or No Signal for This compound check_ms Check MS Settings (m/z, Ion Mode) start->check_ms check_source Optimize Ion Source Parameters start->check_source check_sample Verify Sample Prep (Concentration, Extraction) start->check_sample check_lc Inspect LC System (Flow, Leaks, Column) start->check_lc solution Signal Improved check_ms->solution check_source->solution check_sample->solution check_lc->solution

Caption: Troubleshooting logic for addressing poor signal intensity.

References

dealing with Dihydrouracil-d4 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dihydrouracil-d4. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the stability of Dihydouracil-d4 in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and practical guidance for specific issues you may encounter when working with this compound solutions.

Q1: My quantitative analysis is showing inconsistent results for this compound. What could be the cause?

A1: Inconsistent results, such as drifting signal intensity or poor reproducibility, can often be attributed to the instability of this compound in solution. In biological samples like plasma or serum, this instability is particularly pronounced at room temperature due to enzymatic activity. For non-biological samples, chemical degradation through hydrolysis can occur, especially at non-neutral pH and elevated temperatures.

Troubleshooting Steps:

  • Sample Handling: For biological samples, it is crucial to minimize the time samples spend at room temperature. A maximum of 1 hour at ambient temperature between blood sampling and centrifugation is recommended.[1] Whenever possible, keep samples on ice and freeze them at -20°C or lower for long-term storage.[1][2]

  • Solvent and Buffer Choice: For stock solutions, use high-purity, anhydrous solvents such as DMSO, methanol, or acetonitrile. Prepare fresh working solutions daily. If using aqueous buffers, ensure the pH is neutral (around 7.0) and store them at low temperatures when not in use.

  • LC-MS/MS System Check: Rule out instrument-related issues by running system suitability tests and checking for leaks, column degradation, or mobile phase inconsistencies.[3][4][5]

Q2: I suspect my this compound is degrading. What are the likely degradation pathways?

A2: Based on the chemistry of the dihydropyrimidine (B8664642) ring, two primary degradation pathways are of concern for this compound in solution:

  • Hydrolysis: The amide bonds in the dihydrouracil (B119008) ring are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This leads to the opening of the ring structure. Studies on the related compound, dihydrouridine, have shown that ring-opening hydrolysis is a significant degradation pathway, especially at elevated temperatures.[6][7]

  • Oxidation: The dihydrouracil ring can be oxidized back to a uracil-like structure. While this is a key enzymatic process in vivo, it can also occur chemically under certain conditions.

Below is a diagram illustrating the potential hydrolytic degradation of this compound.

G D4 This compound Intermediate Ring-Opened Intermediate (N-Carbamoyl-β-alanine-d4 analog) D4->Intermediate  Hydrolysis (Acid or Base Catalyzed) Products Degradation Products (β-Alanine-d4 analog + CO2 + NH3) Intermediate->Products  Further  Hydrolysis

Potential Hydrolytic Degradation Pathway of this compound.

Q3: How should I prepare and store my this compound stock and working solutions to ensure stability?

A3: Proper preparation and storage are critical to maintaining the integrity of your this compound solutions.

Solution TypeRecommended SolventStorage TemperatureMaximum Recommended Storage Duration
Stock Solution Anhydrous DMSO, Methanol, or Acetonitrile-20°C or -80°CUp to 6 months at -80°C
Working Solution Prepared fresh daily from stock solution in the desired experimental buffer or mobile phase.2-8°C (short-term)Use immediately; do not store for more than 24 hours.

Best Practices for Preparation and Storage:

  • Use high-purity, anhydrous solvents to prepare stock solutions.

  • Store stock solutions in tightly sealed vials to prevent solvent evaporation and moisture absorption.

  • Prepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • Always bring solutions to room temperature before use to ensure accurate pipetting.

  • For aqueous working solutions, use freshly prepared buffers and adjust the pH to neutral if possible.

Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. Could these be degradation products?

A4: Yes, the appearance of new, unexpected peaks in your chromatogram, especially those that increase in area over time or with sample mishandling, could indicate the presence of degradation products.

Troubleshooting Steps:

  • Peak Tailing or Splitting: These can be signs of column degradation or interaction with degradation products.

  • Mass Spectrometry Analysis: Analyze the mass-to-charge ratio (m/z) of the unexpected peaks. Degradation products from hydrolysis would have different m/z values than this compound.

  • Forced Degradation Study: To confirm the identity of degradation peaks, you can perform a forced degradation study by intentionally exposing a this compound solution to harsh conditions (e.g., strong acid, strong base, high temperature) and analyzing the resulting chromatogram.

Experimental Protocols

This section provides a detailed methodology for conducting a stability assessment of this compound in a specific solvent.

Protocol: Stability Assessment of this compound in Solution

Objective: To evaluate the stability of this compound in a chosen solvent under specific temperature and time conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Methanol, Acetonitrile, or a specific buffer)

  • Calibrated analytical balance and pipettes

  • HPLC or LC-MS/MS system with a suitable column (e.g., C18)

  • Temperature-controlled incubator or water bath

  • Autosampler vials

Methodology:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Preparation of Stability Samples: Dilute the stock solution with the same solvent to a working concentration suitable for your analytical method (e.g., 10 µg/mL). Aliquot this working solution into several autosampler vials.

  • Time-Point Analysis:

    • Time Zero (T0): Immediately analyze one of the freshly prepared vials to establish the initial concentration and peak area of this compound.

    • Incubation: Place the remaining vials in a temperature-controlled environment (e.g., room temperature, 4°C, 40°C).

    • Subsequent Time Points: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), remove a vial from the incubator, allow it to equilibrate to room temperature, and analyze it using the same analytical method.

  • Data Analysis:

    • Measure the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T0 sample.

    • Monitor the chromatograms for the appearance and growth of any new peaks, which may be degradation products.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions for Stability Study prep_stock->prep_working t0 Analyze T0 Sample prep_working->t0 incubate Incubate Samples at Desired Temperature t0->incubate analysis Analyze Samples at Pre-defined Time Points incubate->analysis calc Calculate % Remaining of this compound analysis->calc degrad Identify and Quantify Degradation Products calc->degrad

Workflow for Assessing this compound Stability in Solution.

Quantitative Data Summary

While specific quantitative data for this compound degradation in various solvents is limited in the public domain, the following table summarizes stability information for Dihydrouracil in biological matrices, which can serve as a conservative reference.

MatrixStorage ConditionTimeStability OutcomeReference
Whole Blood Room Temperature2 hoursSignificant increase in concentration[1]
Serum Room Temperature2 hoursSignificant increase in concentration[1]
Serum -20°C2 monthsStable[1][2]
Plasma -20°C3 weeksStable[1][2]

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. It is essential to perform your own stability studies under your specific experimental conditions to ensure the accuracy and validity of your results.

References

Technical Support Center: Dihydrouracil-d4 Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate chromatography column for the analysis of Dihydrouracil-d4. It includes frequently asked questions and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for column selection?

A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate chromatography column. This compound is a deuterated form of dihydrouracil (B119008), a metabolite of uracil (B121893).[1][2][3] It is a relatively polar compound and is soluble in water.[4]

Physicochemical Properties of Dihydrouracil and its Deuterated Analog

PropertyValueSource
Molecular Formula (Dihydrouracil)C4H6N2O2[5][6]
Molecular Weight (Dihydrouracil)114.10 g/mol [6][7]
Molecular Formula (this compound)C4H2D4N2O2[1]
Molecular Weight (this compound)118.13 g/mol [1]
AppearanceWhite to off-white solid[1]
SolubilitySoluble in water[4]
Melting Point279-281 °C[5]
LogP-0.12650[5]

Q2: Which type of chromatography is most suitable for this compound analysis?

A2: Based on its polar nature, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the analysis of dihydrouracil.[8] This method utilizes a nonpolar stationary phase and a polar mobile phase. Several studies have successfully employed RP-HPLC and Ultra-Performance Liquid Chromatography (UPLC) for the quantification of dihydrouracil in biological samples.[9][10]

Q3: What are the recommended columns for this compound analysis?

A3: The choice of column depends on the specific requirements of the assay, such as desired retention time, resolution, and sample matrix. Several columns have been successfully used for the analysis of dihydrouracil.

Examples of Chromatography Columns Used for Dihydrouracil Analysis

ColumnStationary Phase ChemistryApplicationReference
HypercarbPorous Graphitic CarbonHPLC-DAD[11]
SymmetryShield RP18C18HPLC-UV[9]
Atlantis dC18C18HPLC-UV[9]
Acquity UPLC HSS T3C18UPLC-MS/MS[10]
Discovery Amide C16C16 AmideHPLC-MS/MS[12]

For polar compounds like this compound, columns with polar-embedded or polar-endcapped C18 phases, or more polar stationary phases like C16-amide, can provide better retention and peak shape. The Hypercarb column, with its graphitic carbon stationary phase, is another excellent option for retaining highly polar analytes.[11]

Experimental Protocol: General RP-HPLC Method for this compound

This protocol provides a general starting point for developing an RP-HPLC method for this compound. Optimization will be required based on the specific instrument and sample matrix.

1. Materials:

2. Mobile Phase Preparation:

  • Prepare the aqueous component of the mobile phase (e.g., 10 mM potassium phosphate buffer).

  • Filter and degas all mobile phase components before use.

3. Chromatographic Conditions:

  • Column: SymmetryShield RP18 or Atlantis dC18[9]

  • Mobile Phase: Isocratic elution with 10 mM potassium phosphate buffer[9] or a gradient with an organic modifier like methanol or acetonitrile.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 - 40 °C

  • Injection Volume: 5 - 20 µL

  • Detection: UV at 205 nm[8] or Mass Spectrometry (for higher sensitivity and specificity)[10][12]

4. Sample Preparation:

  • For biological samples like plasma, protein precipitation is a common extraction method.[10] Solid-phase extraction can also be used for cleaner samples.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Q1: Why am I observing poor peak shape (e.g., tailing or fronting) for this compound?

A1: Poor peak shape can be caused by several factors. A logical approach to troubleshooting is illustrated in the diagram below.

G cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing/Fronting) cause1 Secondary Interactions with Silanols start->cause1 cause2 Column Overload start->cause2 cause3 Inappropriate Mobile Phase pH start->cause3 cause4 Extracolumn Dead Volume start->cause4 sol1 Use Endcapped Column or Add Mobile Phase Modifier cause1->sol1 sol2 Decrease Injection Concentration/Volume cause2->sol2 sol3 Adjust pH Away from pKa cause3->sol3 sol4 Check and Optimize Tubing and Connections cause4->sol4

Caption: Troubleshooting logic for poor peak shape.

  • Secondary Interactions: Dihydrouracil has polar functional groups that can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.

    • Solution: Use a column with endcapping (e.g., SymmetryShield) or a different stationary phase (e.g., Hypercarb). Adding a small amount of a competitive base to the mobile phase can also help.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the concentration of the sample or the injection volume.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of Dihydrouracil.

Q2: My this compound peak has a very short retention time. How can I increase it?

A2: Insufficient retention can lead to co-elution with the solvent front and poor quantification.

G cluster_actions Actions to Increase Retention start Low Retention Time action1 Decrease Organic Content in Mobile Phase start->action1 action2 Use a Less Polar Organic Modifier start->action2 action3 Choose a More Retentive Stationary Phase start->action3 action4 Decrease Flow Rate start->action4

Caption: Workflow for increasing analyte retention.

  • Decrease Mobile Phase Strength: For reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., methanol, acetonitrile) in the mobile phase will increase retention time.

  • Change Organic Modifier: Methanol is a weaker solvent than acetonitrile in reversed-phase chromatography. Switching from acetonitrile to methanol can increase retention.

  • Use a More Retentive Column: A column with a higher carbon load or a different chemistry (e.g., C18 vs. C8) can provide more retention. A porous graphitic carbon column is also a good option for polar analytes.[11]

Q3: I am experiencing low sensitivity for this compound. What can I do?

A3: Low sensitivity can be a result of several factors related to both the chromatographic method and the detector.

  • Optimize Detection Wavelength: If using a UV detector, ensure you are using the optimal wavelength for Dihydrouracil (around 205 nm).[8]

  • Use a More Sensitive Detector: For trace-level analysis, a mass spectrometer (MS) offers significantly higher sensitivity and selectivity than a UV detector.[10][12][13]

  • Improve Sample Preparation: Ensure your sample preparation method efficiently extracts and concentrates the analyte. Solid-phase extraction can be more effective than simple protein precipitation for removing interferences and concentrating the sample.[9]

  • Increase Injection Volume: If the peak shape is good, a larger injection volume can increase the signal. However, be mindful of potential column overload.

References

Technical Support Center: Chiral Separation of Dihydrouracil-d4 Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of Dihydrouracil-d4 enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of this compound challenging?

A1: The chiral separation of isotopically chiral molecules like this compound can be difficult due to the small chemical difference between the enantiomers.[1] Deuterium (B1214612) substitution creates the chiral center, but the subtle difference in mass and bond vibration compared to hydrogen makes enantioselective recognition by a chiral stationary phase (CSP) challenging, often requiring highly selective CSPs and carefully optimized chromatographic conditions to achieve baseline separation.[1]

Q2: What type of chiral stationary phase (CSP) is recommended for the separation of this compound enantiomers?

Q3: What are the critical mobile phase parameters to optimize for this separation?

A3: The key mobile phase parameters to optimize are the type and concentration of the organic modifier, and the presence and concentration of acidic or basic additives.[5] For normal-phase chromatography, alcohols like isopropanol (B130326) or ethanol (B145695) in a nonpolar solvent such as heptane (B126788) are common. In reversed-phase mode, acetonitrile (B52724) or methanol (B129727) with an aqueous buffer is used. Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can significantly impact peak shape and resolution by interacting with the analyte and the stationary phase.

Q4: How does temperature affect the chiral separation of this compound?

A4: Temperature can have a significant and often unpredictable effect on chiral separations.[5] Both increasing and decreasing the temperature can improve resolution. It is a valuable parameter to screen during method development. A column oven is essential to maintain a stable and consistent temperature, as even minor fluctuations can affect retention times and selectivity.[5]

Q5: Can I use supercritical fluid chromatography (SFC) for this separation?

A5: Yes, supercritical fluid chromatography (SFC) is a powerful technique for chiral separations and is often faster and uses less organic solvent than HPLC. Polysaccharide-based CSPs are widely used in SFC. The mobile phase typically consists of supercritical CO2 with a co-solvent such as methanol or ethanol.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Resolution Inappropriate Chiral Stationary Phase (CSP).Screen a variety of CSPs, particularly polysaccharide-based and macrocyclic antibiotic phases.
Suboptimal mobile phase composition.- Adjust the type and percentage of the organic modifier (e.g., isopropanol, ethanol in normal phase; acetonitrile, methanol in reversed phase).[5]- Vary the concentration and type of acidic or basic additives.
Flow rate is too high.Chiral separations often benefit from lower flow rates. Try reducing the flow rate to enhance resolution.[5]
Inappropriate temperature.Experiment with different column temperatures. Use a column oven for stability.[5]
Peak Tailing Secondary interactions between the analyte and the stationary phase.Add a competitor to the mobile phase (e.g., a small amount of acid or base) to block active sites on the stationary phase.
Column overload.Reduce the sample concentration or injection volume.
Extra-column dead volume.Ensure all tubing and connections are as short as possible with narrow internal diameters.
Irreproducible Retention Times Insufficient column equilibration.Chiral stationary phases may require longer equilibration times, especially after changing the mobile phase.[5]
Inconsistent mobile phase preparation.Prepare fresh mobile phase for each run and ensure accurate measurements of all components.[5]
Temperature fluctuations.Use a reliable column oven to maintain a constant temperature.[5]
Loss of Column Performance Column contamination.Flush the column with a strong, compatible solvent as recommended by the manufacturer. For immobilized columns, stronger solvents like DMF or THF may be used.[6]
Inlet frit blockage.Back-flush the column at a low flow rate. If the problem persists, the frit may need to be replaced.[6]

Experimental Protocol: Chiral HPLC Method Development for this compound Enantiomers

This protocol provides a general workflow for developing a chiral separation method for this compound enantiomers.

1. Initial Column Screening:

  • Columns:

    • Polysaccharide-based CSP (e.g., Cellulose-based, Amylose-based)

    • Macrocyclic antibiotic CSP (e.g., Vancomycin-based)

  • Mobile Phase (Normal Phase Screening):

    • Heptane/Isopropanol (90:10, v/v)

    • Heptane/Ethanol (90:10, v/v)

  • Mobile Phase (Reversed Phase Screening):

    • Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid

    • Methanol/Water (50:50, v/v) with 0.1% Formic Acid

  • Flow Rate: 0.5 - 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV (select a wavelength with maximum absorbance for this compound)

2. Method Optimization:

Once partial separation is observed on a particular column/mobile phase combination, optimize the following parameters:

  • Organic Modifier Percentage: Adjust the ratio of the strong solvent (e.g., alcohol in normal phase, acetonitrile/methanol in reversed phase) in increments of 5-10% to improve resolution.

  • Additives: If peak shape is poor, introduce acidic (e.g., trifluoroacetic acid, acetic acid) or basic (e.g., diethylamine, triethylamine) additives at low concentrations (0.1-0.5%).

  • Flow Rate: Decrease the flow rate (e.g., to 0.5 mL/min or lower) to see if resolution improves.

  • Temperature: Evaluate the effect of temperature by analyzing samples at different temperatures (e.g., 15 °C, 25 °C, 40 °C).

3. Method Validation:

Once a suitable separation is achieved, validate the method for its intended purpose by assessing parameters such as linearity, precision, accuracy, and robustness.

Workflow Diagram

Chiral_Separation_Workflow SamplePrep Sample Preparation (Dissolve this compound in mobile phase) Injection HPLC/SFC Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->Injection Screening Initial Screening (Multiple CSPs & Mobile Phases) Optimization Optimization (Modifier %, Flow Rate, Temp.) Screening->Optimization Optimization->Injection Refined Conditions Injection->Screening Test Conditions DataAcquisition Data Acquisition (Chromatogram) Injection->DataAcquisition Validation Method Validation DataAcquisition->Validation

Caption: Workflow for chiral separation of this compound enantiomers.

References

Technical Support Center: Minimizing Ion Suppression with Dihydrouracil-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to ion suppression when using Dihydrouracil-d4 as an internal standard in LC-MS/MS analyses, particularly for the quantification of 5-Fluorouracil (B62378) (5-FU) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte (e.g., Dihydrouracil or 5-FU) in a mass spectrometer's ion source.[1] This phenomenon is caused by co-eluting compounds from the biological matrix (like salts, phospholipids, and endogenous metabolites) that compete with the analyte and its internal standard for ionization.[2] The result is a decreased signal intensity, which can lead to inaccurate and imprecise quantitative results.[3][4] Even with a deuterated internal standard like this compound, significant ion suppression can compromise the assay's sensitivity and reliability.[3]

Q2: Shouldn't a deuterated internal standard like this compound automatically correct for ion suppression?

Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction.[3] However, this isn't always the case. Differential matrix effects can occur if there is even a slight chromatographic separation between the analyte and this compound, exposing them to different co-eluting interferences.[3] This can lead to a breakdown in the direct correlation of ion suppression effects and result in biased quantification.

Q3: What are the primary sources of ion suppression in the analysis of 5-FU and its metabolites using this compound?

The primary sources of ion suppression in this context are endogenous components of the biological matrix, such as plasma or serum. These include:

  • Phospholipids: These are major contributors to ion suppression, especially in electrospray ionization (ESI).[1]

  • Salts and Buffers: Non-volatile salts from sample collection tubes or buffers can build up in the ion source and reduce its efficiency.[1]

  • Endogenous Metabolites: Other small molecules naturally present in the sample can co-elute and compete for ionization.[1]

  • Exogenous Contaminants: Leachables from plasticware or anticoagulants like heparin can also cause ion suppression.[5]

Q4: How can I detect and assess the extent of ion suppression in my assay?

A common and effective method is the post-column infusion experiment . This technique helps to identify regions in the chromatogram where ion suppression occurs.[1] Additionally, a quantitative assessment can be performed by comparing the response of this compound in a neat solution versus a post-extraction spiked matrix sample. A significant difference in signal intensity indicates the presence of matrix effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound as an internal standard.

Problem 1: Poor Signal Response for both Analyte and this compound
Possible CauseTroubleshooting Steps
Significant Ion Suppression 1. Improve Sample Preparation: Enhance the cleanup procedure to remove more matrix components. Consider switching from protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6] 2. Optimize Chromatography: Adjust the gradient or change the stationary phase to separate the analytes from the ion-suppressing regions of the chromatogram.[2] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[3]
Suboptimal MS Source Conditions 1. Optimize Source Parameters: Systematically adjust source parameters such as gas flows, temperatures, and spray voltage to maximize the signal for both the analyte and this compound.[7] 2. Clean the Ion Source: Regularly clean the ion source according to the manufacturer's recommendations to remove accumulated non-volatile salts and other contaminants.[7]
Problem 2: Inconsistent or Variable this compound Peak Area
Possible CauseTroubleshooting Steps
Inconsistent Sample Preparation 1. Ensure Precise Pipetting: Verify the accuracy and precision of all pipetting steps, especially the addition of the internal standard.[8] 2. Optimize Extraction Recovery: Ensure the chosen sample preparation method provides consistent and high recovery for both the analyte and this compound.
Chromatographic Issues 1. Check for Co-elution: Overlay the chromatograms of the analyte and this compound to ensure they are perfectly co-eluting. Even a slight shift can lead to differential ion suppression.[3] 2. Address Peak Shape Issues: Poor peak shape (e.g., tailing or fronting) can affect integration and lead to variability. This could be due to column degradation or incompatibility between the sample solvent and mobile phase.[7]
Instrument Instability 1. Check for Leaks: Inspect all fittings and connections for any leaks in the LC system.[9] 2. Ensure Pump Performance: Verify that the LC pumps are delivering a stable and accurate flow rate.[10]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking

This protocol allows for the quantitative assessment of ion suppression.

Objective: To determine the extent of ion suppression or enhancement by comparing the response of this compound in a clean solvent versus a biological matrix extract.

Methodology:

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., the concentration used in the analytical method).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma) using the established sample preparation protocol. After the final evaporation step, spike the dried extract with the same concentration of this compound as in Set A before reconstitution.

  • Analysis: Analyze both sets of samples using the developed LC-MS/MS method.

  • Calculation of Matrix Factor (MF):

    • MF = (Mean Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a common and effective method for extracting 5-FU and its metabolites from plasma.[11][12]

Objective: To extract the analytes of interest from a biological matrix while minimizing the co-extraction of interfering substances.

Methodology:

  • Sample Aliquoting: To 100 µL of plasma, add the this compound internal standard solution.

  • Extraction: Add 1 mL of an extraction solvent (e.g., a 10:1 mixture of ethyl acetate (B1210297) and 2-propanol).[11]

  • Vortexing: Vortex the samples vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.

  • Supernatant Transfer: Transfer the organic (upper) layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in the initial mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods quantifying Uracil, Dihydrouracil, and 5-Fluorouracil in human plasma.

Table 1: Linearity and Lower Limits of Quantification (LLOQ) [11][12]

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Uracil5 - 2005
Dihydrouracil10 - 50010
5-Fluorouracil1 - 10001

Table 2: Intra- and Inter-Assay Precision and Accuracy [12][13]

AnalyteConcentration LevelIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (%)
UracilLow QC6.57.890 - 110
High QC5.87.192 - 108
DihydrouracilLow QC10.09.091 - 109
High QC8.58.293 - 107

Visualizations

IonSuppressionWorkflow cluster_Problem Problem Identification cluster_Investigation Investigation cluster_Solutions Potential Solutions Problem Inconsistent/Low Signal for Analyte & this compound SamplePrep Evaluate Sample Preparation Problem->SamplePrep Chromatography Assess Chromatography Problem->Chromatography MSSource Inspect MS Source Problem->MSSource ImproveCleanup Enhance Sample Cleanup (LLE, SPE) SamplePrep->ImproveCleanup OptimizeLC Optimize LC Method (Gradient, Column) Chromatography->OptimizeLC CleanSource Clean & Optimize Ion Source MSSource->CleanSource

Caption: Troubleshooting workflow for ion suppression issues.

MatrixEffectEvaluation cluster_Samples Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Calculation Calculation & Interpretation Neat Set A: This compound in Neat Solvent LCMS Analyze Both Sets Neat->LCMS Matrix Set B: Post-Extraction Spike of this compound Matrix->LCMS CalculateMF Calculate Matrix Factor (MF) LCMS->CalculateMF InterpretMF MF < 1: Suppression MF > 1: Enhancement MF = 1: No Effect CalculateMF->InterpretMF

Caption: Workflow for evaluating matrix effects.

References

ensuring complete recovery of Dihydrouracil-d4 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ensuring the complete recovery of Dihydrouracil-d4 during extraction. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its complete recovery important?

This compound is the deuterated form of Dihydrouracil, a metabolite of uracil. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, particularly in studies involving fluoropyrimidine-based chemotherapy. Complete and consistent recovery of this compound is crucial for accurate and precise quantification of the target analyte (Dihydrouracil or other related compounds) as it is used to correct for variability during sample preparation and analysis.

Q2: What are the main factors that can lead to low recovery of this compound?

Several factors can contribute to the incomplete recovery of this compound during extraction from biological matrices. These include:

  • Suboptimal Extraction Method: The choice of extraction technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—and the specific parameters of the chosen method significantly impact recovery.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, serum, urine) such as proteins, phospholipids, and salts can interfere with the extraction process, leading to ion suppression or enhancement in LC-MS/MS analysis.

  • pH of the Sample and Solvents: The pH of the aqueous sample and the extraction solvents can affect the ionization state and solubility of this compound, thereby influencing its partitioning and recovery.

  • Analyte Stability: Dihydrouracil can be sensitive to temperature and pH, potentially leading to degradation if samples are not handled and stored correctly. Prompt processing and storage at low temperatures are recommended.

  • Inadequate Phase Separation (in LLE): Incomplete separation of the aqueous and organic phases during liquid-liquid extraction can result in loss of the analyte.

Q3: Which extraction method is best for this compound?

The optimal extraction method depends on the biological matrix, the required level of sample cleanup, and the analytical instrumentation.

  • Protein Precipitation (PPT): A simple and fast method suitable for initial sample cleanup, but it may not effectively remove all matrix interferences.

  • Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup than PPT and can provide good recovery rates when optimized.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be highly selective, leading to high recovery and minimal matrix effects. Mixed-mode or polymeric sorbents are often effective for polar compounds like Dihydrouracil.

Troubleshooting Guides

Low Recovery of this compound

If you are experiencing low recovery of this compound, consider the following troubleshooting steps:

1. Review Your Sample Handling and Storage:

  • Problem: Dihydrouracil is known to be unstable at room temperature.

  • Solution: Ensure that samples are processed as quickly as possible after collection. If immediate processing is not feasible, store samples at -20°C or -80°C.

2. Optimize Your Extraction Protocol:

  • For Liquid-Liquid Extraction (LLE):

    • Problem: Incorrect solvent choice or pH.

    • Solution:

      • Use a polar organic solvent or a mixture of solvents. A common and effective choice is a mixture of ethyl acetate (B1210297) and isopropanol (B130326) (e.g., 85:15 v/v).

      • Ensure thorough protein precipitation prior to extraction by adding a salt like ammonium (B1175870) sulfate (B86663).

      • Optimize the pH of the aqueous phase. While specific data for Dihydrouracil is limited, for many pyrimidines, adjusting the pH to be slightly acidic or neutral can improve extraction efficiency.

  • For Solid-Phase Extraction (SPE):

    • Problem: Inappropriate sorbent or elution solvent.

    • Solution:

      • Select a sorbent suitable for polar compounds. A water-wettable polymeric sorbent like Oasis HLB or a mixed-mode cation exchange sorbent can be effective.

      • Ensure proper conditioning and equilibration of the SPE cartridge.

      • Optimize the wash and elution steps. A weak organic wash (e.g., 5% methanol (B129727) in water) can remove interferences without eluting the analyte. A stronger organic solvent (e.g., methanol or acetonitrile) is typically used for elution.

  • For Protein Precipitation (PPT):

    • Problem: Incomplete protein removal leading to co-precipitation of the analyte.

    • Solution:

      • Use a sufficient volume of cold acetonitrile (B52724) (typically 3 parts solvent to 1 part sample).

      • Ensure thorough vortexing and adequate centrifugation time and speed.

3. Investigate Matrix Effects:

  • Problem: Co-eluting endogenous compounds from the matrix are suppressing the signal of this compound.

  • Solution:

    • Improve sample cleanup by switching from PPT to LLE or SPE.

    • Perform a post-extraction spike experiment to quantify the extent of matrix effects.

    • Dilute the sample prior to extraction to reduce the concentration of interfering components.

High Variability in this compound Recovery
  • Problem: Inconsistent results across samples.

  • Solution:

    • Ensure Consistent Technique: Pay close attention to pipetting accuracy, vortexing times, and complete solvent evaporation and reconstitution steps.

    • Automate Where Possible: Automated liquid handlers can reduce variability in sample preparation.

    • Check for Sample Heterogeneity: Ensure samples are fully thawed and vortexed before aliquoting.

Data Presentation

Table 1: Comparison of Extraction Methods for Dihydrouracil from Plasma/Serum

Extraction MethodKey ParametersReported Recovery RateAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Protein precipitation with ammonium sulfate followed by extraction with ethyl acetate:isopropanol (85:15, v/v).65-85%Good cleanup, relatively low cost.More labor-intensive than PPT, potential for emulsions.
Protein Precipitation (PPT) Precipitation with 3 volumes of cold acetonitrile.Variable, generally lower than LLE/SPE.Simple, fast, high-throughput.Less effective at removing matrix interferences.
Solid-Phase Extraction (SPE) Polymeric (e.g., Oasis HLB) or mixed-mode sorbent.Potentially >85% (with optimization).Provides the cleanest extracts, high recovery, and selectivity.Higher cost, requires method development.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma/Serum
  • Sample Preparation: To 200 µL of plasma or serum in a microcentrifuge tube, add a known amount of this compound internal standard solution.

  • Protein Precipitation: Add 150 mg of ammonium sulfate and vortex for 1 minute.

  • Extraction: Add 5 mL of ethyl acetate:isopropanol (85:15, v/v). Vortex or shake for 20 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine (Recommended Starting Protocol)
  • Sorbent: Use a water-wettable polymeric SPE cartridge (e.g., Oasis HLB, 30 mg).

  • Sample Pre-treatment: Dilute the urine sample 1:1 with 4% phosphoric acid in water.

  • Load: Directly load the pre-treated sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute: Elute the this compound with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

Troubleshooting_Workflow start Low this compound Recovery check_handling Review Sample Handling and Storage start->check_handling optimize_extraction Optimize Extraction Protocol start->optimize_extraction investigate_matrix Investigate Matrix Effects start->investigate_matrix handling_solution Process samples quickly or store at -20°C/-80°C check_handling->handling_solution lle LLE optimize_extraction->lle spe SPE optimize_extraction->spe ppt PPT optimize_extraction->ppt matrix_solution Improve cleanup (LLE/SPE) Dilute sample Post-extraction spike investigate_matrix->matrix_solution end_node Improved Recovery handling_solution->end_node lle_solution Adjust solvent/pH lle->lle_solution spe_solution Select appropriate sorbent and optimize wash/elution spe->spe_solution ppt_solution Ensure sufficient solvent volume and centrifugation ppt->ppt_solution lle_solution->end_node spe_solution->end_node ppt_solution->end_node matrix_solution->end_node

Caption: Troubleshooting workflow for low this compound recovery.

LLE_Workflow start Start: Plasma/Serum Sample (with this compound IS) ppt_step Protein Precipitation (Ammonium Sulfate) start->ppt_step extraction_step Liquid-Liquid Extraction (Ethyl Acetate:Isopropanol) ppt_step->extraction_step separation_step Phase Separation (Centrifugation) extraction_step->separation_step evaporation_step Evaporation of Organic Layer (Nitrogen Stream) separation_step->evaporation_step reconstitution_step Reconstitution (Mobile Phase) evaporation_step->reconstitution_step end_node Analysis (LC-MS/MS) reconstitution_step->end_node

addressing lot-to-lot variability of Dihydrouracil-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydrouracil-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing lot-to-lot variability and to offer troubleshooting support for common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterium-labeled version of Dihydrouracil (B119008).[1] Dihydrouracil is a metabolite of uracil (B121893), and its levels can be used as a marker for identifying dihydropyrimidine (B8664642) dehydrogenase (DPD) deficiency.[1][2] In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), this compound is used as an internal standard (IS).[1] An ideal internal standard is a stable, isotopically labeled version of the analyte that is added at a known concentration to all samples, calibrators, and controls.[3] It helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer, thereby improving the accuracy and precision of quantification.[3][4][5]

Q2: What are the primary causes of lot-to-lot variability with this compound?

Lot-to-lot variability in deuterated standards like this compound can stem from several factors, impacting the consistency of your results.[6][7] The main causes include:

  • Chemical Purity: The presence of unlabeled impurities can introduce interfering peaks in the chromatogram.[4]

  • Isotopic Purity (or Isotopic Enrichment): The percentage of the compound that is enriched with deuterium (B1214612).[8] A significant presence of the unlabeled analyte (Dihydrouracil) within the deuterated standard can lead to an overestimation of the analyte's concentration, especially at low levels.[4][9]

  • Stability: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or sample matrix (a process known as H/D back-exchange), altering the mass of the internal standard and causing quantification errors.[9] This is more likely if the deuterium labels are on chemically unstable positions of the molecule.[4]

  • Supplier/Manufacturing Process: Differences in the synthesis and purification processes between manufacturers or even between different synthesis batches from the same supplier can lead to variations.[10][11][12]

Q3: A new lot of this compound is giving a lower/higher response than the previous lot. How can I troubleshoot this?

Observing a significant shift in the internal standard response between lots is a common issue. A systematic approach is necessary to identify the root cause. The following workflow provides a step-by-step guide to troubleshooting this problem.

TroubleshootingWorkflow start Issue Observed: Inconsistent IS Response Between Lots check_prep Verify Sample Preparation - Correct concentration? - Accurate pipetting? - Consistent matrix? start->check_prep prep_ok Preparation OK? check_prep->prep_ok check_instrument Check Instrument Performance - Run system suitability test - Check for MS source contamination instrument_ok Instrument OK? check_instrument->instrument_ok prep_ok->check_instrument Yes fix_prep Correct Sample Preparation Error prep_ok->fix_prep No qualify_lot Perform New Lot Qualification (See Protocol 1 & 2) instrument_ok->qualify_lot Yes fix_instrument Service Instrument/ Clean Source instrument_ok->fix_instrument No purity_check Assess Chemical & Isotopic Purity qualify_lot->purity_check purity_ok Purity Meets Specs? (See Table 1) purity_check->purity_ok stability_check Evaluate Stability (H/D Exchange) (See Protocol 3) purity_ok->stability_check Yes contact_supplier Root Cause Identified: Material Quality Issue. Contact Supplier. purity_ok->contact_supplier No stability_ok IS Stable in Matrix? stability_check->stability_ok stability_ok->contact_supplier Yes, but response is still off redevelop_method Root Cause Identified: Matrix Effect or Instability. Optimize Method. stability_ok->redevelop_method No

Caption: Troubleshooting workflow for inconsistent internal standard response.
Q4: What are the recommended quality specifications for a new lot of this compound?

Before incorporating a new lot into routine experiments, it is crucial to verify its quality. While supplier Certificates of Analysis (CoA) provide initial data, independent verification is recommended.

ParameterRecommendationRationale
Chemical Purity >99%Ensures that no other compounds are present that could cause interfering peaks or contribute to the analyte signal.[4]
Isotopic Enrichment ≥98%Minimizes the contribution of the unlabeled Dihydrouracil in the internal standard solution, which can cause a positive bias in results, especially at low concentrations.[4]
Deuterium Label Position Stable, non-exchangeable positionsPlacing deuterium on chemically stable parts of the molecule prevents exchange with hydrogen atoms from the solvent or matrix, which would alter the IS concentration.[4][9]
Table 1: Recommended Quality Specifications for this compound.
Q5: How should I properly store this compound to ensure its stability?

Proper storage is critical to maintaining the integrity of the standard. Dihydrouracil has been shown to be unstable at room temperature in biological matrices, with concentrations increasing over time.[13][14] While specific stability data for this compound may vary, general best practices for deuterated compounds and dihydrouracil apply.

ConditionSolid Form (Powder)In Solution (Organic Solvent)In Biological Matrix
Long-Term -20°C or -80°C-80°C-70°C or -80°C[15]
Short-Term 2-8°C2-8°C (on wet ice during use)2-8°C (max 4 hours)[16]
Freeze/Thaw Cycles AvoidMinimize as much as possibleAvoid repeated cycles to prevent degradation.[15]
Table 2: Recommended Storage Conditions.

Experimental Protocols

To ensure the quality and consistency of new this compound lots, the following qualification protocols are recommended.

Protocol 1: Comparative Analysis by UPLC-MS/MS

Objective: To compare the performance of a new lot of this compound against an established, qualified lot.

Methodology:

  • Solution Preparation: Prepare identical concentrations of the "old" and "new" lots of this compound in the same solvent (e.g., methanol).

  • Sample Preparation: Spike a consistent, representative blank matrix (e.g., dialyzed human plasma) with the "old" IS solution and another set with the "new" IS solution.

  • Analysis: Analyze the samples using a validated UPLC-MS/MS method.[16]

    • Column: Acquity UPLC HSS T3 or equivalent.

    • Mobile Phase: Gradient elution with water and acetonitrile (B52724) containing 0.1% formic acid.

    • Injection Volume: 5 µL.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometry: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions for Dihydrouracil and this compound.

  • Data Evaluation: Compare the peak area response of the new lot to the old lot. A difference of >15-20% may indicate a problem with the new lot's concentration or purity. Also, check for any new, unexpected peaks in the chromatogram of the new lot.

Protocol 2: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic enrichment of this compound and quantify the amount of unlabeled Dihydrouracil (d0).

Methodology:

  • Sample Preparation: Prepare a solution of the this compound standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a strong signal (~1 µg/mL).

  • HRMS Analysis: Infuse the sample directly or use LC separation and analyze on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[17][18]

  • Data Acquisition: Acquire full scan data in the mass range that includes the molecular ions for unlabeled Dihydrouracil and this compound.

  • Data Evaluation:

    • Extract the ion chromatograms for each isotopologue (d0, d1, d2, d3, d4).

    • Integrate the peak areas for each.

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] x 100

    • The percentage of unlabeled analyte (d0) should be minimal and align with the specifications in Table 1.

Protocol 3: Assessment of H/D Back-Exchange

Objective: To determine if the deuterium labels on this compound are stable in the experimental matrix and solvent conditions.

Methodology:

  • Sample Preparation: Spike the this compound into the intended biological matrix (e.g., plasma) and the final reconstitution solvent.[9]

  • Incubation: Incubate these samples at various time points and conditions that mimic the experimental workflow (e.g., room temperature for 4 hours, 37°C for 1 hour, 2-8°C for 24 hours).

  • LC-MS/MS Analysis: At each time point, process and analyze the samples, monitoring the signal intensity for both this compound (the IS) and unlabeled Dihydrouracil (the analyte).

  • Data Evaluation: Plot the peak areas of the deuterated and unlabeled species against time. A significant decrease in the this compound signal with a concurrent increase in the unlabeled Dihydrouracil signal indicates that H/D exchange is occurring.[9] If this is observed, the deuterated standard may not be suitable for the assay, or the sample handling conditions (e.g., temperature, pH) may need to be modified.

Visualization of Key Processes

New Lot Qualification Workflow

The following diagram outlines a standard workflow for qualifying a new lot of this compound upon receipt.

LotQualification start Receive New Lot of This compound doc_review Review Certificate of Analysis (CoA) - Check Purity Specs - Confirm Identity start->doc_review prep_solutions Prepare Stock & Working Solutions doc_review->prep_solutions comparative_analysis Comparative Analysis vs. Old Lot (See Protocol 1) prep_solutions->comparative_analysis response_ok Response within ±20% of Old Lot? comparative_analysis->response_ok purity_analysis HRMS Purity & Enrichment Check (See Protocol 2) response_ok->purity_analysis Yes reject_lot Lot Rejected Contact Supplier response_ok->reject_lot No purity_spec_ok Meets Purity Specs? (See Table 1) purity_analysis->purity_spec_ok accept_lot Lot Accepted for Use purity_spec_ok->accept_lot Yes purity_spec_ok->reject_lot No DPD_Pathway Uracil Uracil DHU Dihydrouracil Uracil->DHU Metabolism DPD DPD Enzyme (Dihydropyrimidine Dehydrogenase) DPD->DHU

References

Validation & Comparative

A Comparative Guide to Method Validation for Dihydrouracil-d4 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of endogenous metabolites is critical for drug safety and efficacy studies. Dihydrouracil (B119008) (DHU), the primary metabolite of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), is a key biomarker for identifying dihydropyrimidine (B8664642) dehydrogenase (DPD) enzyme deficiency. Patients with DPD deficiency are at high risk of severe toxicity from 5-FU. Consequently, robust and reliable bioanalytical methods for DHU quantification are paramount.

This guide provides a comparative overview of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of DHU in human plasma, utilizing Dihydrouracil-d4 as a stable isotope-labeled internal standard (SIL-IS). The performance of this method is compared against established regulatory guidelines, and the rationale for using a deuterated internal standard is explored.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, internal standards are crucial for correcting variability during sample preparation and analysis.[1][2] Deuterated standards, such as this compound, are considered the ideal choice.[1][3] Because they are nearly chemically and physically identical to the analyte (DHU), they exhibit the same behavior during extraction, chromatography, and ionization.[1][4] This co-elution and analogous response to matrix effects and ion suppression ensure the highest possible accuracy and precision in quantification.[1][4]

cluster_0 Rationale for Using a SIL-IS Analyte Analyte (Dihydrouracil) Prep Sample Prep (e.g., Extraction) Analyte->Prep IS SIL-IS (this compound) IS->Prep LC LC Separation Prep->LC Experience similar loss MS MS Ionization LC->MS Co-elute Result Accurate & Precise Quantification MS->Result Ratio corrects for ion suppression/ enhancement

Caption: Logical workflow for SIL-IS correction.

Representative Experimental Protocol: LC-MS/MS

The following protocol is a synthesis of validated methods for the determination of DHU in human plasma.[5][6][7]

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples and internal standard (IS) working solutions.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube or vial for analysis.

2. Chromatographic Conditions (UPLC/HPLC)

  • System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: Acquity UPLC HSS T3 column (or equivalent C18 column).[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient appropriate to separate DHU from other endogenous components.

  • Injection Volume: 5-10 µL.

  • Total Run Time: Approximately 4-5 minutes.[5][8]

3. Mass Spectrometric Conditions

  • System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI), positive mode for DHU.[5][8]

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • Dihydrouracil: m/z 115 → 98 [Precursor → Product]

    • This compound (IS): m/z 119 → 102 [Precursor → Product]

cluster_workflow Analytical Workflow Sample Plasma Sample Collection Add_IS Add IS (this compound) Sample->Add_IS Precip Protein Precipitation (Acetonitrile) Add_IS->Precip Centrifuge Centrifugation Precip->Centrifuge Transfer Supernatant Transfer Centrifuge->Transfer LCMS UPLC-MS/MS Analysis Transfer->LCMS Data Data Processing (Analyte/IS Ratio) LCMS->Data

Caption: Standard bioanalytical workflow for DHU quantification.

Performance Comparison

A robust bioanalytical method must meet stringent validation criteria as outlined by regulatory bodies like the FDA and EMA.[9][10][11][12] The table below summarizes typical performance data for a validated LC-MS/MS method for DHU quantification using a deuterated internal standard, comparing it against standard acceptance criteria.

Validation Parameter Regulatory Acceptance Criteria (Typical) Representative Method Performance
Linearity (r²) ≥ 0.99> 0.999[8][13][14]
Calibration Range Application-dependent10 - 1000 ng/mL[5]
Lower Limit of Quantification (LLOQ) Clearly defined and reproducible10 ng/mL[7]
Intra-Assay Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 8%[6][15]
Inter-Assay Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 8%[6][15]
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Within ± 3%[5]
Matrix Effect Monitored and within acceptable limitsSignificant matrix effects excluded[6]
Recovery Consistent, precise, and reproducible> 90%[13][14]

Alternative Internal Standards

While SIL-IS are preferred, other compounds have been used.

  • Structural Analogs (e.g., 5-Bromouracil): These compounds are chemically similar but not identical to the analyte.[8][16] They can mimic the analyte during extraction but may have different chromatographic retention times and ionization efficiencies, potentially leading to less accurate correction.

  • Other Stable Isotope Labels (¹³C, ¹⁵N): These are also excellent choices and function on the same principle as deuterated standards. The choice between them often comes down to the cost and ease of chemical synthesis.

The primary advantage of this compound and other SIL-IS over structural analogs is their ability to perfectly compensate for variations in mass spectrometer signal response, a common challenge in complex biological matrices like plasma.[1][4]

Conclusion

The quantification of dihydrouracil is essential for predicting 5-FU toxicity. Validated LC-MS/MS methods utilizing this compound as an internal standard demonstrate exceptional performance, meeting and often exceeding the stringent requirements set by regulatory agencies.[7] The use of a stable isotope-labeled internal standard is the superior approach, providing high accuracy, precision, and reliability.[1][3] The detailed protocol and performance data presented here serve as a robust guide for laboratories implementing this critical bioanalytical assay.

References

A Head-to-Head Comparison: Dihydrouracil-d4 vs. 13C-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of dihydrouracil (B119008) and other analytes, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are the gold standard for correcting analytical variability. This guide provides an in-depth, objective comparison of two common types of SILs: deuterium-labeled standards, such as Dihydrouracil-d4, and the increasingly preferred 13C-labeled internal standards.

This comparison delves into the critical performance differences between these two labeling strategies, supported by established analytical principles and experimental data from analogous compounds. We will explore the nuances of chromatographic behavior, isotopic stability, and the overall impact on assay performance to guide you in selecting the optimal internal standard for your demanding bioanalytical needs.

The Isotope Effect: A Critical Performance Differentiator

A key challenge with deuterium-labeled internal standards is the "isotope effect," which can compromise one of the fundamental requirements of an ideal internal standard: co-elution with the analyte. The slight difference in physicochemical properties between protium (B1232500) (¹H) and deuterium (B1214612) (²H or D) can lead to chromatographic separation of the analyte and its deuterated internal standard, particularly in reversed-phase liquid chromatography.[1][2] This separation can result in the analyte and the internal standard experiencing different degrees of matrix effects in the mass spectrometer's ion source, potentially leading to inaccurate quantification.[3][4]

In contrast, the mass difference between Carbon-12 (¹²C) and Carbon-13 (¹³C) is relatively smaller, resulting in negligible chromatographic shifts.[1] Consequently, 13C-labeled internal standards typically co-elute almost perfectly with the unlabeled analyte, ensuring that both experience the same ionization conditions and matrix effects.[1][2]

Performance Comparison: this compound vs. 13C-Labeled Internal Standards

Performance MetricThis compound (Deuterium-Labeled)13C-Labeled DihydrouracilRationale and Supporting Evidence
Chromatographic Co-elution Potential for partial or complete separation from the analyte due to the isotope effect.[1][2]Near-perfect co-elution with the analyte.[1][2]The greater relative mass difference between hydrogen and deuterium can alter the compound's polarity and interaction with the stationary phase. Studies on amphetamines have shown that the chromatographic resolution between the analyte and its deuterated internal standard increases with the number of deuterium substitutions, while the 13C-labeled standard co-elutes perfectly.[1]
Isotopic Stability Risk of H-D exchange, particularly if deuterium atoms are on labile positions (e.g., heteroatoms or activated carbons).[3][4]Highly stable with no risk of isotopic exchange under typical bioanalytical conditions.[3]Carbon-13 atoms are incorporated into the stable carbon backbone of the molecule and are not susceptible to chemical exchange. Deuterium on certain positions can be lost and replaced by hydrogen from the solvent, compromising the integrity of the standard.[3][4]
Matrix Effect Compensation Generally effective, but chromatographic shifts can lead to differential ion suppression or enhancement, reducing accuracy.[3][4]Theoretically superior due to identical elution profiles, leading to more accurate and precise compensation for matrix effects.[2][5][6]If the internal standard and analyte elute at different times, they are exposed to different co-eluting matrix components, which can affect their ionization efficiency differently.[3]
Accuracy and Precision Can be compromised by the isotope effect and potential isotopic instability.Generally provides higher accuracy and precision.[5][6]By ensuring co-elution and isotopic stability, 13C-labeled standards provide a more reliable correction for analytical variability, leading to more accurate and reproducible results. A study on the mycotoxin deoxynivalenol (B1670258) demonstrated a significant improvement in data quality when using a fully 13C-labeled internal standard to correct for severe matrix effects.[1]
Cost and Availability Generally less expensive and more widely available.Typically more expensive and may have limited commercial availability.The synthesis of 13C-labeled compounds is often more complex and costly than deuteration.[7]

Experimental Protocols

Detailed and well-documented experimental protocols are essential for successful bioanalytical method validation and sample analysis. Below is a representative protocol for the quantification of dihydrouracil in human plasma using a stable isotope-labeled internal standard.

Objective: To develop and validate a robust LC-MS/MS method for the quantification of dihydrouracil in human plasma.
Materials and Reagents:
  • Dihydrouracil reference standard

  • This compound or 13C-labeled dihydrouracil (internal standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Sample Preparation (Protein Precipitation):
  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing either this compound or 13C-labeled dihydrouracil).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:
  • Liquid Chromatography:

    • Column: Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A suitable gradient to achieve separation of dihydrouracil from endogenous interferences (e.g., 5% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Dihydrouracil: To be optimized based on the specific instrument (e.g., Q1: 115.1 m/z, Q3: 70.1 m/z).

      • This compound: To be optimized (e.g., Q1: 119.1 m/z, Q3: 74.1 m/z).

      • 13C-Labeled Dihydrouracil: To be optimized based on the number and position of 13C labels.

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Method Validation:

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[8][9]

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams were created using the Graphviz DOT language.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound or 13C-IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms data Data Processing (Analyte/IS Ratio) ms->data result Final Concentration data->result

A typical workflow for bioanalytical sample preparation and analysis using an internal standard.

cluster_choice Choice of Isotopic Label cluster_properties Key Physicochemical Properties cluster_performance Analytical Performance start Start: Need for Internal Standard d4 This compound (Deuterium) start->d4 c13 13C-Labeled Dihydrouracil (Carbon-13) start->c13 isotope_effect Isotope Effect d4->isotope_effect Present stability Isotopic Stability d4->stability Potential for Exchange c13->isotope_effect Negligible c13->stability High coelution Chromatographic Co-elution isotope_effect->coelution accuracy Accuracy & Precision stability->accuracy matrix Matrix Effect Compensation coelution->matrix matrix->accuracy end Optimal Analytical Result accuracy->end

References

Dihydrouracil-d4 vs. Non-Deuterated Dihydrouracil as Internal Standards: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalysis, particularly in drug development and clinical research, the precise quantification of endogenous molecules like dihydrouracil (B119008) is critical. Dihydrouracil, a metabolite of uracil (B121893), serves as a crucial biomarker for dihydropyrimidine (B8664642) dehydrogenase (DPD) activity, an enzyme pivotal in the metabolism of fluoropyrimidine-based chemotherapeutic agents.[1][2] Inaccurate measurement of dihydrouracil can lead to misinterpretation of DPD activity, potentially impacting patient dosing and safety. The choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a cornerstone of a robust and reliable bioanalytical method. This guide provides a comprehensive comparison between the use of a deuterated internal standard, Dihydrouracil-d4, and a non-deuterated analogue for the quantification of dihydrouracil.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis.[3][4] The fundamental principle behind their superiority lies in their near-identical physicochemical properties to the analyte of interest. By incorporating stable isotopes like deuterium, the mass of the molecule is increased, allowing it to be distinguished from the endogenous analyte by the mass spectrometer. However, its chromatographic behavior, extraction efficiency, and ionization response remain virtually the same as the non-labeled analyte. This co-elution and parallel behavior are key to compensating for variations that can occur during sample preparation and analysis, most notably the matrix effect.[3]

Performance Comparison: this compound vs. Non-Deuterated Dihydrouracil

Performance ParameterThis compound (Stable Isotope-Labeled IS)Non-Deuterated Dihydrouracil (Structural Analogue IS)Rationale
Linearity (r²) ≥ 0.998[1]Typically ≥ 0.99, but can be more variableThis compound precisely tracks the analyte, leading to more consistent and reliable calibration curves.
Accuracy (% Bias) Within ±2.9%[2]Can be within ±15%, but more susceptible to matrix effectsThe deuterated IS co-elutes and experiences the same matrix effects as the analyte, providing superior correction.
Precision (% CV) Inter-assay precision ≤7.2%[2]Generally higher; can be ≤15-20%The consistent behavior of the deuterated IS reduces variability throughout the analytical process.
Matrix Effect (% CV) Mean matrix effects between 3.6% and 5.2%[1]Highly variable and matrix-dependent; can exceed 15%Deuterated standards are highly effective at compensating for ion suppression or enhancement caused by the sample matrix.
Recovery (% CV) Consistent and reproducibleCan be variable and inconsistentThe near-identical chemical properties of this compound ensure it is extracted and recovered from the sample matrix in the same manner as the analyte.

Experimental Protocols

To illustrate the practical application, a detailed experimental protocol for the quantification of dihydrouracil in human plasma using a stable isotope-labeled internal standard is provided below. This protocol is a composite based on validated methods described in the literature.[1][2]

Materials and Reagents
  • Analytes: Dihydrouracil and this compound (Internal Standard)

  • Chemicals: Acetonitrile (B52724) (HPLC grade), Formic acid (LC-MS grade), Water (ultrapure)

  • Biological Matrix: Drug-free human plasma

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of Dihydrouracil and this compound in a suitable solvent (e.g., methanol (B129727) or water with 0.1% formic acid).

  • Working Solutions: Prepare serial dilutions of the Dihydrouracil stock solution to create calibration standards. Prepare separate working solutions for Quality Control (QC) samples at low, medium, and high concentrations.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.

Sample Preparation (Protein Precipitation)
  • To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 20,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of an appropriate mobile phase, such as water with 0.1% formic acid.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system.

  • Column: An Acquity UPLC HSS T3 column or equivalent.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid and acetonitrile.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Detection: Multiple Reaction Monitoring (MRM) mode. The specific transitions for dihydrouracil and its deuterated internal standard would need to be optimized. For example, for dihydrouracil, a potential transition could be m/z 115 → 71.

Data Analysis
  • Quantify Dihydrouracil in unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the biological relevance of dihydrouracil, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: A generalized workflow for bioanalytical method validation using a deuterated internal standard.

dihydrouracil_pathway Uracil Uracil DPD Dihydropyrimidine Dehydrogenase (DPD) Uracil->DPD Dihydrouracil Dihydrouracil DHP Dihydropyrimidinase (DHP) Dihydrouracil->DHP N_Carbamyl_beta_alanine N-Carbamyl-β-alanine BUP1 β-ureidopropionase (BUP-1) N_Carbamyl_beta_alanine->BUP1 Beta_Alanine β-Alanine DPD->Dihydrouracil DHP->N_Carbamyl_beta_alanine BUP1->Beta_Alanine

References

The Gold Standard in Bioanalysis: Justifying the Use of Dihydrouracil-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of endogenous compounds and therapeutic drugs, the choice of an appropriate internal standard is critical for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of Dihydrouracil-d4 with alternative internal standards, supported by experimental data, to justify its use as a superior choice in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

The quantification of analytes in complex biological matrices is fraught with challenges, including matrix effects, variability in sample preparation, and instrument fluctuations. An ideal internal standard (IS) should mimic the analyte of interest throughout the analytical process, thereby compensating for these potential sources of error. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for this purpose.[1][2]

This compound is the deuterated form of Dihydrouracil (B119008), a key metabolite in the catabolism of uracil (B121893).[3] The determination of uracil and dihydrouracil levels is crucial for identifying dihydropyrimidine (B8664642) dehydrogenase (DPD) deficiency, a genetic condition that can lead to severe toxicity from fluoropyrimidine-based chemotherapy.[4] Accurate quantification is therefore paramount for patient safety and treatment efficacy.

Performance Comparison: this compound vs. Non-Isotopically Labeled Internal Standards

The primary advantage of using a SIL-IS like this compound lies in its near-identical physicochemical properties to the analyte, Dihydrouracil. This ensures that it co-elutes chromatographically and experiences the same degree of ionization suppression or enhancement in the mass spectrometer, leading to more accurate and precise quantification.[2] Non-isotopically labeled internal standards, such as 5-Bromouracil, may have different retention times and ionization efficiencies, leading to inadequate compensation for matrix effects.

Table 1: Comparison of Bioanalytical Method Validation Parameters
ParameterMethod with this compound (or other SIL-IS)Method with Non-Isotopically Labeled IS (e.g., 5-Bromouracil)Justification for this compound's Superiority
Linearity (r²) > 0.99[5]Typically > 0.99[6]Both can achieve good linearity, but the reliability of each point on the curve is higher with a SIL-IS due to better correction for variability.
Intra-day Precision (%RSD) < 15% (typically < 10%)[5][7]< 15%[7]This compound consistently provides lower %RSD values due to its ability to effectively minimize variations during sample processing and analysis.[1]
Inter-day Precision (%RSD) < 15% (typically < 10%)[5][7]< 15%[7]Long-term reproducibility is enhanced with this compound as it compensates for instrument drift and changes in matrix effects between batches.
Accuracy (% Bias) Within ±15% of nominal value[5]Within ±15% of nominal value[7]Accuracy is significantly improved with this compound, especially in complex matrices where matrix effects can severely impact the ionization of the analyte.[2]
Recovery Consistent and reproducible, though not necessarily 100%Can be variable and differ from the analyteWhile high recovery is desirable, consistency is more critical. This compound's extraction behavior closely mirrors that of Dihydrouracil, ensuring that the analyte-to-IS ratio remains constant even with incomplete recovery.
Matrix Effect Significantly minimized[2]Can be a significant source of errorThis compound co-elutes with Dihydrouracil, ensuring that both are subjected to the same matrix-induced ionization suppression or enhancement, which is then corrected for in the final calculation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating bioanalytical assays. Below is a representative experimental protocol for the quantification of uracil and dihydrouracil in human plasma using a stable isotope-labeled internal standard like this compound.

Sample Preparation
  • Spiking: To 100 µL of plasma sample, add 20 µL of a working solution containing the stable isotope-labeled internal standards (e.g., Uracil-¹³C,¹⁵N₂ and this compound).

  • Protein Precipitation: Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: UPLC system

  • Column: A reverse-phase C18 column (e.g., Acquity UPLC HSS T3) is commonly used.[5]

  • Mobile Phase: A gradient elution with water and methanol, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), often in positive mode for dihydrouracil and negative mode for uracil.[5]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analytes and their respective internal standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Dihydrouracil115.171.1
This compound119.175.1
Uracil111.142.0
Uracil-¹³C,¹⁵N₂114.144.0

Visualizing the Rationale

To better understand the processes involved, the following diagrams illustrate the metabolic pathway of uracil and a typical bioanalytical workflow.

Metabolic Pathway of Uracil Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil DPD Beta_Ureidopropionic_Acid Beta_Ureidopropionic_Acid Dihydrouracil->Beta_Ureidopropionic_Acid Dihydropyrimidinase Beta_Alanine Beta_Alanine Beta_Ureidopropionic_Acid->Beta_Alanine Beta-ureidopropionase Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

References

Dihydrouracil-d4 in Clinical Assays: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of dihydrouracil (B119008) (UH2) in clinical settings, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of the performance of Dihydrouracil-d4, a deuterated stable isotope-labeled internal standard, against non-deuterated (analog) internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis.[1] This is because its physicochemical properties are nearly identical to the analyte of interest, dihydrouracil. This similarity ensures that the internal standard and the analyte behave in a comparable manner during sample preparation, chromatography, and ionization in the mass spectrometer.[2][3] Consequently, this compound can effectively compensate for variability introduced by matrix effects, extraction recovery, and instrument response, leading to enhanced accuracy and precision.[4]

Performance Data Comparison

The following table summarizes the typical performance characteristics of LC-MS/MS assays for dihydrouracil utilizing a deuterated internal standard, such as this compound. These values are compiled from various validated clinical assays.[6][7][8]

Performance ParameterDihydrouracil Assay with Deuterated Internal Standard (e.g., this compound)Expected Performance with Non-Deuterated (Analog) Internal Standard
Linearity (Correlation Coefficient, r²) > 0.99Typically > 0.99, but may be more susceptible to matrix-induced non-linearity.
Intra-Assay Precision (%CV) ≤ 8.0%[8]Generally expected to be higher due to less effective correction for matrix variability.
Inter-Assay Precision (%CV) ≤ 12.4%[6]Generally expected to be higher due to run-to-run variations in matrix effects and recovery.
Accuracy (% Bias) Within ±15%[6]May fall outside the ±15% acceptance criteria due to differential recovery and matrix effects.
Recovery High and consistent with the analyte[8]Can be variable and differ from the analyte, leading to inaccurate quantification.
Matrix Effect Significantly minimized[2]Prone to ion suppression or enhancement, which may not be adequately compensated for.[5]

Experimental Protocols

A representative experimental protocol for the quantification of dihydrouracil in human plasma using this compound as an internal standard is detailed below. This protocol is a synthesis of methodologies described in validated clinical assays.[6][9]

1. Sample Preparation

  • Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard solution.

  • Protein Precipitation: Add 300 µL of a precipitation solvent (e.g., acetonitrile (B52724) or a mixture of ethyl acetate (B1210297) and isopropanol (B130326) [85:15, v/v]) to the plasma sample.[6][9]

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A).

2. LC-MS/MS Analysis

  • Chromatographic System: A UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3).[6]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient program to separate dihydrouracil from other endogenous components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, depending on the specific method.[6]

  • MRM Transitions: Monitor the specific precursor to product ion transitions for both dihydrouracil and this compound.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spike Spike with This compound plasma->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection data Data Analysis (Ratio of Analyte to IS) detection->data

Caption: Experimental workflow for dihydrouracil analysis.

Caption: Rationale for using a deuterated internal standard.

References

inter-laboratory comparison of Dihydrouracil-d4 methods

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Perspective on Dihydrouracil Analysis Using Deuterated Internal Standards

Comparative Performance of Analytical Methods

The validation of analytical methods for DHU across different laboratories reveals a high degree of consistency and performance, largely attributable to the use of LC-MS/MS and deuterated internal standards. Below is a summary of typical performance characteristics reported in various studies.

Performance ParameterMethod A (UPLC-MS/MS)Method B (LC-MS/MS)Method C (RP-HPLC-UV)
Linearity Range 0.625–160.0 ng/mLNot Specified1–2500 µmol/L
Correlation Coefficient (r²) > 0.9999[1]Not SpecifiedNot Specified
Lower Limit of Quantification (LLOQ) 0.625 ng/mLNot Specified1 µmol/L[2]
Intra-Assay Precision (%CV) ≤ 7.3%[1]≤ 8.0%[3]Not Specified
Inter-Assay Precision (%CV) ≤ 8.6%[1]≤ 7.6%[3]Not Specified
Accuracy (%Bias) ≤ 17%[1]Not SpecifiedNot Specified
Recovery Adequate[3]98 ± 3%[2]Not Specified

Experimental Protocols

A representative experimental protocol for the quantification of Dihydrouracil in human plasma using Dihydrouracil-d4 as an internal standard is detailed below.

1. Sample Preparation:

  • Protein Precipitation: To a 100 µL plasma sample, add 20 µL of this compound internal standard solution. Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.

  • Flow Rate: A flow rate of 0.4 mL/min is common.

  • Injection Volume: 10 µL.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

  • MRM Transitions:

    • Dihydrouracil: m/z 115.1 → 71.1

    • This compound: m/z 119.1 → 75.1

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of Dihydrouracil using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex_Centrifuge Vortex & Centrifuge Precipitate->Vortex_Centrifuge Evaporate Evaporate Supernatant Vortex_Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Results Final Concentration Results Quantification->Results

Caption: Workflow for Dihydrouracil analysis.

References

A Comparative Guide to the Accuracy and Precision of Dihydrouracil-d4 Based Assays for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of personalized medicine, particularly for patients undergoing fluoropyrimidine-based chemotherapy, precise and accurate monitoring of drug metabolites is paramount. Dihydropyrimidine dehydrogenase (DPD) is the primary enzyme responsible for the catabolism of fluoropyrimidines like 5-fluorouracil (B62378) (5-FU). Assays measuring endogenous uracil (B121893) (U) and its metabolite dihydrouracil (B119008) (UH2) are critical for identifying patients with DPD deficiency, a condition that can lead to severe toxicity from standard doses of these drugs. The use of dihydrouracil-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays has become a gold standard for ensuring the reliability of these measurements. This guide provides a detailed comparison of the performance of these assays, supported by experimental data and protocols.

Performance of this compound Based Assays: A Quantitative Overview

The accuracy and precision of an analytical method are fundamental to its clinical utility. Assays utilizing this compound as an internal standard, typically employing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), consistently demonstrate high levels of accuracy and precision. The tables below summarize key performance metrics from various studies.

ParameterUracil (U)Dihydrouracil (UH2)Reference
Linearity Range 1 to 100 ng/mL10 to 1000 ng/mL[1][2]
0.625 to 160.0 ng/mL0.625 to 160.0 ng/mL[3]
2.50 to 80.0 ng/mL25.0 to 800 ng/mL[4]
Inter-assay Bias (%) ±2.8±2.9[1][2]
Inter-assay Precision (% CV) ≤12.4≤7.2[1][2]
≤8.6≤8.6[3]
Intra-assay Precision (% CV) ≤7.3≤7.3[3]
2.5 to 8.02.5 to 8.0[5]
Accuracy (%) ≤17≤17[3]
93.6 to 101.493.6 to 101.4[5]
Lower Limit of Quantification (LLOQ) 1 ng/mL10 ng/mL[1][2]
5 ng/mL10 ng/mL[6]
ParameterUracil (U)Dihydrouracil (UH2)Thymine (T)Dihydrothymine (DHT)Reference
Linearity Range 2.41 to 80.0 ng/mL21.5 to 800 ng/mL0.95 to 80.0 ng/mL6.55 to 800 ng/mL[5]
Intra-assay Precision (% CV) 2.5 to 8.02.5 to 8.02.5 to 8.02.5 to 8.0[5]
Inter-assay Precision (% CV) Max 8.0Max 8.0Max 7.6Max 7.6[5]
Accuracy (%) 93.6 to 101.493.6 to 101.493.6 to 101.493.6 to 101.4[5]

Experimental Protocols

The high accuracy and precision of these assays are achieved through meticulous and validated experimental procedures. Below are representative protocols for sample preparation and analysis.

Sample Preparation: Protein Precipitation

  • Sample Collection: Collect whole blood in EDTA tubes. It is crucial to process the samples promptly, as the stability of U and UH2 in whole blood is limited, with significant increases observed after 2 hours at room temperature.[7] For optimal stability, samples should be stored at 2-8°C for no longer than 4 hours before processing.[1][2]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation: To a small volume of plasma (e.g., 100 µL), add a protein precipitating agent such as acetonitrile (B52724) or methanol (B129727) containing the deuterated internal standards (e.g., this compound).[8][9]

  • Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis. The supernatant may be evaporated to dryness and reconstituted in the initial mobile phase.[10]

Sample Preparation: Solid Phase Extraction (SPE)

  • Pre-treatment: Precipitate proteins from the serum sample (e.g., 100 µL) by adding chilled acetonitrile and vortexing, followed by centrifugation.[8][9]

  • SPE Column Conditioning: Condition an SPE column (e.g., Strata®-X PRO) with an appropriate solvent like acetonitrile.[8]

  • Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE column.[8]

  • Elution: Elute the analytes and the internal standard from the column.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase for injection into the LC-MS/MS system.[8][9]

UPLC-MS/MS Analysis

  • Chromatographic Separation: Analytes are separated on a reverse-phase column (e.g., Acquity UPLC® HSS T3) using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile).[1][2][5] The total run time is typically short, around 4.5 to 5 minutes per injection.[1][2][3]

  • Mass Spectrometric Detection: Detection is performed using a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][2][3] Uracil is often quantified in negative ion mode, while dihydrouracil is quantified in positive ion mode.[1][2] The analytes and their deuterated internal standards are monitored using multiple reaction monitoring (MRM) for high specificity and sensitivity.[3]

Visualization of the Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of uracil and dihydrouracil using an LC-MS/MS assay with a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis blood_sample Whole Blood Sample (EDTA tube) centrifugation Centrifugation blood_sample->centrifugation plasma Plasma centrifugation->plasma add_is Addition of This compound (IS) plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant Supernatant vortex_centrifuge->supernatant dry_reconstitute Evaporation & Reconstitution supernatant->dry_reconstitute final_extract Final Extract for Injection dry_reconstitute->final_extract lc_separation UPLC Separation final_extract->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Workflow for Uracil and Dihydrouracil Quantification.

Comparison with Alternative Methods

While LC-MS/MS with deuterated internal standards is the preferred method, other techniques have been used for the analysis of uracil and related compounds.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is less sensitive and specific compared to LC-MS/MS. Co-elution of interfering substances can be a significant issue, potentially leading to inaccurate quantification.[11][12] While it can be used, it may not be suitable for the low endogenous levels of these analytes in all clinical scenarios.[12]

  • Immunoassays: Immunoassays can be used for the therapeutic drug monitoring of 5-FU itself. However, they may suffer from cross-reactivity with metabolites, leading to an overestimation of the parent drug concentration.[10] LC-MS/MS methods are generally more specific and are preferred for their ability to distinguish between the parent drug and its metabolites accurately.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been used for the determination of 5-FU and its metabolites. However, it often requires derivatization of the analytes, which adds complexity to the sample preparation process.[13]

Conclusion

Assays based on liquid chromatography-tandem mass spectrometry that utilize this compound as an internal standard offer exceptional accuracy, precision, and specificity for the quantification of endogenous uracil and dihydrouracil. These characteristics are essential for the reliable identification of patients with DPD deficiency and for guiding personalized dosing of fluoropyrimidine-based chemotherapies. The detailed experimental protocols and the robust performance data presented in this guide underscore the superiority of this methodology over alternative techniques. The automation of these LC-MS/MS procedures further enhances their reliability and suitability for routine clinical use by minimizing manual errors.[6] For researchers, scientists, and drug development professionals, the adoption of these validated and highly accurate assays is crucial for advancing the safe and effective use of fluoropyrimidine drugs.

References

A Comparative Guide to Dihydrouracil-d4 Methods: Linearity and Sensitivity in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and clinical monitoring involving fluoropyrimidine drugs, the accurate quantification of dihydrouracil (B119008) (DHU) is critical. Dihydrouracil is the primary metabolite of uracil (B121893) and its levels, often assessed as a ratio to uracil (DHU:U), are a key phenotypic marker for dihydropyrimidine (B8664642) dehydrogenase (DPD) enzyme activity. Deficient DPD activity can lead to severe toxicity from fluoropyrimidine-based chemotherapies. The use of a stable isotope-labeled internal standard, such as dihydrouracil-d4 (DHU-d4), is considered the gold standard in bioanalytical methods, ensuring the highest accuracy and precision by compensating for variability during sample processing and analysis.

This guide provides a comparative overview of the performance of various analytical methods for the quantification of dihydrouracil, with a focus on linearity and sensitivity. The data presented is compiled from published experimental studies.

Performance Comparison of Dihydrouracil Quantification Methods

The following table summarizes the linearity and sensitivity data from several validated bioanalytical methods for dihydrouracil. These methods primarily utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.

Method ReferenceAnalytical TechniqueInternal StandardLinearity Range (ng/mL)Correlation Coefficient (R²)Lower Limit of Quantification (LLOQ) (ng/mL)Limit of Detection (LOD) (ng/mL)
van den Wildenberg et al. (2022)[1][2]UPLC-MS/MSIsotopically labelled DHU25.0 - 800≥ 0.99825.0Not explicitly stated, but LLoD calculated as 3.3 x ơ / slope
de Wit et al. (2016)[3]UPLC-MS/MSStable isotopes for U and UH210 - 1000Not explicitly stated10Not explicitly stated
Huppert et al. (2020)[4][5]LC-MS/MSNot explicitly statedNot explicitly statedNot explicitly stated10Not explicitly stated
Validation study (2016)[6]UPLC-MS/MS5-Bromo-uracil (UBr)Not explicitly stated for DHU alone> 0.9999Not explicitly statedNot explicitly stated
Peng et al. (2005)[7][8]HPLC-MS/MSBromouracil5 - 1000Not explicitly stated5Not explicitly stated
Fleury et al. (2005)[9]HPLC-DADNot explicitly statedNot explicitly statedNot explicitly stated0.625Not explicitly stated
César et al. (2012)[10]HPLC-ESI-MS/MS5-clorouracil10 - 500Not explicitly stated10Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols extracted from the cited literature for the quantification of dihydrouracil in human plasma.

Method 1: UPLC-MS/MS with Isotopically Labeled Internal Standard[1][2]
  • Sample Preparation:

    • To a plasma sample, add an internal standard stock solution containing isotopically labelled dihydrouracil.

    • Precipitate proteins using an organic solvent.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Liquid Chromatography:

    • Column: A suitable reversed-phase column.

    • Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents with a modifier like formic acid.

    • Flow Rate: A typical flow rate for UPLC systems.

    • Injection Volume: A small volume, typically in the microliter range.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI), often in positive mode for dihydrouracil.

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Transitions: Specific precursor-to-product ion transitions are monitored for both dihydrouracil and its isotopically labeled internal standard.

Method 2: UPLC-MS/MS with an Alternative Internal Standard[6]
  • Sample Preparation:

    • Deproteinate the plasma sample.

    • Add 5-Bromo-uracil (UBr) as the internal standard.

    • Extract the analytes using a mixture of ethyl acetate (B1210297) and isopropanol.

  • Liquid Chromatography:

    • Column: Acquity UPLC BEH C18 column.

    • Mobile Phase: A binary mobile phase system under gradient elution.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray positive ionization.

    • Detection: Triple-quadrupole mass spectrometer.

    • MRM Transitions:

      • Dihydrouracil: m/z 114.88 → 55.04

      • 5-Bromo-uracil (IS): m/z 190.83 → 117.86

Visualizing the Bioanalytical Workflow

The following diagram illustrates a typical workflow for the quantification of dihydrouracil in plasma using an LC-MS/MS method with a deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms separation Chromatographic Separation (UPLC/HPLC) detection Mass Spectrometric Detection (MRM) integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/Internal Standard) integration->ratio calibration Quantification using Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: A typical bioanalytical workflow for dihydrouracil quantification.

The selection of an appropriate analytical method is paramount for obtaining reliable data in both research and clinical settings. The use of a deuterated internal standard like this compound in conjunction with LC-MS/MS offers superior performance in terms of accuracy and precision by effectively mitigating matrix effects and other sources of analytical variability. The methods presented here demonstrate robust linearity and sensitivity, making them suitable for the routine determination of dihydrouracil in biological matrices.

References

A Comparative Analysis of Deuterated vs. Structural Analog Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In analytical techniques like liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical decision that directly influences the quality and validity of the results. An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability throughout the analytical process, from sample preparation to instrument response.[1]

The two most common types of internal standards are deuterated (a type of stable isotope-labeled) internal standards and structural analog internal standards. This guide provides an objective, data-driven comparison of their performance to help you make an informed decision for your analytical assays.

Deuterated Internal Standards: The "Gold Standard"

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced with their heavier isotope, deuterium (B1214612).[1] These are widely regarded as the gold standard in quantitative bioanalysis, particularly for methods employing isotope dilution mass spectrometry (IDMS).[2] The fundamental principle behind their superiority lies in their near-identical physicochemical properties to the analyte of interest.[2] This similarity ensures they behave almost identically during sample extraction, chromatography, and ionization in the mass spectrometer, providing the most accurate correction for potential variabilities.[2][3]

Key Advantages:

  • Superior Matrix Effect Compensation: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a major source of imprecision and inaccuracy in LC-MS analysis.[4][5] Because a deuterated internal standard co-elutes with the analyte and experiences the same ionization effects, it can effectively normalize these variations.[5]

  • Correction for Extraction Variability: A deuterated standard will have nearly the same extraction recovery as the analyte across different samples and conditions, leading to more accurate quantification.[4]

  • Regulatory Preference: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for the use of stable isotope-labeled internal standards in bioanalytical method validation to ensure data integrity.[3][5]

Structural Analog Internal Standards: A Practical Alternative

A structural analog internal standard is a compound that is chemically similar to the analyte but not identical.[1] They are often used when a deuterated version of the analyte is not commercially available or is prohibitively expensive.[1] While they can provide acceptable performance, their physicochemical properties can differ significantly from the analyte.[4]

Potential Drawbacks:

  • Differential Chromatographic Behavior: Structural analogs may have different retention times than the analyte, meaning they may not experience the same matrix effects at the same time.[4]

  • Variable Extraction Recovery: Differences in properties like polarity and pKa can lead to inconsistent extraction efficiencies between the analog and the analyte.[4]

  • Disparate Ionization Efficiency: The ionization response of a structural analog in the mass spectrometer source can differ from that of the analyte, and this difference may not be consistent across various sample matrices.

Performance Comparison: Deuterated vs. Structural Analog

The following table summarizes the key performance differences between deuterated and structural analog internal standards based on typical analytical validation parameters. The data presented are representative values synthesized from multiple sources for illustrative purposes.[1]

Performance ParameterDeuterated Internal StandardStructural Analog Internal StandardRationale
Accuracy (% Bias) -2.1% to +1.2%-9.8% to +11.4%Deuterated standards more accurately track the analyte through the entire analytical process, leading to lower bias.[6][7]
Precision (%CV) < 8% (Between-day)< 10% (Between-day)The superior ability of deuterated standards to correct for variability results in better precision.[6][7]
Matrix Effect (%CV) < 5%5% - 15%Near-identical co-elution and ionization behavior minimizes the impact of matrix components on the deuterated standard's response relative to the analyte.[2]
Recovery Correction ExcellentVariableSimilar physicochemical properties ensure comparable extraction efficiency between the deuterated standard and the analyte.[4]
Cost & Availability Higher cost, may require custom synthesis.Generally lower cost and more readily available.The synthesis of deuterated compounds is often more complex and expensive.[4]

Experimental Protocol: Comparative Validation of Internal Standards

To rigorously evaluate the suitability of an internal standard, a comparative validation experiment should be performed.

Objective: To compare the accuracy, precision, and matrix effects of a bioanalytical method using a deuterated internal standard versus a structural analog internal standard.

Materials:

  • Analyte reference standard

  • Deuterated internal standard

  • Structural analog internal standard

  • Blank biological matrix (e.g., human plasma)

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the analyte, deuterated IS, and structural analog IS in an appropriate solvent.

    • Prepare working solutions of the analyte for calibration standards and quality control (QC) samples by serial dilution.

    • Prepare separate working solutions for the deuterated IS and the structural analog IS at a constant concentration.

  • Preparation of Calibration and QC Samples:

    • Spike the blank biological matrix with the analyte working solutions to create a series of calibration standards and at least three levels of QC samples (low, medium, and high).

    • Divide the prepared calibration standards and QC samples into two sets.

    • To the first set, add the deuterated internal standard working solution.

    • To the second set, add the structural analog internal standard working solution.

  • Sample Extraction:

    • Perform the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all samples.

  • LC-MS/MS Analysis:

    • Analyze all extracted samples using a validated LC-MS/MS method.

  • Data Analysis:

    • For each set of samples, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

    • Calculate the concentration of the QC samples using the respective calibration curves.

    • Determine the accuracy (% bias) and precision (%CV) for each QC level for both internal standards.

    • Assess matrix effects by comparing the peak response of the analyte and internal standard in extracted blank matrix samples spiked post-extraction to their response in a clean solution.

Visualizing the Workflow and Decision Process

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation cluster_decision Decision stock Prepare Stock Solutions (Analyte, Deuterated IS, Analog IS) working Prepare Working Solutions stock->working cal_qc Spike Blank Matrix (Calibration Standards & QCs) working->cal_qc split Split into Two Sets cal_qc->split add_is_d Add Deuterated IS split->add_is_d add_is_a Add Analog IS split->add_is_a extract Sample Extraction (e.g., Protein Precipitation) add_is_d->extract add_is_a->extract lcms LC-MS/MS Analysis extract->lcms data Data Processing (Peak Area Ratios) lcms->data eval Performance Evaluation (Accuracy, Precision, Matrix Effects) data->eval compare Compare Performance Data eval->compare select Select Optimal Internal Standard compare->select

Caption: Experimental workflow for comparing deuterated and structural analog internal standards.

Decision_Pathway start Start: Need for Internal Standard is_sil_avail Is a Deuterated IS Available & Affordable? start->is_sil_avail use_sil Use Deuterated IS is_sil_avail->use_sil Yes find_analog Identify Suitable Structural Analog is_sil_avail->find_analog No validate_sil Perform Full Method Validation use_sil->validate_sil end_good Proceed with Analysis validate_sil->end_good validate_analog Perform Rigorous Comparative Validation find_analog->validate_analog is_analog_ok Does Analog Meet Acceptance Criteria? validate_analog->is_analog_ok use_analog Use Structural Analog with Justification is_analog_ok->use_analog Yes redevelop Re-evaluate Analog or Consider Custom Synthesis of SIL-IS is_analog_ok->redevelop No use_analog->end_good redevelop->find_analog

Caption: Decision-making pathway for internal standard selection in quantitative analysis.

Potential Pitfalls and Considerations

While deuterated internal standards are generally superior, they are not without potential issues. It is crucial to ensure the stability of the deuterium labels, as those on exchangeable sites (e.g., -OH, -NH) can be lost and replaced with hydrogen from the solvent, diminishing the standard's utility.[4] Additionally, in some cases, deuterated compounds can exhibit slightly different chromatographic retention times from the unlabeled analyte, a phenomenon known as the "isotope effect."

For structural analogs, the most significant consideration is the thoroughness of the validation. The validation must demonstrate that the analog can adequately correct for variability and provide accurate and precise results for the specific assay and matrix.[2]

Conclusion and Recommendations

The choice of an internal standard is a critical factor in the development of robust and reliable quantitative analytical methods.

  • Deuterated internal standards are the preferred choice and are considered the gold standard for their ability to provide the highest levels of accuracy and precision by effectively compensating for matrix effects and other sources of variability.[2][4] Their use is strongly recommended by regulatory agencies.[3]

  • Structural analog internal standards can be a viable alternative when deuterated standards are not feasible.[1] However, their use requires a more extensive and rigorous validation to ensure they meet the performance requirements of the assay.[2]

Ultimately, the selection of an internal standard should be based on a careful evaluation of the specific analytical requirements, the complexity of the sample matrix, regulatory expectations, and a comprehensive validation of the chosen method.

References

Cross-Validation of Bioanalytical Methods: A Comparative Guide Using Dihydrouracil-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the consistency and reliability of bioanalytical data are paramount. When pharmacokinetic or toxicokinetic data are generated across different analytical methods or laboratories, cross-validation becomes a critical step to ensure data integrity. This guide provides a comparative analysis of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of a hypothetical analyte in human plasma, both employing Dihydrouracil-d4 as a common internal standard.

The following sections present a detailed comparison of method performance, experimental protocols, and a workflow for the cross-validation process, adhering to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4]

Performance Comparison of Analytical Methods

The performance of two hypothetical LC-MS/MS methods, a reference method (Method A) and a comparator method (Method B), were evaluated. Both methods utilize this compound as the internal standard for the quantification of the target analyte. The key validation parameters are summarized in the tables below.

Table 1: Calibration Curve and Sensitivity

ParameterMethod A (Reference)Method B (Comparator)Acceptance Criteria (FDA/EMA)
Linearity Range (ng/mL)1.00 - 10000.50 - 1200Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL)1.000.50Analyte response at LLOQ should be at least 5 times the response of a blank sample. Precision ≤ 20%; Accuracy within ±20%
Upper Limit of Quantification (ULOQ) (ng/mL)10001200Precision ≤ 15%; Accuracy within ±15%
Correlation Coefficient (r²)0.9980.999≥ 0.99

Table 2: Accuracy and Precision

Quality Control SampleMethod A (Reference)Method B (Comparator)Acceptance Criteria (FDA/EMA)
Low QC (3.00 ng/mL)
Mean Accuracy (%)98.7101.2Within ±15% of nominal value (±20% at LLOQ)
Precision (%CV)4.55.1≤ 15% (≤ 20% at LLOQ)
Medium QC (400 ng/mL)
Mean Accuracy (%)102.199.5Within ±15% of nominal value
Precision (%CV)3.22.8≤ 15%
High QC (800 ng/mL)
Mean Accuracy (%)99.3100.8Within ±15% of nominal value
Precision (%CV)2.93.5≤ 15%

Table 3: Matrix Effect and Recovery

ParameterMethod A (Reference)Method B (Comparator)Acceptance Criteria (FDA/EMA)
Matrix Factor (Low QC)0.981.03IS-normalized matrix factor %CV ≤ 15%
Matrix Factor (High QC)1.010.99IS-normalized matrix factor %CV ≤ 15%
Recovery (%)85.291.5Consistent, precise, and reproducible

Experimental Protocols

The following are the detailed methodologies for the two compared LC-MS/MS methods.

Method A (Reference): Protein Precipitation
  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (500 ng/mL in methanol).

    • Vortex for 10 seconds.

    • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • Analyte: [M+H]⁺ → Product Ion

      • This compound (IS): m/z 117.1 → 72.1

Method B (Comparator): Solid-Phase Extraction (SPE)
  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (500 ng/mL in methanol).

    • Add 200 µL of 4% phosphoric acid in water and vortex.

    • Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 2.1 x 75 mm, 3.0 µm

    • Mobile Phase A: 5 mM Ammonium Acetate in Water

    • Mobile Phase B: Methanol

    • Gradient: 10% B to 90% B over 4 minutes

    • Flow Rate: 0.35 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • Analyte: [M+H]⁺ → Product Ion

      • This compound (IS): m/z 117.1 → 72.1

Cross-Validation Workflow

The following diagram illustrates the logical workflow for conducting a cross-validation of two bioanalytical methods.

Cross-Validation Workflow start Start: Define Cross-Validation Study select_samples Select Incurred Samples (at least 20 sets) start->select_samples analyze_a Analyze Samples using Method A (Reference) select_samples->analyze_a analyze_b Analyze Samples using Method B (Comparator) select_samples->analyze_b data_analysis Data Analysis: Calculate Percent Difference analyze_a->data_analysis analyze_b->data_analysis acceptance Acceptance Criteria: - At least 67% of samples must have a percent difference within ±20% - Mean percent difference should be within ±15% data_analysis->acceptance pass Cross-Validation Passed: Methods are Interchangeable acceptance->pass Pass fail Cross-Validation Failed: Investigate Discrepancies acceptance->fail Fail end End pass->end fail->end

Caption: Workflow for the cross-validation of two bioanalytical methods.

Conclusion

This guide outlines the critical parameters and procedures for the cross-validation of two distinct bioanalytical methods using a common internal standard, this compound. The provided data tables and experimental protocols serve as a template for researchers to design and execute their own cross-validation studies. By adhering to regulatory guidelines and a systematic workflow, scientists can ensure the comparability and reliability of bioanalytical data generated across different methods, thereby strengthening the foundation of pharmacokinetic and toxicokinetic assessments in drug development.

References

Assessing the Isotopic Effect of Dihydrouracil-d4 on Quantification: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise quantification of analytes by mass spectrometry. This guide provides a comprehensive comparison of the analytical performance for the quantification of dihydrouracil (B119008) with and without the use of its deuterated analog, Dihydrouracil-d4, as an internal standard. The inclusion of an internal standard is critical for correcting for variability in sample preparation and instrument response.

The Role of Internal Standards in Quantitative Analysis

An ideal internal standard co-elutes with the analyte of interest and experiences the same ionization effects in the mass spectrometer, thereby providing a reliable reference for quantification. This compound, being structurally identical to dihydrouracil with the exception of four deuterium (B1214612) atoms, is an excellent candidate for this purpose. Its use is intended to compensate for any analyte loss during sample processing and to correct for matrix effects that can suppress or enhance the analyte signal.

Experimental Data and Performance Comparison

Below is a summary of validation parameters from published LC-MS/MS methods that utilized a stable isotope-labeled internal standard for dihydrouracil quantification.

Table 1: Performance of Dihydrouracil Quantification using a Stable Isotope-Labeled Internal Standard

ParameterStudy 1[1][2]Study 2[3][4]Study 3[5]
Linearity (r²) ≥ 0.995> 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL10 ng/mL10 ng/mL
Intra-assay Precision (%CV) ≤ 7.2%≤ 8.6%< 15%
Inter-assay Precision (%CV) ≤ 7.2%≤ 8.6%< 15%
Accuracy (%Bias) ± 2.9%Within 15%< 15%

The data presented in Table 1 showcases the robustness of methods employing a stable isotope-labeled internal standard for dihydrouracil analysis. The high correlation coefficients (r²) indicate excellent linearity across the calibration range. The low coefficients of variation (%CV) for intra- and inter-assay precision demonstrate the reproducibility of the method, while the low percentage bias in accuracy highlights the closeness of the measured values to the true values.

The Isotopic Effect: Chromatographic Behavior

A key consideration when using deuterium-labeled internal standards is the potential for a chromatographic shift, also known as the isotopic effect. Due to the slightly stronger C-D bond compared to the C-H bond, deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts in reversed-phase chromatography.

While the general principle of isotopic effects on chromatography is well-established, specific quantitative data on the retention time difference between dihydrouracil and this compound is not extensively reported in the available literature. One study reported a retention time of approximately 5.15 minutes for dihydrouracil under their specific chromatographic conditions, but a corresponding retention time for this compound was not provided. The ideal scenario is co-elution of the analyte and the internal standard to ensure they are subjected to the same matrix effects at the same time. Even a small shift in retention time can potentially lead to incomplete compensation for matrix effects, especially in complex biological matrices where the nature of co-eluting interferences can change rapidly.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of dihydrouracil in human plasma using LC-MS/MS with a stable isotope-labeled internal standard, based on common practices in the cited literature.

1. Sample Preparation:

  • To a 100 µL aliquot of human plasma, add 20 µL of the internal standard working solution (this compound in a suitable solvent).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of dihydrouracil from other matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Dihydrouracil: Precursor ion > Product ion (specific m/z values to be optimized).

      • This compound: Precursor ion > Product ion (specific m/z values to be optimized, typically M+4 of the dihydrouracil precursor).

Visualizing the Workflow and Rationale

To better illustrate the experimental workflow and the logic behind using an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add this compound (IS) Plasma->IS Precipitate Protein Precipitation IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation Inject->LC MS MS Detection LC->MS Data Data MS->Data Data Acquisition

Caption: Experimental workflow for dihydrouracil quantification.

Internal_Standard_Logic Analyte Dihydrouracil SamplePrep Sample Preparation (e.g., extraction loss) Analyte->SamplePrep IS This compound IS->SamplePrep MatrixEffects Matrix Effects (Ion Suppression/Enhancement) SamplePrep->MatrixEffects MS_Response Mass Spectrometer Response MatrixEffects->MS_Response Ratio Analyte/IS Ratio MS_Response->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Rationale for using a stable isotope-labeled internal standard.

Conclusion

The use of this compound as an internal standard is a robust and reliable approach for the quantification of dihydrouracil in biological matrices. The available data from numerous validated LC-MS/MS methods demonstrate that this strategy leads to excellent accuracy, precision, and linearity, which are essential for reliable clinical and research findings. While the potential for a chromatographic isotopic effect exists, the benefits of using a stable isotope-labeled internal standard in mitigating variability during sample preparation and analysis far outweigh this concern. For optimal results, it is recommended to verify the co-elution of dihydrouracil and this compound during method development.

References

A Head-to-Head Comparison of Internal Standards for Uracil Quantification: Dihydrouracil-d4 versus ¹³C,¹⁵N-Uracil

Author: BenchChem Technical Support Team. Date: December 2025

In the precise quantification of uracil (B121893) in biological matrices, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison between two potential internal standards: dihydrouracil-d4, a deuterated structural analog, and ¹³C,¹⁵N-uracil, a stable isotope-labeled (SIL) internal standard. This comparison is intended for researchers, scientists, and drug development professionals engaged in bioanalytical method development and validation.

Introduction to Internal Standards in Mass Spectrometry

An internal standard (IS) is a compound of known concentration added to a sample to correct for variations that can occur during sample preparation and analysis. The ideal IS mimics the analyte of interest throughout the entire analytical process, including extraction, derivatization, and detection. In liquid chromatography-mass spectrometry (LC-MS/MS), two main types of internal standards are commonly used:

  • Stable Isotope-Labeled Internal Standards (SIL-IS): These are considered the "gold standard." A SIL-IS is a form of the analyte in which several atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This results in a compound with nearly identical physicochemical properties to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer.

  • Structural Analog Internal Standards (SA-IS): These are compounds with a chemical structure similar to the analyte but are not isotopically labeled. While they can compensate for some variability, differences in their chemical and physical properties compared to the analyte can lead to inaccuracies.

This guide will now delve into a detailed comparison of ¹³C,¹⁵N-uracil (a SIL-IS) and this compound (a deuterated structural analog) for the quantification of uracil.

Performance Comparison: ¹³C,¹⁵N-Uracil as the Gold Standard

¹³C,¹⁵N-uracil is a stable isotope-labeled internal standard that is structurally identical to uracil, with the only difference being the incorporation of heavier isotopes. This near-perfect analogy to the analyte makes it an ideal choice for correcting analytical variability.

Quantitative Performance Data

Multiple studies have demonstrated the excellent performance of ¹³C,¹⁵N-uracil in LC-MS/MS assays for the quantification of uracil in human plasma. The following table summarizes key validation parameters from a representative study.

Performance Metric¹³C,¹⁵N-Uracil
Linearity (r²) ≥ 0.998
Lower Limit of Quantification (LLOQ) 2.41 ng/mL
Intra-assay Precision (%CV) ≤ 8.0%
Inter-assay Precision (%CV) ≤ 7.6%
Accuracy (% bias) 93.6% to 101.4%
Mean Recovery 70.8% to 84.1%
Matrix Effect 3.6% to 5.2%

Data compiled from a study quantifying uracil in human plasma using ¹³C,¹⁵N-uracil as the internal standard.[1]

Experimental Protocol Using ¹³C,¹⁵N-Uracil

A typical experimental workflow for the quantification of uracil in plasma using ¹³C,¹⁵N-uracil as an internal standard involves the following steps:

  • Sample Preparation:

    • To 200 µL of plasma, 20 µL of the ¹³C,¹⁵N-uracil internal standard stock solution is added.[1]

    • Protein precipitation is performed by adding 600 µL of acetonitrile.[1]

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.[1]

  • Extraction and Reconstitution:

    • The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.[1]

    • The residue is reconstituted in 100 µL of the mobile phase.[1]

  • LC-MS/MS Analysis:

    • An aliquot of the reconstituted sample is injected into the LC-MS/MS system.

    • Chromatographic separation is achieved on a C18 or HILIC column.

    • Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

The following diagram illustrates this experimental workflow.

experimental_workflow_13C15N_uracil start Plasma Sample (200 µL) add_is Add ¹³C,¹⁵N-Uracil IS (20 µL) start->add_is protein_precipitation Protein Precipitation (600 µL Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase (100 µL) evaporation->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms

Experimental workflow for uracil quantification using ¹³C,¹⁵N-uracil.

This compound: A Structural Analog Perspective

This compound is a deuterated version of dihydrouracil (B119008), which is a metabolite of uracil. When used as an internal standard for uracil, it is classified as a structural analog internal standard. While deuteration helps in distinguishing it from endogenous dihydrouracil in mass spectrometry, its chemical structure differs from that of uracil.

Theoretical Performance and Considerations

There is a lack of published data on the use of this compound as an internal standard for the quantification of uracil. Therefore, a direct comparison of experimental data is not possible. However, based on the principles of internal standardization, we can outline the potential advantages and disadvantages.

Potential Advantages:

  • Cost-Effectiveness: Structural analogs can sometimes be more readily available and less expensive than their stable isotope-labeled counterparts.

  • Similar Chemical Class: As a pyrimidine (B1678525) derivative, dihydrouracil shares some structural similarities with uracil, which might lead to comparable behavior during some sample preparation steps.

Potential Disadvantages:

  • Different Chromatographic Behavior: Due to the saturation of the double bond in the pyrimidine ring, dihydrouracil is more polar than uracil. This difference in polarity will likely result in different retention times on reversed-phase liquid chromatography columns. Co-elution is a key aspect of effective internal standardization to compensate for matrix effects.[2]

  • Varying Extraction Recovery: The difference in polarity and chemical structure can lead to different extraction efficiencies between this compound and uracil, especially in liquid-liquid extraction or solid-phase extraction methods.[2]

  • Differential Ionization Efficiency: The ionization efficiency in the mass spectrometer's source can be influenced by the chemical structure. This compound and uracil may not have the same ionization response, and this difference could be affected by matrix components, leading to inaccurate quantification.[2]

The following diagram illustrates the logical relationship between the choice of internal standard and the potential for analytical accuracy.

logical_relationship cluster_IS_choice Choice of Internal Standard cluster_properties Physicochemical Properties cluster_performance Analytical Performance 13C15N_Uracil ¹³C,¹⁵N-Uracil (SIL-IS) identical_props Nearly Identical to Uracil 13C15N_Uracil->identical_props DHU_d4 This compound (SA-IS) different_props Different from Uracil DHU_d4->different_props high_accuracy High Accuracy & Precision identical_props->high_accuracy potential_bias Potential for Bias & Inaccuracy different_props->potential_bias

Logical relationship between internal standard choice and analytical performance.

Conclusion and Recommendations

Based on the available scientific evidence and the principles of bioanalytical method validation, ¹³C,¹⁵N-uracil is the superior choice as an internal standard for the quantification of uracil . Its nature as a stable isotope-labeled internal standard ensures the most accurate and precise results by effectively compensating for variations in sample preparation and matrix effects.

While the use of a structural analog like this compound might be considered in the absence of a SIL-IS, it is not recommended for the quantification of uracil. The significant structural and physicochemical differences between uracil and dihydrouracil introduce a high risk of analytical bias. For robust and reliable bioanalytical data, the use of a stable isotope-labeled internal standard such as ¹³C,¹⁵N-uracil is strongly advised.

References

Safety Operating Guide

Navigating the Safe Disposal of Dihydrouracil-d4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the proper management and disposal of chemical reagents like Dihydrouracil-d4 are paramount for ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step approach to the disposal of this compound, emphasizing safety, regulatory adherence, and operational clarity.

Immediate Safety Protocols and Hazard Assessment

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While specific SDS for the deuterated form may be limited, data for the parent compound, Dihydrouracil (5,6-Dihydrouracil), provides essential safety information. Contradictory classifications exist, with some sources labeling it as non-hazardous, while others indicate potential for skin, eye, and respiratory irritation. Therefore, it is prudent to handle this compound with care, assuming it may present hazards.

Personal Protective Equipment (PPE) is mandatory. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

  • Use of a fume hood to prevent inhalation of any dust or aerosols is strongly recommended.[1]

Quantitative Safety Data Summary

For quick reference, the following table summarizes key physical and safety data for Dihydrouracil.

PropertyValueSource
Molecular FormulaC4H6N2O2[2]
Molecular Weight114.10 g/mol [2]
Melting Point276 - 281 °C (528.8 - 537.8 °F)[1][3]
AppearanceWhite to light beige crystalline powder[1][3]
Incompatible MaterialsStrong oxidizing agents[3]

Step-by-Step Disposal Procedure

The recommended and primary method for the disposal of this compound is through a licensed and approved professional waste disposal service.[4][5][6] This ensures compliance with local, state, and federal regulations.

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Containerization:

    • Use a dedicated, properly labeled, and sealed container for all this compound waste.

    • The container should be made of a material compatible with the chemical and be in good condition with a secure lid to prevent leaks or spills.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of waste accumulation and any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[3]

    • Follow your institution's guidelines for satellite accumulation areas (SAAs).

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup by a licensed waste disposal company.

    • Provide the waste disposal service with a copy of the SDS and any other relevant safety information.

  • Documentation:

    • Maintain a detailed record of the disposal, including the chemical name, quantity, date of disposal, and the name of the waste disposal company.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical:

  • For Dry Spills: Carefully sweep up the material, avoiding the generation of dust.[6] Lightly dampening the material with water may help to minimize dust.[4] Place the collected material into a labeled container for hazardous waste.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent and decontaminating solution.

  • Reporting: Report the spill to your laboratory supervisor and EHS department immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Dihydrouracil_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal & Documentation cluster_spill Spill Response start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe fume_hood Handle in Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate containerize Use Labeled, Sealed Container segregate->containerize store Store in Designated Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs provide_sds Provide SDS to Disposal Company contact_ehs->provide_sds document Document Disposal Details provide_sds->document end End: Compliant Disposal document->end spill Spill Occurs contain Contain Spill spill->contain cleanup Clean & Decontaminate Area contain->cleanup report_spill Report to Supervisor & EHS cleanup->report_spill report_spill->containerize Collect Contaminated Materials

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Dihydrouracil-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of Dihydrouracil-d4, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

While Dihydrouracil is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Remarks
Eye & Face Protection Safety glasses with side-shields or chemical safety goggles.Must be worn at all times in the laboratory.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Inspect gloves for integrity before each use. Change gloves immediately if contaminated.[2]
Skin & Body Protection Laboratory coat.A standard lab coat should be worn to protect clothing and skin.[2]
Respiratory Protection Not generally required under normal use conditions with adequate ventilation.Use in a well-ventilated area. If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator with a particle filter is recommended.[1][2]
II. Operational Handling Plan

Safe handling of this compound requires careful attention to laboratory procedures to minimize exposure and prevent contamination.

A. Preparation:

  • Ensure a well-ventilated workspace is available. A chemical fume hood is recommended if the material is dusty or will be handled extensively.[2]

  • Assemble all necessary equipment and reagents before commencing work.

  • Clearly label all containers with the chemical name, "this compound".

  • Have an emergency spill kit readily accessible.

B. Handling:

  • All handling of solid this compound should be conducted in a manner that avoids the generation of dust.[3]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling the compound.[1]

C. Storage:

  • Store in a tightly closed container.[1]

  • Keep in a dry, cool, and well-ventilated place.[1]

  • Store away from strong oxidizing agents.[1]

III. Disposal Plan

All waste containing this compound should be treated as chemical waste and disposed of according to institutional and local regulations.

A. Waste Collection:

  • Collect all waste, including empty containers, contaminated absorbents, and disposable PPE, in a designated and clearly labeled hazardous waste container.[4]

  • Solid waste should be swept up carefully to avoid creating dust and placed in a suitable, closed container for disposal.[1][3]

B. Step-by-Step Disposal Protocol:

  • Segregate Waste: Do not mix this compound waste with other waste streams unless compatible.

  • Containerization: Use sturdy, chemically resistant containers with secure lids for waste collection.

  • Labeling: Clearly label the waste container with "this compound Waste" and any other required hazard information.

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and approved waste disposal service.[4][5] Do not dispose of this compound down the drain or in regular trash.[5]

IV. Emergency Procedures
Situation First Aid Measures
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
Skin Contact Wash off with soap and plenty of water.[3] If skin irritation occurs, get medical advice/attention.[6]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration.[3] If you feel unwell, call a poison center or doctor.[6]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] If you feel unwell, call a poison center or doctor.[6]
Spill Evacuate the area. Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1][7] Ventilate the area and wash the spill site after material pickup is complete.

Diagrams

Dihydrouracil_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Assemble PPE prep2 Prepare Well-Ventilated Workspace prep1->prep2 prep3 Label Containers prep2->prep3 handle1 Weigh/Transfer Solid prep3->handle1 handle2 Avoid Dust Generation handle1->handle2 emg1 Spill handle1->emg1 If Spill Occurs emg2 Exposure handle1->emg2 If Exposure Occurs handle3 Wash Hands After Handling handle2->handle3 disp1 Collect Waste in Labeled Container handle3->disp1 disp2 Store in Designated Area disp1->disp2 disp3 Arrange Professional Disposal disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。